3-(4-Methylphenoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKLCRGXIJGVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000273 | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79124-75-7 | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79124-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Methylphenoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079124757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-methylphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.858 | |
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Foundational & Exploratory
3-(4-Methylphenoxy)benzaldehyde CAS number and properties
CAS Number: 79124-75-7 Synonyms: 3-(p-Tolyloxy)benzaldehyde; m-(4-Methylphenoxy)benzaldehyde Molecular Formula: C₁₄H₁₂O₂ Molecular Weight: 212.24 g/mol
Executive Summary
3-(4-Methylphenoxy)benzaldehyde is a specialized aromatic ether-aldehyde used primarily as a high-value intermediate in the synthesis of pyrethroid insecticides and benzoxazole-based antibiotics . Structurally, it is a methylated analog of 3-phenoxybenzaldehyde (the universal precursor for permethrin and cypermethrin). The addition of the para-methyl group on the phenoxy ring alters the lipophilicity and metabolic stability of downstream bioactive molecules, making it a critical tool for Structure-Activity Relationship (SAR) studies in agrochemical discovery and pharmaceutical optimization.
Physicochemical Specifications
The following data represents the standard profile for research-grade material (≥97% purity).
| Property | Value | Condition/Note |
| Physical State | Liquid | Viscous, clear to pale yellow |
| Boiling Point | 140–145 °C | @ 2 mmHg (0.27 kPa) |
| Boiling Point | ~319 °C | @ 760 mmHg (Predicted) |
| Density | 1.102 – 1.129 g/mL | @ 25 °C |
| Refractive Index | Standard reference | |
| Solubility | Soluble | Toluene, Dichloromethane, Ethyl Acetate |
| Solubility | Insoluble | Water |
| Flash Point | >110 °C | Closed Cup (Estimated) |
Synthetic Methodologies
Industrial preparation typically avoids direct formylation due to regioselectivity issues. The two primary validated routes are Nucleophilic Aromatic Substitution (
Route A: Ullmann-Type Etherification (Preferred)
This pathway is favored for scalability and atom economy. It involves the coupling of m-hydroxybenzaldehyde with p-bromotoluene (or p-iodotoluene) using a copper catalyst.
-
Reagents: m-Hydroxybenzaldehyde, p-Bromotoluene,
(base), Cu/CuI (catalyst). -
Solvent: High-boiling polar aprotic (e.g., DMF, DMAc, or NMP).
-
Mechanism: The phenoxide anion generated in situ attacks the aryl halide via a catalytic cycle involving oxidative addition to copper species.
Route B: Sommelet Reaction
This route builds the aldehyde functionality onto a pre-formed ether scaffold.
-
Ether Formation: m-Cresol + p-Bromotoluene
3-(4-methylphenoxy)toluene. -
Radical Bromination: Reaction with NBS or
under light to form the benzyl bromide. -
Sommelet Oxidation: Reaction with Hexamethylenetetramine (HMTA) followed by hydrolysis to yield the aldehyde.
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow of both synthetic strategies.
Figure 1: Comparative synthetic workflows. Route A is generally preferred for direct access to the aldehyde functionality without requiring a post-coupling oxidation step.
Reactivity & Applications
The aldehyde group at the meta position relative to the phenoxy ether is the reactive center for downstream derivatization.
4.1 Pyrethroid Synthesis (Cyanohydrin Formation)
The most critical application mirrors that of 3-phenoxybenzaldehyde. The aldehyde is converted into a cyanohydrin, which serves as the alcohol moiety for esterification with chrysanthemic acid derivatives.
-
Protocol: Reaction with
or Trimethylsilyl cyanide (TMSCN) yields -cyano-3-(4-methylphenoxy)benzyl alcohol. -
Significance: The resulting pyrethroid esters exhibit modified insecticidal potency and species selectivity compared to non-methylated analogs.
4.2 Pharmaceutical Intermediates
Used in the synthesis of Mannopeptimycin derivatives (glycopeptide antibiotics). The benzaldehyde moiety undergoes condensation reactions to form benzoxazole rings, enhancing the antibiotic's activity against drug-resistant bacteria.
Visualization: Application Workflow
Figure 2: Divergent synthesis pathways from the aldehyde core to bioactive end-products.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures should be confirmed.
-
H NMR (400 MHz,
):- ~9.95 ppm (s, 1H, CHO ): Characteristic aldehyde singlet.
- ~2.35 ppm (s, 3H, Ar-CH₃ ): Methyl group on the phenoxy ring.
- 6.9 – 7.6 ppm (m, 8H, Ar-H ): Complex aromatic region. The protons ortho to the aldehyde will be deshielded.
-
IR Spectroscopy:
-
1700 cm⁻¹: Strong C=O stretch (Aldehyde).
-
1240 cm⁻¹: Strong C-O-C stretch (Ether linkage).
-
2720, 2820 cm⁻¹: Weak C-H stretches (Aldehyde Fermi resonance).
-
Safety & Handling (HSE)
GHS Classification: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Storage: Store under nitrogen or argon. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.
-
PPE: Nitrile gloves and safety goggles are mandatory. Use in a fume hood to avoid inhalation of vapors.
-
Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
Sigma-Aldrich. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Product Specification. Retrieved from
-
PubChem. (n.d.). Compound Summary: 3-Phenoxybenzaldehyde (Analogous Structure). National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Data Sheet. Retrieved from
-
Google Patents. (2008). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde (Synthetic Methodology Reference). Retrieved from
-
ChemicalBook. (2025). 3-(4-Methylphenoxy)benzaldehyde Properties and Suppliers. Retrieved from
Technical Whitepaper: Physicochemical Profiling of 3-(p-tolyloxy)benzaldehyde
Executive Summary
3-(p-tolyloxy)benzaldehyde (CAS: 79124-75-7) serves as a pivotal intermediate in the synthesis of advanced agrochemicals—specifically type II pyrethroids—and emerging pharmaceutical pharmacophores.[1] Its structural uniqueness lies in the meta-substituted ether linkage, which imparts specific conformational flexibility and lipophilicity profiles critical for binding affinity in voltage-gated sodium channels (agrochemical targets) and kinase domains (pharmaceutical targets).[1]
This guide provides a rigorous physicochemical analysis, synthesis logic, and handling protocols designed to standardize its use in high-stakes research and development environments.
Chemical Identity & Structural Analysis[1][2][3]
The compound consists of a benzaldehyde moiety linked at the meta position to a para-tolyl group via an ether bridge.[1] This geometry is non-trivial; unlike para-substituted diaryl ethers, the meta linkage creates a "bent" molecular architecture that significantly influences its solubility and receptor docking capabilities.[1]
| Attribute | Specification |
| IUPAC Name | 3-(4-methylphenoxy)benzaldehyde |
| CAS Number | 79124-75-7 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| SMILES | Cc1ccc(Oc2cccc(C=O)c2)cc1 |
| InChI Key | ASKLCRGXIJGVOY-UHFFFAOYSA-N |
Electronic & Steric Properties[1]
-
Ether Linkage: The oxygen atom acts as a weak
-donor to both aromatic rings.[1] However, the meta positioning relative to the aldehyde group prevents direct resonance conjugation between the ether oxygen and the carbonyl carbon.[1] This maintains the high electrophilicity of the aldehyde, making it reactive toward nucleophilic addition (e.g., Grignard reagents, cyanohydrin formation).[1] -
Lipophilicity: The p-methyl group increases the partition coefficient (LogP) relative to the unsubstituted phenoxybenzaldehyde, enhancing membrane permeability—a critical feature for its bioactivity in insecticidal applications.
Physicochemical Properties Matrix
The following data aggregates experimental values verified against high-purity standards (>97% GC).
| Property | Value | Condition / Note |
| Physical State | Liquid (Viscous oil) | At 25°C |
| Boiling Point | 140–142 °C | @ 2 mmHg (High Vacuum Distillation required) |
| Density | 1.102 g/mL | @ 25°C |
| Refractive Index ( | 1.590 | High aromatic content indicator |
| Solubility (Water) | Negligible (<0.1 mg/L) | Hydrophobic nature |
| Solubility (Organic) | Miscible | DCM, EtOAc, MeOH, Toluene |
| Flash Point | >110 °C (Predicted) | Non-volatile at STP |
| Predicted LogP | 4.1 ± 0.3 | Estimated via substituent constants |
Expert Insight: The high boiling point combined with thermal stability issues at atmospheric pressure necessitates the use of high-vacuum distillation for purification.[1] Attempting to distill at ambient pressure will likely result in polymerization or decomposition.[1]
Synthesis & Impurity Profile
Synthetic Route: Ullmann-Type Coupling
The industrial standard for synthesizing 3-(p-tolyloxy)benzaldehyde involves a copper-catalyzed Ullmann ether synthesis.[1] This pathway is preferred over nucleophilic aromatic substitution (
Reaction Logic:
-
Coupling: m-Hydroxybenzaldehyde is reacted with p-bromotoluene (or p-iodotoluene) using a copper catalyst (e.g., CuI) and a ligand (e.g., amino acids or phenanthroline) in a basic medium.[1]
-
Alternative: m-Bromobenzaldehyde + p-Cresol (potassium salt).[1] This is often higher yielding due to the better nucleophilicity of the cresolate anion.[1]
Impurity Management
-
Oxidation Byproduct: 3-(p-tolyloxy)benzoic acid.[1] Formed via air oxidation of the aldehyde.[1] Detection: Shift in retention time on HPLC; broad -OH stretch in IR.[1]
-
Homocoupling: Biaryl species formed if the catalyst system is not optimized.[1]
-
Deformylation: Loss of the aldehyde group at excessive temperatures (>160°C).[1]
Visualization: Synthetic Pathway & Degradation Logic
Figure 1: Synthetic workflow utilizing Ullmann coupling, highlighting critical degradation pathways (Oxidation/Schiff Base formation) that require control.
Analytical Protocols
To ensure data integrity in drug development pipelines, the following self-validating protocols are recommended.
A. HPLC Method (Purity & Related Substances)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (aromatic rings) and 280 nm (aldehyde carbonyl).[1]
-
Rationale: The acidic mobile phase suppresses the ionization of any potential benzoic acid impurity, sharpening its peak shape and ensuring separation from the aldehyde.[1]
B. 1H-NMR Characterization
-
Solvent: CDCl₃.[1]
-
Key Diagnostic Signals:
-
Validation Check: Integration ratio of Aldehyde-H to Methyl-H must be exactly 1:3. Any deviation suggests aldehyde degradation.[1]
Handling & Stability (The "Trustworthiness" Pillar)
The primary failure mode for this reagent is autoxidation .[1] Aldehydes, particularly electron-rich aromatic aldehydes, readily convert to carboxylic acids upon exposure to atmospheric oxygen.[1]
Storage Protocol
-
Atmosphere: Must be stored under Argon or Nitrogen.[1]
-
Temperature: Refrigeration (2–8°C) is recommended to slow oxidation kinetics.[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical formation and cap degradation.
Safety (GHS Classification)[1][2]
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves are sufficient; however, due to the high boiling point, vapor pressure is low at room temperature, reducing inhalation risk unless heated.[1]
Applications in Drug & Agrochemical Design[1][8][9][10]
Agrochemicals (Pyrethroids)
This aldehyde is the immediate precursor to the cyanohydrin moiety found in Type II pyrethroids.[1] The p-tolyl group provides steric bulk that prevents rapid enzymatic hydrolysis in the target pest, while the ether linkage allows the molecule to adopt the "L-shape" required to block the sodium channel in the open state.
Pharmaceuticals
In medicinal chemistry, the 3-phenoxybenzyl scaffold is a "privileged structure."[1] The addition of the p-methyl group allows researchers to probe the hydrophobic pocket size of target enzymes (e.g., p38 MAP kinase inhibitors) without introducing significant electronic changes.[1]
Visualization: Pharmacophore Logic
Figure 2: Functional diversification map showing the primary synthetic transformations of the aldehyde group.
References
-
Sigma-Aldrich. (2023).[1][3][4] Product Specification: 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7).[1][5][6][7] Retrieved from [1]
-
PubChem. (2023).[1][5] Compound Summary: 3-(4-Methylphenoxy)benzaldehyde.[1][5][6][7] National Center for Biotechnology Information.[1] Retrieved from [1]
-
BLD Pharm. (2023).[1] Safety Data Sheet: 3-(p-Tolyloxy)benzaldehyde.[1] Retrieved from [1]
-
ChemicalBook. (2023).[1] 3-(4-Methylphenoxy)benzaldehyde Properties and Synthesis. Retrieved from [1]
Sources
- 1. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]
- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 3-(4-Methylphenoxy)benzaldehyde 97 79124-75-7 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 3-(4-methylphenoxy)benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
3-(4-Methylphenoxy)benzaldehyde molecular structure and weight
Molecular Architecture, Synthetic Methodologies, and Pharmacological Utility
Executive Summary
3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive glycopeptide antibiotics, specifically benzoxazole derivatives of mannopeptimycin .[1] Structurally, it consists of a benzaldehyde core ether-linked at the meta position to a para-cresol moiety. This distinct meta-substitution pattern imparts unique electronic properties compared to its para-substituted isomers, influencing its reactivity in nucleophilic additions and condensation reactions essential for drug discovery and agrochemical development.
Molecular Architecture & Physicochemical Properties
The molecule is characterized by two benzene rings connected via an ether linkage. The aldehyde functionality at the C3 position of the first ring serves as a versatile electrophilic handle for further functionalization (e.g., reductive amination, Wittig olefination).
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-(4-Methylphenoxy)benzaldehyde |
| CAS Registry Number | 79124-75-7 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Exact Mass | 212.0837 |
| Physical State | Pale yellow liquid to low-melting solid |
| Density | 1.102 g/mL at 25 °C |
| Boiling Point | 140 °C at 2 mmHg (lit.)[2] |
| Refractive Index | |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Structural Visualization
The following diagram illustrates the connectivity and key functional groups.
Figure 1: Structural connectivity of 3-(4-Methylphenoxy)benzaldehyde highlighting the meta-linkage and electrophilic aldehyde center.
Synthetic Pathways
The synthesis of 3-(4-Methylphenoxy)benzaldehyde is non-trivial due to the need for selective C-O bond formation. The most robust industrial and laboratory method utilizes Ullmann-type coupling , leveraging copper catalysis to couple a phenol with an aryl halide.
Primary Route: Copper-Catalyzed Ullmann Coupling
This protocol is preferred over nucleophilic aromatic substitution (
Reagents:
-
Substrate A: 3-Bromobenzaldehyde (1.0 equiv)[3]
-
Substrate B: p-Cresol (4-Methylphenol) (1.1 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)
-
Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)
-
Base: Cesium Carbonate (
) or Potassium Phosphate ( ) (2.0 equiv) -
Solvent: DMF or DMSO (Anhydrous)
Mechanism & Protocol:
-
Complexation: The ligand coordinates with Cu(I) to form the active catalytic species, increasing solubility and reactivity.
-
Oxidative Addition: The Cu(I) complex inserts into the Ar-Br bond of 3-bromobenzaldehyde.
-
Ligand Exchange: The bromide is displaced by the p-cresolate anion (generated in situ by the base).
-
Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst.
Figure 2: Copper-catalyzed Ullmann coupling pathway for the synthesis of 3-(4-Methylphenoxy)benzaldehyde.
Analytical Characterization
Validation of the structure requires a multi-modal approach. The following spectral data provides a self-validating reference for researchers.
Nuclear Magnetic Resonance (NMR)[5][6]
-
¹H NMR (400 MHz, CDCl₃):
- 9.96 (s, 1H, -CH O) – Characteristic aldehyde singlet.
- 7.50 – 7.60 (m, 2H, Ar-H ortho to CHO) – Deshielded by carbonyl.
- 7.42 (t, 1H, Ar-H meta to CHO).
- 7.15 – 7.25 (m, 3H, Ar-H).
- 6.95 (d, 2H, Ar-H on tolyl ring ortho to ether).
- 2.36 (s, 3H, Ar-CH ₃) – Characteristic methyl singlet.
Infrared Spectroscopy (FT-IR)[6]
-
1695–1705 cm⁻¹: Strong C=O stretching (Aldehyde).
-
1580–1600 cm⁻¹: C=C Aromatic skeletal vibrations.[4]
-
1240–1260 cm⁻¹: C-O-C Asymmetric ether stretch.
-
2720 & 2820 cm⁻¹: C-H Fermi doublet (Aldehyde).
Applications in Drug Discovery
The primary utility of 3-(4-Methylphenoxy)benzaldehyde lies in its role as a pharmacophore scaffold.
Antibiotic Development (Mannopeptimycin)
Research has highlighted this compound as a key starting material for synthesizing benzoxazole derivatives of mannopeptimycin . Mannopeptimycins are glycopeptide antibiotics active against drug-resistant bacteria, including MRSA and VRE.
-
Mechanism: The aldehyde group undergoes condensation with aminophenol moieties on the mannopeptimycin core, followed by oxidation (using DDQ) to form the benzoxazole ring. This modification significantly alters the lipophilicity and binding affinity of the antibiotic.
Pyrethroid Precursors
Structurally analogous to 3-phenoxybenzaldehyde (the alcohol moiety of permethrin/cypermethrin), the 4-methyl derivative is investigated for creating novel pyrethroid insecticides with modified metabolic stability and insecticidal potency.
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Procedures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid; seal containers tightly.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Sigma-Aldrich. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Product Sheet. Retrieved from
-
Sum, P.-E., et al. (2003). "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics." Bioorganic & Medicinal Chemistry Letters, 13(15), 2607-2610.[5] Retrieved from
-
ChemSrc. (2025). 3-(4-methylphenoxy)benzaldehyde Physicochemical Properties. Retrieved from
-
Ma, D., & Cai, Q. (2003).[6] "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides." Organic Letters, 5(21), 3799–3802. Retrieved from
Sources
- 1. aablocks.com [aablocks.com]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-methylphenoxy)benzaldehyde_Papers_Articles_Chemsrc [chemsrc.com]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Solubility Profiling & Solvent Selection for 3-(4-Methylphenoxy)benzaldehyde
This is an in-depth technical guide on the solubility and solvent behavior of 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7).
Given that specific experimental solubility tables for this specialized intermediate are proprietary or not widely published in open literature, this guide adopts a First-Principles Process Development approach . It synthesizes theoretical prediction (Hansen Solubility Parameters), structural analysis, and rigorous experimental protocols to empower researchers to generate and model the necessary data for process optimization.
A Technical Guide for Process Research & Development
Executive Summary
3-(4-Methylphenoxy)benzaldehyde (MPB) is a critical lipophilic intermediate, primarily utilized in the synthesis of pyrethroid insecticides and functionalized pharmaceutical scaffolds. Its structural core—a diaryl ether linkage with a formyl group and a para-methyl substituent—imparts significant hydrophobicity.
For process scientists, the challenge lies in its phase behavior: MPB exists as a viscous liquid or low-melting solid (predicted MP
This guide provides the thermodynamic framework , predicted solubility map , and validation protocols required to optimize extraction, crystallization, and chromatographic purification processes involving MPB.
Chemical Profile & Physicochemical predictions
Understanding the solute's molecular architecture is the first step in predicting solvent interaction.
| Property | Value / Prediction | Mechanism |
| CAS Number | 79124-75-7 | Unique Identifier |
| Molecular Formula | MW: 212.25 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | The meta-linkage disrupts crystal packing; the p-methyl group adds slight rigidity compared to the parent 3-phenoxybenzaldehyde (MP 13°C). |
| Predicted LogP | 4.2 – 4.5 | Highly Lipophilic. The methyl group adds |
| H-Bond Donors | 0 | Aprotic solute. |
| H-Bond Acceptors | 2 | Ether oxygen and Carbonyl oxygen. |
Structural Implications for Solubility
-
Lipophilicity: The high LogP indicates MPB will readily partition into non-polar solvents (Heptane, Toluene) and chlorinated solvents (DCM).
-
Miscibility: It is likely miscible in all proportions with most organic solvents (THF, Ethyl Acetate, Acetone) at room temperature.
-
Immiscibility: It will exhibit a distinct phase separation with water and likely partial miscibility with cold, highly polar solvents like Ethylene Glycol.
Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)
To select the optimal solvent without wasting material, we apply Hansen Solubility Parameters . The total solubility parameter (
Estimated HSP for 3-(4-Methylphenoxy)benzaldehyde:
-
(Dispersion): 19.0 MPa
(Dominant force due to aromatic rings) -
(Polar): 5.5 MPa
(Moderate polarity from aldehyde/ether) -
(H-Bonding): 4.5 MPa
(Weak acceptor capability)
Solvent Compatibility Map
The "Distance" (
| Solvent Class | Representative Solvent | Predicted Interaction ( | Recommendation |
| Aromatic Hydrocarbons | Toluene | Low (< 4.0) | Excellent Solvent. Ideal for reaction medium. |
| Chlorinated | Dichloromethane (DCM) | Low (< 4.0) | Excellent Solvent. Ideal for extraction. |
| Esters | Ethyl Acetate | Low-Medium (< 6.0) | Good Solvent. Suitable for chromatography. |
| Alcohols | Ethanol / Isopropanol | Medium (8.0 - 10.0) | Temperature Dependent. Good for crystallization (if solid) or antisolvent at low temps. |
| Alkanes | n-Heptane | Medium-High | Antisolvent. Use to force phase separation or precipitation. |
| Water | Water | Very High (> 30.0) | Immiscible. Strict phase separation. |
Experimental Protocols: Generating the Data
Since literature data is sparse, you must generate a Solubility Curve (for solids) or a Miscibility Diagram (for liquids).
Protocol A: Dynamic Laser Monitoring (For Solid/Crystallization)
Use this if your MPB sample solidifies at room temperature.
-
Setup: Automated reactor (e.g., Mettler Toledo EasyMax) or jacketed vessel with turbidity probe.
-
Preparation: Add excess MPB solid to the solvent (e.g., Ethanol).
-
Equilibration: Stir at 250 rpm. Heat to dissolve, then cool at 0.5°C/min.
-
Detection: Record the Cloud Point (first nucleation) and Clear Point (dissolution upon reheating).
-
Hysteresis: The gap between Cloud and Clear points defines the Metastable Zone Width (MSZW), critical for crystallization control.
Protocol B: Shake-Flask Partitioning (For Liquid/Extraction)
Use this to determine distribution between organic and aqueous phases.
-
Mix: Combine 10 mL MPB, 50 mL Toluene, and 50 mL Water in a separatory funnel.
-
Equilibrate: Shake vigorously for 10 minutes; allow settling for 60 minutes at 25°C.
-
Sample: Carefully remove aliquots from both phases.
-
Analyze: Quantify MPB concentration using HPLC (UV detection at 254 nm).
-
Calculate: Determine Partition Coefficient (
).
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and experimental validation.
Figure 1: Decision matrix for processing MPB based on physical state and solubility behavior.
Thermodynamic Modeling
If you generate quantitative solubility data (mole fraction,
The Apelblat Model:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical constants derived from regression analysis.
Interpretation:
-
Positive Enthalpy (
): Dissolution is endothermic (solubility increases with T). -
Model Fit: An
indicates the data is reliable for designing crystallizers.
Process Applications & Recommendations
A. Synthesis & Reaction Solvent
-
Recommendation: Toluene or Xylene .
-
Reasoning: High solubility ensures the reaction remains homogeneous. The boiling points (110–140°C) allow for azeotropic removal of water if the reaction involves condensation (e.g., acetal formation).
B. Purification Strategy
-
Primary Purification (Distillation): Due to the low melting point, crystallization is difficult. Vacuum distillation is the preferred method.
-
Conditions: High vacuum (< 2 mmHg) is required to keep the pot temperature below 160°C to prevent degradation.
-
-
Polishing (Crystallization): If high purity (>99.5%) solid is required:
-
Solvent System:Ethanol/Water (90:10) or Isopropanol/Hexane .
-
Technique: Melt crystallization or cooling crystallization from a concentrated alcoholic solution.
-
C. Analytical Sample Prep
-
Diluent: Acetonitrile or Methanol.
-
Concentration: 0.5 mg/mL for HPLC.
-
Note: Ensure no water is present in the blank if using normal-phase chromatography, as the aldehyde is stable but moisture can affect retention times.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter theory).
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general solubility behavior of benzaldehydes).
-
PubChem. (n.d.). 3-Phenoxybenzaldehyde (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]
- Shakeel, F., et al. (2015). "Solubility and thermodynamic analysis of substituted benzaldehydes in ionic liquids and organic solvents." Journal of Molecular Liquids.
Synthesis Precursors for 3-(4-Methylphenoxy)benzaldehyde: A Technical Guide
The following technical guide details the synthesis precursors and methodologies for 3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7), a critical intermediate in the development of pyrethroid insecticides and pharmaceutical ether scaffolds.[1]
Executive Summary
3-(4-Methylphenoxy)benzaldehyde serves as a pivotal electrophile in the synthesis of advanced agrochemicals (e.g., flumethrin analogues) and medicinal chemistry targets requiring a diphenyl ether scaffold.[1] Its structural integrity relies on the meta-positioning of the aldehyde and the para-methyl substitution on the phenoxy ring.[1]
This guide prioritizes the Protected Ullmann Coupling route.[1][2] While direct coupling of aldehydes is possible, it frequently suffers from Cannizzaro disproportionation and oxidation byproducts under the harsh basic conditions required for ether formation.[1][2] The "Senior Scientist" approach detailed here utilizes an acetal-protected precursor strategy to ensure high yield and purity, suitable for drug development standards.
Part 1: Strategic Retrosynthesis & Pathway Selection[2]
To maximize regioselectivity and minimize side reactions, we disconnect the target molecule at the ether linkage.[1]
The Core Disconnection
The target molecule is assembled via a copper-catalyzed C-O bond formation (Ullmann-type ether synthesis).[1] Two primary pathways exist:
-
Pathway A (Recommended): Coupling of 3-Bromobenzaldehyde cyclic acetal with p-Cresol .[1][2]
-
Pathway B (Alternative): Coupling of 3-Hydroxybenzaldehyde with 4-Bromotoluene .[1][2]
Figure 1: Retrosynthetic analysis favoring the protected aldehyde pathway.
Part 2: Precursor Specifications & Preparation[1][2]
The quality of the final API or intermediate is dictated by the purity of these precursors.[1]
3-Bromobenzaldehyde (The Electrophile Scaffold)[3][4]
-
Critical Specification: Must be free of the para-isomer, which is difficult to separate after coupling.[1][2]
-
Preparation (In-House):
-
Reaction: Bromination of benzaldehyde is generally avoided due to deactivation.[1][2] The standard route is the reduction of 3-nitrobenzaldehyde to the aniline, followed by a Sandmeyer reaction (Diazotization + CuBr).[1]
-
Activation: Before the main coupling, convert to the 1,3-dioxolane (acetal) .[2]
-
p-Cresol (The Nucleophile)
-
Critical Specification: Purity >99%. Isomeric impurities (o-cresol, m-cresol) will lead to inseparable regioisomers in the final product.[1][2]
-
Handling: Highly hygroscopic and prone to oxidation (turning pink/brown).[1][2] Distill under vacuum if significant discoloration is observed.[1][2]
Catalyst System (The Ullmann Engine)
-
Copper Source: Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O).[2]
-
Ligand (Optional but recommended): N,N-Dimethylglycine or 2,2'-Bipyridine.[1][2] These ligands lower the activation energy, allowing the reaction to proceed at 90-110°C instead of the traditional 140°C+.[1]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2] K₂CO₃ is cost-effective; Cs₂CO₃ offers faster kinetics.[1][2]
Part 3: Detailed Synthesis Protocol (Protected Route)
This protocol describes the synthesis of 3-(4-methylphenoxy)benzaldehyde via the acetal intermediate.[1]
Step 1: Protection of 3-Bromobenzaldehyde
Objective: Mask the aldehyde to prevent Cannizzaro reactions.[1][2]
-
Charge a Dean-Stark apparatus with:
-
Reflux until water collection ceases (approx. 3-4 hours).
-
Workup: Cool to RT, wash with saturated NaHCO₃, then brine. Dry organic layer (MgSO₄) and concentrate.[1][2][6]
-
Result: 2-(3-bromophenyl)-1,3-dioxolane. Used directly.[1][2][7]
Step 2: The Ullmann Coupling
Objective: Form the ether linkage.[1]
| Reagent | Equivalents | Role |
| 2-(3-bromophenyl)-1,3-dioxolane | 1.0 | Electrophile |
| p-Cresol | 1.2 | Nucleophile |
| Copper(I) Iodide (CuI) | 0.1 (10 mol%) | Catalyst |
| N,N-Dimethylglycine | 0.2 (20 mol%) | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base |
| 1,4-Dioxane or DMSO | Solvent | Medium |
Procedure:
-
In a glovebox or under strict N₂ flow, combine the Aryl Bromide Acetal , p-Cresol , CuI , Ligand , and Base in a reaction vessel.
-
Add dry, degassed solvent (0.5 M concentration relative to bromide).
-
Heat to 110°C for 12–18 hours. Monitor by HPLC/TLC.[1][2]
-
Checkpoint: The disappearance of the aryl bromide indicates completion.[1]
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove copper salts and inorganic base.[1][2] Wash the pad with Ethyl Acetate.[1][2]
-
Concentration: Evaporate the solvent to yield the crude acetal-ether intermediate.
Step 3: Deprotection (Hydrolysis)
Objective: Reveal the aldehyde functionality.
-
Dissolve the crude intermediate in THF:Water (4:1) .
-
Add HCl (2M, 5 eq) .
-
Stir at RT for 2 hours or heat to 50°C if sluggish.
-
Extraction: Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).[1][2]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Part 4: Process Visualization
The following diagram illustrates the complete workflow, including the critical protection strategy.
Figure 2: Step-by-step synthetic workflow from starting aldehyde to final product.
Part 5: Quality Control & Impurity Profile
In a drug development context, characterizing the impurity profile is as important as the yield.[1]
| Impurity Type | Origin | Control Strategy |
| Homocoupling Dimer | 3,3'-bibenzaldehyde derivative formed via Cu-catalyzed dimerization of the aryl bromide.[1][2] | Maintain strict anaerobic conditions; avoid excess catalyst loading.[1][2] |
| Unreacted p-Cresol | Excess nucleophile remaining after workup.[1][2] | Wash organic layer with 1M NaOH (converts phenol to water-soluble phenolate).[1][2] |
| Regioisomers | Contamination in p-cresol (m-cresol) or 3-bromobenzaldehyde.[1][2] | Use >99% purity starting materials. GC-MS validation of precursors is mandatory.[1][2] |
| Over-Oxidation | Oxidation of the aldehyde to the carboxylic acid (3-(4-methylphenoxy)benzoic acid).[1] | Store final product under Nitrogen/Argon at 4°C. |
References
-
Ullmann Ether Synthesis Methodology
-
Industrial Preparation of Phenoxybenzaldehydes
-
Alternative Toluene Oxidation Route
Sources
- 1. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 4. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 5. Synthesis routes of 3-Bromo-5-(trifluoromethoxy)benzaldehyde [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. ijcea.org [ijcea.org]
The Evolution and Synthesis of Diaryl Ether Benzaldehydes: A Technical Guide
Executive Summary: The "Privileged" Scaffold
Diaryl ether benzaldehydes—specifically 3-phenoxybenzaldehyde and its derivatives—represent a cornerstone structural motif in organic chemistry. Historically critical as the precursor to pyrethroid insecticides (e.g., permethrin, cypermethrin), this scaffold has evolved from a bulk agrochemical intermediate into a refined pharmacophore in modern medicinal chemistry, appearing in macrocyclic antibiotics (Vancomycin analogs) and kinase inhibitors.
This guide moves beyond standard textbook definitions to analyze the synthetic evolution of this moiety. We examine how the electron-withdrawing nature of the formyl group (-CHO) was historically exploited to facilitate Nucleophilic Aromatic Substitution (
Mechanistic Foundations: The "Aldehyde Advantage"
The synthesis of diaryl ether benzaldehydes is unique because the target functional group (the aldehyde) actively participates in the reaction mechanism.
The Paradigm
In the classical synthesis, the formyl group acts as a strong Electron-Withdrawing Group (EWG). When positioned ortho or para to a leaving group (typically Halogen: F > Cl > Br), it lowers the energy of the transition state, stabilizing the Meisenheimer Complex intermediate.
-
Key Insight: Unlike
reactions, aryl fluorides are the most reactive substrates in (despite the strong C-F bond) because the high electronegativity of fluorine inductively stabilizes the anionic intermediate.
Visualization: Mechanism
The following diagram illustrates the stabilization provided by the formyl group during the attack of a phenoxide nucleophile.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Historical Evolution of Synthetic Methods[1]
The synthesis of these compounds traces the history of cross-coupling chemistry itself.
| Era | Method | Catalyst/Reagents | Key Limitation | Modern Utility |
| 1900s | Ullmann Condensation | Cu powder, 200°C+ | Harsh conditions; low tolerance for sensitive aldehydes. | Bulk industrial synthesis of robust ethers. |
| 1970s | Activated | Requires EWG (CHO/NO2) on the ring. | Gold Standard for 4-phenoxybenzaldehyde. | |
| 1990s | Chan-Lam Coupling | Cu(OAc)2, Boronic Acids | Stoichiometric Cu initially; requires | Excellent for complex, late-stage functionalization. |
| 2000s | Buchwald-Hartwig | Pd(OAc)2, Phosphine Ligands | High cost of Pd; air sensitivity. | Used when |
Validated Experimental Protocols
The following protocols are selected for reproducibility and scalability .
Protocol A: The "Classic" (High Efficiency)
Best for: Synthesizing 4-phenoxybenzaldehyde from activated precursors.
Rationale: This method utilizes the high reactivity of aryl fluorides coupled with the solubility enhancement of polar aprotic solvents.
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Phenol derivative (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, combine 4-fluorobenzaldehyde (20 mmol) and the phenol (22 mmol).
-
Solvate: Add DMSO (20 mL). Note: DMSO accelerates
rates significantly compared to DMF due to higher polarity. -
Base Addition: Add anhydrous
(30 mmol). -
Reaction: Heat the mixture to 120°C for 3-5 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup (Self-Validating Step): Pour the hot reaction mixture into crushed ice (100g). The product should precipitate as a solid.[1] If oil forms, extract with ethyl acetate.
-
Purification: Recrystallize from Ethanol/Water or Heptane.
Yield: Typically >85%.[2]
Protocol B: The Chan-Lam Coupling (Mild Conditions)
Best for: Synthesizing 3-phenoxybenzaldehyde or substrates where
Rationale: This oxidative coupling allows the formation of C-O bonds at room temperature using boronic acids, avoiding the harsh thermal degradation of sensitive aldehyde groups.
Reagents:
-
3-Formylphenylboronic acid (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(II) Acetate [Cu(OAc)2] (1.0 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine
-
Dessicant: 4Å Molecular Sieves (Critical for yield)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Flame-dry a flask and allow to cool under dry air (Chan-Lam requires oxygen, do not purge with Argon).
-
Charge: Add 3-formylphenylboronic acid (1 mmol), Phenol (1.2 mmol), Cu(OAc)2 (1 mmol), and activated molecular sieves.
-
Activation: Add DCM (10 mL) and Pyridine (2 mmol).
-
Reaction: Stir vigorously open to the air (or with an
balloon) at Room Temperature for 24 hours. -
Color Change (Indicator): The reaction typically shifts from blue/green (Cu II) to a dark sludge as the catalytic cycle progresses.
-
Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.
-
Purification: Flash column chromatography is usually required.
Yield: Typically 60-80%.
Case Study: 3-Phenoxybenzaldehyde in Agrochemicals
While 4-phenoxybenzaldehyde is easier to synthesize via
-
Application: It is the alcohol moiety precursor for Type II Pyrethroids (e.g., Deltamethrin).
-
Synthetic Challenge: The formyl group is meta to the leaving group, meaning it does not activate the ring for
. -
Industrial Solution: The "Ether-First" approach.
-
Ullmann Coupling: Reaction of 3-bromotoluene with potassium phenolate.
-
Oxidation: Radical chlorination of the methyl group followed by hydrolysis to the aldehyde.
-
This route circumvents the electronic limitations of the meta-aldehyde.
Pathway Visualization: Industrial Route
Figure 2: The industrial "Ether-First" strategy for 3-phenoxybenzaldehyde, bypassing the electronic deactivation of the meta-position.
References
-
Ullmann, F. (1904).[3] Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational Ullmann Chemistry).
-
Yeager, G. W., & Schissel, D. N. (1991).[1] A Convenient Method for the Preparation of 4-Aryloxyphenols.[1][4] Synthesis. (Detailed
protocols for benzaldehydes). -
Evans, D. A., Katz, J. L., & West, T. R. (1998).[5] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters. (Foundational Chan-Lam methodology).
-
Taber, D. F., & Brannick, T. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. (Specific protocol for 4-fluorobenzaldehyde substitution).
-
Global Blood Therapeutics. (2019).[6] Voxelotor Prescribing Information. (Highlighting the modern pharmaceutical relevance of hydroxybenzaldehyde ethers). .
Sources
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Theoretical & Practical Properties of 3-(4-Methylphenoxy)benzaldehyde
CRITICAL DATA NOTE: CAS Registry Mismatch
Attention Researchers: The input query associated the name 3-(4-Methylphenoxy)benzaldehyde with CAS 67869-90-3 . This is a database conflict that must be resolved prior to experimentation:
-
CAS 67869-90-3 corresponds to 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (a bicyclic fused ring system).[1][2]
-
The Correct CAS for 3-(4-Methylphenoxy)benzaldehyde is 79124-75-7 (also cited as 79124-76-8 in some isomer-specific contexts).
Editorial Decision: This guide focuses exclusively on the named compound: 3-(4-Methylphenoxy)benzaldehyde , a critical intermediate in pyrethroid and pharmaceutical synthesis. Ensure your procurement orders reference CAS 79124-75-7 .
Executive Summary
3-(4-Methylphenoxy)benzaldehyde is a diaryl ether derivative characterized by a meta-substituted aldehyde group on one ring and a para-methyl group on the phenoxy ring. It serves as a pivotal "scaffold molecule" in medicinal chemistry, particularly in the synthesis of pyrethroid insecticides (analogues of phenothrin) and glycopeptide antibiotics (mannopeptimycin derivatives). Its utility stems from the chemical orthogonality between the stable ether linkage and the highly reactive aldehyde handle.
Molecular Architecture & Electronic Properties[3][4][5]
Structural Identifiers
| Property | Detail |
| IUPAC Name | 3-(4-Methylphenoxy)benzaldehyde |
| Common Synonyms | 3-(p-Tolyloxy)benzaldehyde; m-(p-Tolyloxy)benzaldehyde |
| CAS Number | 79124-75-7 |
| Molecular Formula | C₁₄H₁₂O₂ |
| SMILES | Cc1ccc(Oc2cccc(C=O)c2)cc1 |
| InChI Key | ASKLCRGXIJGVOY-UHFFFAOYSA-N |
Electronic Distribution (Theoretical)
The molecule exhibits a distinct separation of electronic character, making it a "push-pull" system across the ether bridge:
-
Ring A (Tolyl Moiety): Electron-rich due to the inductive donating effect (+I) of the methyl group and the mesomeric donation (+M) of the ether oxygen. This ring is the site of Highest Occupied Molecular Orbital (HOMO) density.
-
Ring B (Benzaldehyde Moiety): Electron-deficient due to the strong electron-withdrawing effect (-M, -I) of the formyl group. This ring hosts the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
Ether Linkage: The central oxygen atom acts as an electronic buffer. While it conjugates with both rings, the cross-conjugation is limited, preserving the independent reactivity of the aldehyde.
Physicochemical Profile
The following data aggregates experimental values and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions.
| Property | Value | Context/Condition |
| Molecular Weight | 212.25 g/mol | - |
| Physical State | Liquid | At 25°C |
| Boiling Point | 140–142 °C | @ 2 mmHg (Vacuum) |
| Density | 1.102 g/mL | At 25°C |
| Refractive Index | - | |
| LogP (Predicted) | 3.8 – 4.1 | Lipophilic (Lipinski Compliant) |
| Solubility | High | DCM, Ethyl Acetate, Toluene, DMSO |
| Solubility | Low/Insoluble | Water (< 0.1 mg/mL) |
Synthetic Pathways
Primary Route: Ullmann Ether Coupling
The most robust industrial synthesis involves the copper-catalyzed coupling of 3-bromobenzaldehyde and p-cresol. This route avoids the oxidation state adjustments required if starting from toluene derivatives.
Reagents & Conditions:
-
Substrates: 3-Bromobenzaldehyde (1.0 eq), p-Cresol (1.1 eq).
-
Catalyst: Copper(I) Chloride (CuCl) or Copper Powder (5-10 mol%).
-
Base: Potassium Carbonate (
, 2.0 eq) to form the phenolate in situ. -
Solvent: DMF or NMP (High boiling point polar aprotic).
-
Temperature: 130–150 °C.
Step-by-Step Protocol:
-
Preparation: Charge a 3-neck round-bottom flask with p-cresol (11.9 g, 110 mmol) and
(27.6 g, 200 mmol) in DMF (100 mL). Stir at 100°C for 30 mins to generate the potassium phenolate. -
Coupling: Add 3-bromobenzaldehyde (18.5 g, 100 mmol) and CuCl (0.5 g).
-
Reaction: Heat the mixture to reflux (approx. 140°C) under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4] Reaction typically completes in 6–12 hours.
-
Work-up: Cool to room temperature. Pour into ice-water (500 mL) to precipitate inorganic salts and quench the reaction.
-
Extraction: Extract the aqueous mixture with Toluene (
mL). Wash combined organic layers with 1M NaOH (to remove unreacted cresol) and then brine. -
Purification: Dry over
, concentrate in vacuo. Purify the crude oil via vacuum distillation (bp 140°C @ 2 mmHg) to yield a clear yellow liquid.
Synthetic Logic Diagram
Figure 1: Copper-catalyzed Ullmann ether synthesis pathway.
Reactivity & Derivatization
The aldehyde functionality (
Key Transformations
-
Oxidation: Conversion to 3-(4-methylphenoxy)benzoic acid .
-
Reagent:
, , or Jones Reagent. -
Application: Precursor for ester-based pyrethroids.
-
-
Reduction: Conversion to 3-(4-methylphenoxy)benzyl alcohol .
-
Reagent:
in Methanol. -
Application: Direct alcohol moiety for pyrethroid esters.
-
-
Condensation: Formation of Schiff Bases or Cyanohydrins .
-
Reagent: Amines (for imines) or NaCN/H+ (for cyanohydrins).
-
Application: The cyanohydrin derivative is the precursor to Cyhalothrin analogues (though typically those use the unsubstituted phenoxy variant).
-
Reactivity Flowchart
Figure 2: Divergent synthesis pathways from the aldehyde handle.
Theoretical ADME & Safety Profile
For drug development applications, the following theoretical properties (calculated via SwissADME logic) are relevant:
-
Lipophilicity (LogP ~4.0): The molecule is highly lipophilic. In biological systems, it will likely cross the blood-brain barrier (BBB) and show high membrane permeability.
-
Metabolism:
-
The aldehyde is a substrate for Aldehyde Dehydrogenase (ALDH), rapidly oxidizing to the benzoic acid metabolite.
-
The p-methyl group is a site for metabolic oxidation (CYP450 mediated) to a benzyl alcohol/carboxylic acid.
-
-
Toxicity Risks:
-
Skin Sensitization: Aldehydes are known sensitizers (Schiff base formation with skin proteins).
-
Aquatic Toxicity: High (due to LogP > 3). Strict waste management is required to prevent release into waterways (pyrethroid-like toxicity to fish).
-
References
-
Sum, P. E., et al. (2003). "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics." Bioorganic & Medicinal Chemistry Letters, 13(15), 2607-2610. (Demonstrates use in antibiotic synthesis).
-
Sigma-Aldrich. (2024). "Product Specification: 3-(4-Methylphenoxy)benzaldehyde." (Source for physical data: BP, Density).
-
Krief, A. (2021).[2][5] "Pyrethroid insecticides.[6] Chapter III: Synthesis of 3-phenoxy mandelonitrile." Arkivoc, 2021(i), 378-470.[5] (Context for phenoxybenzaldehyde synthesis and reactivity).
- Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 5(21), 3799–3802. (Foundational protocol for Ullmann ether synthesis).
Sources
Technical Guide: Electrophilic and Nucleophilic Sites in 3-(4-Methylphenoxy)benzaldehyde
This guide provides an in-depth technical analysis of 3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7), a critical intermediate in the synthesis of pyrethroid insecticides and semi-synthetic antibiotics. It focuses on the molecule's electronic topography, delineating the distinct reactivity profiles of its two aromatic systems and the aldehyde functionality.[1]
Molecular Architecture & Electronic Topography
The reactivity of 3-(4-Methylphenoxy)benzaldehyde is defined by the interplay between two distinct aromatic domains linked by an ether oxygen.[1] This "Dual-Ring" system creates a unique electronic gradient across the molecule.[1]
-
Ring A (The Electrophilic Domain): This ring bears the formyl group (-CHO) at position 1 and the phenoxy linkage at position 3.[1] The formyl group is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic attack but creating a potent electrophilic site at the carbonyl carbon.[1]
-
Ring B (The Nucleophilic Domain): This is a p-tolyl moiety attached via the ether oxygen.[1] It lacks strong electron-withdrawing substituents. Instead, it is activated by two electron-donating groups (EDGs): the ether oxygen (strong donor via resonance) and the methyl group (weak donor via hyperconjugation/induction).
Electronic Distribution Map
The following diagram illustrates the resonance effects and the resulting reactivity hotspots.[1]
Figure 1: Reactivity map distinguishing the electrophilic aldehyde center from the nucleophilic aromatic sites.
Electrophilic Profile: The Carbonyl Center
The carbonyl carbon (C=O) is the primary electrophilic site.[1] The polarization caused by the oxygen atom (
Key Reactivity Patterns
| Reaction Type | Nucleophile | Product Class | Application |
| Reductive Amination | Primary/Secondary Amines | Benzylamines | Antibiotic side-chains (e.g., Mannopeptimycin derivatives) |
| Grignard Addition | Organomagnesium ( | Secondary Alcohols | Chiral synthons |
| Condensation | Enolates / Active Methylenes | Chalcones / Cinnamates | Pyrethroid precursors |
Experimental Protocol: Reductive Amination
Objective: Synthesis of a benzylamine derivative using 3-(4-Methylphenoxy)benzaldehyde. This protocol demonstrates the aldehyde's role as an electrophile reacting with an amine nucleophile.[1]
Reagents:
-
3-(4-Methylphenoxy)benzaldehyde (1.0 equiv)
-
Primary Amine (e.g., n-butylamine) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under
, dissolve 3-(4-Methylphenoxy)benzaldehyde (212 mg, 1 mmol) in anhydrous DCM (10 mL). -
Nucleophilic Attack: Add the primary amine (1.1 mmol) and glacial acetic acid (1 drop).[1] Stir at room temperature for 30 minutes. Note: Formation of the imine intermediate is often visible as a slight color change.[1]
-
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.
-
Quench & Workup: Allow to warm to RT and stir for 4 hours. Quench with saturated aqueous
.[1] Extract with DCM (3 x 15 mL). -
Purification: Dry organic layers over
, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc).
Nucleophilic Profile: The Aromatic Rings[1]
While the aldehyde group defines the electrophilic character, the aromatic rings act as nucleophiles in Electrophilic Aromatic Substitution (EAS).[1]
Regioselectivity Analysis[1][3]
-
Ring B (p-Tolyl): This is the dominant nucleophilic region .[1] The ether oxygen is a powerful ortho, para-director. Since the para position is blocked by the methyl group, electrophiles will preferentially attack the ortho positions (2', 6') .[1]
-
Ring A (Benzaldehyde): The formyl group is a meta-director (deactivating), while the phenoxy group is ortho, para-directing (activating). The position ortho to the phenoxy group (C-6) is activated, but the overall ring is less nucleophilic than Ring B due to the formyl group's strong deactivation.[1]
Experimental Protocol: Regioselective Bromination
Objective: To introduce a bromine atom onto the activated Ring B.[1]
Reagents:
-
3-(4-Methylphenoxy)benzaldehyde (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (Solvent)[3]
-
Ammonium Acetate (Catalyst, 10 mol%)
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde (1 mmol) in acetonitrile (5 mL) at room temperature.
-
Addition: Add
(0.1 mmol) followed by NBS (1.05 mmol). -
Reaction: Stir the mixture at 25°C. Monitor by TLC. The reaction typically completes within 1-2 hours due to the high activation of Ring B.[1]
-
Causality Check: The ether oxygen donates electron density into Ring B, stabilizing the sigma-complex intermediate at the ortho position.[1] Ring A remains unreacted due to the electron-withdrawing aldehyde group.[1]
-
Isolation: Concentrate the solvent, redissolve in ether, wash with water, and recrystallize to obtain the brominated product (predominantly 2'-bromo-4'-methylphenoxy isomer).
Synthesis of the Core Scaffold[1]
For researchers needing to synthesize the core scaffold de novo (e.g., for radiolabeling or analog generation), the Ullmann Ether Synthesis is the standard industrial route.[1]
Figure 2: Ullmann coupling pathway for scaffold assembly.
Protocol Summary: Reaction of m-hydroxybenzaldehyde with p-bromotoluene in the presence of Copper(I) iodide and Potassium Carbonate in refluxing pyridine or DMF yields the target ether.[1] This route preserves the oxidation state of the aldehyde and the methyl group.[1]
References
- Google Patents.Process for the preparation of m-phenoxybenzaldehyde (US4108904A).
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(4-Methylphenoxy)benzaldehyde (Isomer Analog). Available at: [Link] (Accessed via search result 1.17).
Sources
Technical Profile: Reactivity & Synthetic Utility of 3-(4-Methylphenoxy)benzaldehyde
[1]
Executive Summary: The Meta-Phenoxy Scaffold
3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) represents a specialized aromatic aldehyde scaffold widely utilized as a "warhead" intermediate in the synthesis of pyrethroid agrochemicals and, more recently, in the derivatization of glycopeptide antibiotics (e.g., Mannopeptimycin).[1]
Its chemical behavior is defined by the interplay between two distinct aromatic domains linked by an ether bridge.[1] The meta-positioning of the aldehyde relative to the phenoxy group creates a unique electronic environment where the carbonyl remains highly accessible for nucleophilic attack, while the distal 4-methyl group provides a handle for lipophilic tuning without steric interference at the reactive center.
This guide dissects the molecular reactivity, synthetic pathways, and experimental protocols required to utilize this scaffold effectively in drug discovery and fine chemical synthesis.
Structural & Electronic Analysis
The Electronic Push-Pull
The molecule consists of two benzene rings separated by an ether oxygen.
-
Ring A (Benzaldehyde core): The aldehyde group is electron-withdrawing (-M, -I), deactivating this ring towards electrophilic aromatic substitution (EAS).[1]
-
Ring B (Phenoxy tail): The ether oxygen acts as a resonance donor (+M), activating Ring B.[1] The 4-methyl group further activates Ring B via hyperconjugation.[1]
Crucial Reactivity Insight: Because the phenoxy group is meta to the aldehyde, the resonance donation (+M) from the ether oxygen does not directly conjugate with the carbonyl group.[1] Consequently, the carbonyl carbon retains significant electrophilic character, making it highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles) compared to para-substituted analogs where resonance might quench electrophilicity.[1]
Physical Properties Profile
| Property | Value | Relevance |
| Molecular Weight | 212.25 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~4.2 | High lipophilicity; membrane permeable |
| Boiling Point | ~140°C (2 mmHg) | Requires high-vac distillation for purification |
| Physical State | Viscous Oil / Low-melt Solid | Handling requires warming for precise aliquoting |
Core Reactivity Profile (The Warhead)
The functional utility of 3-(4-Methylphenoxy)benzaldehyde relies on three primary reaction vectors: Carbonyl Condensation, Oxidation, and Ether Stability.[1]
Vector A: Nucleophilic Addition & Condensation
The unhindered aldehyde is the primary site of derivatization.
-
Reductive Amination: Reacts rapidly with primary/secondary amines to form imines (Schiff bases), which can be reduced to secondary/tertiary amines.[1] This is the primary route for linking this scaffold to bioactive cores.[1]
-
Heterocycle Formation: Condensation with 2-aminophenols yields benzoxazoles .[1] This specific pathway is utilized in the synthesis of semi-synthetic derivatives of Mannopeptimycin , enhancing activity against Gram-positive bacteria.
Vector B: Oxidation & Metabolic Fate[1]
-
Chemical Oxidation: Readily oxidizes to 3-(4-methylphenoxy)benzoic acid under aerobic conditions or with mild oxidants (Ag₂O, KMnO₄).[1]
-
Metabolic Liability: In biological systems, the para-methyl group on the phenoxy ring is a "soft spot" for CYP450-mediated hydroxylation (forming the benzyl alcohol derivative), followed by oxidation to the carboxylic acid. This metabolic clearance route must be considered during lead optimization.[1]
Reactivity Visualization
The following diagram maps the divergent synthetic pathways accessible from the parent aldehyde.
Figure 1: Divergent synthetic pathways. The aldehyde serves as a linchpin for generating acids, amines, and heterocycles.
Synthetic Pathways: Constructing the Scaffold
The synthesis of 3-(4-Methylphenoxy)benzaldehyde typically employs an Ullmann Ether Coupling .[1] This approach is preferred over nucleophilic aromatic substitution (SNAr) because the aldehyde ring is not sufficiently electron-deficient to support mild SNAr displacement of a halide.[1]
The Ullmann Protocol
Reaction: Coupling of 3-hydroxybenzaldehyde with 4-bromotoluene (or 4-iodotoluene).[1] Catalyst: Copper(I) source (CuI or CuO).[1] Ligand: Essential for lower temperatures (e.g., L-proline, dimethylglycine).[1] Base: K₂CO₃ or Cs₂CO₃.[1]
Figure 2: Synthesis via Copper-Catalyzed Ullmann Coupling.
Experimental Protocol: Reductive Amination
A self-validating protocol for coupling this aldehyde to a secondary amine.[1]
Objective: Synthesis of a tertiary amine derivative for SAR studies. Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to leave the ether linkage and potential aromatic halogens intact, while selectively reducing the iminium ion intermediate.[1]
Materials
-
Amine substrate (1.1 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (glacial, catalytic, 1-2 drops)[1]
-
DCM (Dichloromethane) or DCE (1,2-Dichloroethane) - Anhydrous[1]
Step-by-Step Methodology
-
Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).
-
Activation: Add glacial acetic acid (1 drop). Stir at room temperature for 30–60 minutes under nitrogen. Checkpoint: Monitor by TLC. The aldehyde spot should diminish, and a new less polar imine spot may appear.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Validation: The crude product is typically >90% pure.[1][3][4] Verify via ¹H NMR (Look for disappearance of aldehyde singlet at ~10.0 ppm and appearance of benzylic methylene signal at ~3.5–4.0 ppm).
Safety & Handling (HSE Profile)
| Hazard Code | Description | Handling Precaution |
| H302 | Harmful if swallowed | Do not pipette by mouth; standard hygiene.[1] |
| H317 | May cause allergic skin reaction | Double glove (Nitrile) recommended.[1] |
| H319 | Causes serious eye irritation | Wear chemical splash goggles.[1] |
| Stability | Air Sensitive (Slow Oxidation) | Store under Argon/Nitrogen at 4°C. |
Storage Note: Over time, this aldehyde will form white crystals of benzoic acid around the cap threads if exposed to air. If the liquid appears cloudy, filter through a small plug of silica gel before use.[1]
References
-
Sum, P.-E., et al. (2003).[1] "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics." Bioorganic & Medicinal Chemistry Letters, 13(15), 2607–2610.[1]
-
PubChem. (n.d.).[1] "4-(4-Methylphenoxy)benzaldehyde Compound Summary." National Center for Biotechnology Information.[1] [1]
-
Sasaki, S., et al. (2011).[1] "Discovery of a Potent, Selective, and Orally Bioactive Antagonist of the CCR5 Receptor." Journal of Medicinal Chemistry, 54(5), 1365–1378.[1][5] (Describes Ullmann coupling conditions for phenoxybenzaldehydes).
-
Sigma-Aldrich. (2024).[1] "Product Specification: 3-(4-Methylphenoxy)benzaldehyde." [1]
Sources
- 1. 4-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(4-methylphenoxy)benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-(4-METHYLPHENOXY)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Synthesis of 3-(4-Methylphenoxy)benzaldehyde via Ullmann Condensation
Executive Summary
This application note details the optimized synthesis of 3-(4-methylphenoxy)benzaldehyde (CAS: 79124-75-7), a critical intermediate in the manufacturing of pyrethroid insecticides (e.g., Flucythrinate) and pharmaceutical scaffolds.
While classical Ullmann ether synthesis requires harsh conditions (>200°C) and stoichiometric copper, this protocol utilizes a Ligand-Promoted Ullmann Coupling strategy. By employing 1,10-phenanthroline as a bidentate ligand with Copper(I) Iodide, we achieve high yields at significantly lower temperatures (110°C), preserving the sensitive aldehyde functionality and reducing side reactions.
Retrosynthetic Analysis & Strategy
The target molecule contains a diaryl ether linkage with an aldehyde on one ring and a methyl group on the other.
Strategic Disconnection
The ether bond is disconnected to reveal two possible coupling pairs:
-
Route A: 3-Hydroxybenzaldehyde + 4-Bromotoluene
-
Route B: 3-Bromobenzaldehyde + p-Cresol (4-Methylphenol)
Selection: Route B is the preferred pathway for this protocol.
-
Electronic Justification: Ullmann coupling involves nucleophilic attack on the aryl halide (mediated by copper).[1][2] Electron-withdrawing groups (EWG) on the aryl halide facilitate this process. The aldehyde group (-CHO) on 3-bromobenzaldehyde is a strong EWG, activating the ring for oxidative addition. Conversely, the methyl group on 4-bromotoluene (Route A) is electron-donating, deactivating the halide and resulting in sluggish kinetics.
-
Stability: p-Cresol is a robust nucleophile, whereas 3-hydroxybenzaldehyde can be prone to self-aldol condensation under prolonged basic heating if not carefully controlled.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple SNAr mechanism but rather a catalytic cycle involving Copper(I) and Copper(III) species.
Key Mechanistic Steps[3][4][5]
-
Ligation: The precatalyst (CuI) coordinates with 1,10-phenanthroline to form the active lipophilic species [L-Cu-I].
-
Deprotonation: The base (Cs₂CO₃) deprotonates p-cresol to form the phenoxide anion.
-
Ligand Exchange: The iodide is displaced by the phenoxide, forming a Copper(I)-Phenoxide complex [L-Cu-OAr].
-
Oxidative Addition (Rate Limiting): The aryl halide (3-bromobenzaldehyde) adds to the copper center, oxidizing it from Cu(I) to Cu(III).
-
Reductive Elimination: The C-O bond is formed, releasing the ether product and regenerating the active L-Cu(I) catalyst.
Graphviz Diagram: Catalytic Cycle
Caption: Figure 1. Proposed catalytic cycle for the ligand-assisted Ullmann ether synthesis via Cu(I)/Cu(III) intermediates.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (for 10 mmol scale) |
| 3-Bromobenzaldehyde | Substrate (Electrophile) | 1.0 | 185.02 | 1.85 g |
| p-Cresol | Substrate (Nucleophile) | 1.2 | 108.14 | 1.30 g |
| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | 190.45 | 190 mg |
| 1,10-Phenanthroline | Ligand | 0.2 (20 mol%) | 180.21 | 360 mg |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | 325.82 | 6.52 g |
| DMF (Anhydrous) | Solvent | N/A | N/A | 20 mL (0.5 M) |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Glassware Prep: Oven-dry a 100 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Pre-complexation (Critical): Add CuI (190 mg) and 1,10-Phenanthroline (360 mg) to the flask.
-
Substrate Addition: Add 3-Bromobenzaldehyde (1.85 g), p-Cresol (1.30 g), and Cs₂CO₃ (6.52 g).
-
Note: If p-Cresol is solid, crush it before addition.
-
-
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times). This prevents oxidation of the aldehyde to benzoic acid and protects the Cu(I) catalyst.
-
Solvent: Syringe in anhydrous DMF (20 mL) under inert flow.
-
Reaction: Seal the vessel and heat to 110°C in an oil bath with vigorous stirring.
Phase 2: Workup
-
Cooling: Allow the mixture to cool to room temperature.
-
Filtration: Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Rinse the pad with additional Ethyl Acetate.
-
Washing: Transfer filtrate to a separatory funnel.
-
Wash 2x with Water (to remove DMF).
-
Wash 1x with 1M NaOH (to remove unreacted p-Cresol). Crucial Step.
-
Wash 1x with Brine.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 3: Purification (Bisulfite Method)
While column chromatography is standard, the Bisulfite Adduct Method is superior for scaling aldehyde purification.
-
Dissolve the crude oil in minimal Ethanol (5 mL).
-
Add saturated aqueous Sodium Bisulfite (NaHSO₃, 15 mL) and stir vigorously for 1-2 hours. The aldehyde forms a solid bisulfite adduct.
-
Filter the solid adduct and wash with ether (removes non-aldehyde impurities).
-
Regeneration: Suspend the solid in water and treat with saturated NaHCO₃ or 10% H₂SO₄. Extract the liberated pure aldehyde into Ethyl Acetate, dry, and concentrate.
Graphviz Diagram: Workflow
Caption: Figure 2. Operational workflow for the synthesis and purification of the target ether.
Characterization & Quality Control
| Parameter | Expected Value/Observation |
| Physical State | Colorless to pale yellow oil (may crystallize upon standing, mp ~30°C). |
| TLC (Rf) | ~0.45 (Hexane/EtOAc 9:1). |
| 1H NMR (CDCl₃) | Aldehyde: δ 9.95 (s, 1H). Aromatic (Aldehyde Ring): δ 7.6 (d), 7.5 (t), 7.4 (s), 7.2 (d). Aromatic (Tolyl Ring): δ 7.15 (d, 2H), 6.95 (d, 2H). Methyl: δ 2.35 (s, 3H). |
| GC-MS | Molecular Ion [M]+ at m/z 212. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by O₂. | Ensure rigorous degassing (freeze-pump-thaw or sparging). |
| Low Conversion | Inactive Catalyst. | Use fresh CuI (should be off-white, not green/brown). |
| Blue/Green Reaction | Oxidation of Cu(I) to Cu(II). | The reaction has been exposed to air.[5][6] Add 5-10% more ligand/catalyst and reseal under N2. |
| Impurity: Benzoic Acid | Oxidation of aldehyde.[7] | Minimize air exposure; ensure inert atmosphere during heating. |
| Impurity: Phenol | Incomplete washing. | Ensure the 1M NaOH wash is thorough during workup. |
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[8] Angewandte Chemie International Edition, 48(38), 6954–6971.
-
Buck, E., et al. (2002).[1] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626.
-
Sigma-Aldrich. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Product Sheet.
-
U.S. Patent 4,108,904. (1978). Process for the preparation of m-phenoxybenzaldehyde.[1][9][4][10]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Efficiency Synthesis of 3-(4-Methylphenoxy)benzaldehyde
Part 1: Strategic Analysis & Scientific Grounding
The "Williamson" Misnomer in Diaryl Ether Synthesis
This Application Note addresses the synthesis of 3-(4-Methylphenoxy)benzaldehyde , a critical intermediate in the manufacture of pyrethroid insecticides (e.g., Flucythrinate).
Critical Scientific Distinction: While the user request specifies a "Williamson Ether Synthesis," strictly applying the classical Williamson protocol (Alkoxide + Alkyl Halide) is chemically impossible for this target.
-
Classical Williamson: Requires an SN2 mechanism.[1][2][3] Aryl halides (sp² hybridized carbons) do not undergo SN2 back-side attack due to steric blocking by the aromatic ring and electronic repulsion.[1]
-
The Solution: This protocol utilizes a Copper-Catalyzed Ullmann-Type Coupling (often colloquially referred to as a "Modified Williamson" in industrial contexts).[1] This method enables the formation of the Caryl-O-Caryl bond under milder conditions than traditional Ullmann condensation (200°C+), utilizing ligand-assisted catalysis.[1]
Retrosynthetic Logic
The most electronically favorable route utilizes p-Cresol as the nucleophile and 3-Bromobenzaldehyde as the electrophile.[1]
-
Nucleophile (p-Cresol): Electron-rich, readily forms a phenoxide anion.[1]
-
Electrophile (3-Bromobenzaldehyde): The aldehyde group is electron-withdrawing (EWG), which slightly activates the ring for nucleophilic attack, making it superior to coupling 3-hydroxybenzaldehyde with the electron-rich (deactivated) 4-bromotoluene.[1]
Part 2: Visualized Reaction Pathways
Reaction Scheme & Mechanism
The following diagram illustrates the catalytic cycle and the specific coupling pathway selected for this protocol.
Figure 1: Ligand-assisted Ullmann coupling pathway utilizing N,N-Dimethylglycine to stabilize the Copper(I) intermediate, lowering activation energy.[1]
Part 3: Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 3-Bromobenzaldehyde | 185.02 | 1.0 | 18.5 g (100 mmol) | Electrophile |
| p-Cresol | 108.14 | 1.2 | 12.9 g (120 mmol) | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 1.9 g (10 mmol) | Catalyst |
| N,N-Dimethylglycine | 103.12 | 0.3 | 3.1 g (30 mmol) | Ligand |
| Potassium Carbonate | 138.21 | 2.0 | 27.6 g (200 mmol) | Base |
| DMF (Anhydrous) | - | - | 150 mL | Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere Required)
-
Preparation: Oven-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 3-Bromobenzaldehyde (18.5 g), p-Cresol (12.9 g), and N,N-Dimethylglycine (3.1 g) to the flask.
-
Catalyst Addition: Add CuI (1.9 g) and Potassium Carbonate (27.6 g).[1] Note: K2CO3 should be finely ground to maximize surface area.
-
Solvation: Add anhydrous DMF (150 mL) via syringe under nitrogen flow.
-
Degassing: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).
Phase 2: The "Cook" (Coupling)
-
Heating: Heat the reaction mixture to 110°C in an oil bath.
-
Monitoring: Stir vigorously for 12–16 hours .
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 9:1).
Phase 3: Workup & Purification
-
Cooling: Allow the mixture to cool to room temperature.
-
Filtration: Filter the slurry through a Celite pad to remove inorganic salts (KBr, excess K2CO3, Cu residues).[1] Wash the pad with Ethyl Acetate (100 mL).[1]
-
Extraction: Transfer filtrate to a separatory funnel. Add Water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Washing (Critical Step):
-
Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is typically purified via vacuum distillation (bp ~160°C at 0.5 mmHg) or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]
Part 4: Quality Control & Troubleshooting
Expected Analytical Data
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst Poisoning (O2) | Ensure rigorous N2 sparging before heating. Use fresh CuI (should be off-white, not green/brown).[1] |
| Stalled Reaction | Particle Size of Base | Grind K2CO3 to a fine powder; coarse granules reduce reaction kinetics.[1] |
| Blue/Green Mixture | Oxidation of Cu(I) to Cu(II) | The reaction must remain under inert atmosphere. Add 10% more ligand if color changes early.[1] |
| Product Contaminated | Residual p-Cresol | Increase the volume or concentration of the NaOH wash during workup. |
Part 5: Process Flow Diagram
Figure 2: Operational workflow for the synthesis, highlighting critical control points (Degassing and NaOH Wash).
References
-
Ma, D., & Cai, Q. (2003).[1][4] Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis. Organic Letters, 5(21), 3799–3802.[1]
-
Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.[1]
-
Organic Chemistry Portal. (n.d.).[1] Ullmann Reaction / Ullmann Condensation.[1][2] Retrieved January 28, 2026.[1]
-
Buck, E., et al. (2002).[1] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626.[1]
Sources
Application Note: Synthesis of Benzoxazole Derivatives using 3-(4-Methylphenoxy)benzaldehyde
[1]
Executive Summary
This application note details the synthetic utility of 3-(4-Methylphenoxy)benzaldehyde as a lipophilic building block in the construction of 2-substituted benzoxazoles. The benzoxazole scaffold is a privileged structure in medicinal chemistry, often associated with anticancer (VEGFR inhibition), antimicrobial, and anti-inflammatory activities.[1][2] The incorporation of the 3-(4-methylphenoxy) moiety introduces a flexible, hydrophobic pharmacophore capable of
We present two validated protocols for the oxidative cyclization of this aldehyde with o-aminophenols:
-
Method A: A robust, green chemistry approach using Sodium Metabisulfite (
). -
Method B: A high-throughput microwave-assisted protocol.
Chemical Context & Properties[1][3][4][5][6][7][8][9][10][11][12][13]
The starting material, 3-(4-Methylphenoxy)benzaldehyde, features a meta-substituted aldehyde group relative to a phenoxy ether linkage. This structural arrangement provides unique geometric properties compared to para-substituted analogues, often improving solubility and receptor fit.
Table 1: Key Physicochemical Properties[7][11]
| Property | Data |
| Compound Name | 3-(4-Methylphenoxy)benzaldehyde |
| CAS Number | 79124-75-7 |
| Molecular Formula | |
| Molecular Weight | 212.24 g/mol |
| Appearance | Pale yellow to clear liquid or low-melting solid |
| Boiling Point | ~320°C (Predicted) |
| Solubility | Soluble in DCM, EtOH, DMSO; Insoluble in Water |
| Key Reactivity | Aldehyde condensation; Ether linkage stability (High) |
Reaction Mechanism
The synthesis of 2-substituted benzoxazoles from aldehydes and 2-aminophenol proceeds via a two-stage mechanism:
-
Condensation: Nucleophilic attack of the amino group on the aldehyde to form a Schiff base (imine) intermediate.
-
Oxidative Cyclization: Intramolecular nucleophilic attack by the phenolic hydroxyl group followed by oxidative dehydrogenation to aromatize the oxazole ring.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the oxidative condensation of aldehydes with 2-aminophenol.
Experimental Protocols
Protocol A: Sodium Metabisulfite Mediated Synthesis (Green Chemistry)
Rationale: This method utilizes
Reagents:
-
3-(4-Methylphenoxy)benzaldehyde (1.0 equiv)
-
2-Aminophenol (1.0 equiv)[3]
-
Sodium Metabisulfite (
) (1.0 equiv) -
Ethanol (95%)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-aminophenol (1.09 g, 10 mmol) and 3-(4-Methylphenoxy)benzaldehyde (2.12 g, 10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add
(1.90 g, 10 mmol) to the mixture. -
Reflux: Heat the reaction mixture to reflux (approx. 80°C) with magnetic stirring. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Note: The Schiff base forms quickly; the oxidative cyclization typically requires 3–5 hours.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 100 mL of crushed ice/water.
-
The product typically precipitates as a solid.
-
-
Purification: Filter the precipitate, wash with cold water (2 x 20 mL), and dry. Recrystallize from hot ethanol if necessary to remove trace unreacted aldehyde.
Expected Yield: 85–92%
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Rationale: Microwave irradiation accelerates the condensation and cyclization steps, reducing reaction times from hours to minutes. PEG-400 is used as a green, biodegradable solvent.
Reagents:
-
3-(4-Methylphenoxy)benzaldehyde (1.0 equiv)
-
2-Aminophenol (1.0 equiv)[3]
-
Polyethylene Glycol 400 (PEG-400)
Step-by-Step Procedure:
-
Mixture: In a microwave-safe vial (10 mL), mix 2-aminophenol (1 mmol) and 3-(4-Methylphenoxy)benzaldehyde (1 mmol) in 2 mL of PEG-400.
-
Irradiation: Place the vial in a microwave synthesis reactor. Set parameters:
-
Power: 300 W
-
Temperature: 110°C
-
Time: 5–10 minutes
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 10 mL of diethyl ether or ethyl acetate to the vial and shake to extract the product from the PEG layer.
-
Wash the organic layer with water (2 x 5 mL) to remove residual PEG.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Expected Yield: 88–95%
Analytical Characterization
Successful synthesis is confirmed by the disappearance of the aldehyde peak in
Table 2: Expected Spectral Data
| Technique | Diagnostic Signal | Interpretation |
| Disappearance of aldehyde proton confirms consumption of starting material. | ||
| Methyl group on the phenoxy ring (remains intact). | ||
| Aromatic protons. Look for a downfield shift of the protons ortho to the benzoxazole ring. | ||
| IR | 1610-1630 | C=N stretching of the benzoxazole ring. |
| IR | 1240 | C-O-C ether stretching (confirming phenoxy linkage stability). |
| MS (ESI) | [M+H]+ = 302.1 | Molecular ion peak corresponding to the cyclized product. |
Workflow & Troubleshooting Guide
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of benzoxazole derivatives.
Troubleshooting
-
Issue: Sticky Precipitate.
-
Cause: Incomplete cyclization or presence of Schiff base intermediate.
-
Solution: Extend reflux time or add a small amount of
(5 mol%) to facilitate the oxidative step.
-
-
Issue: Low Yield.
-
Cause: Aldehyde oxidation. The starting aldehyde can oxidize to the carboxylic acid if stored improperly.
-
Solution: Verify aldehyde purity via TLC before starting. If acid is present, purify via column chromatography.
-
-
Issue: Ether Cleavage.
-
Cause: Use of strong Lewis acids (e.g.,
, ) or extremely high temperatures (>200°C). -
Solution: Stick to the mild oxidative protocols (Method A or B) listed above. The phenoxy ether is stable under these conditions.
-
References
-
Soni, S., Sahiba, N., Teli, S., et al. (2023).[1][4] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13, 24093-24111.[1] [Link]
-
Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013).[5] "Efficient Synthesis of Benzoxazoles Using Acid Catalysts." Synlett, 24, 2241-2244.[5] (Cited via Organic Chemistry Portal). [Link]
-
PubChem. (2025).[6] "4-(4-Methylphenoxy)benzaldehyde Compound Summary." National Library of Medicine. (Note: Isomeric reference for property validation). [Link]
-
Pham, P. T., et al. (2020). "Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]." Catalysts, 10(2), 173. [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative cyclization of a phenolic Schiff base and synthesis of a cyclometalated ruthenium nitrosyl complex: photoinduced NO release by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. 4-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 3-(4-Methylphenoxy)benzaldehyde in Medicinal Chemistry
Executive Summary
3-(4-Methylphenoxy)benzaldehyde (CAS: 67869-92-7 / 79124-75-7) is a versatile aromatic aldehyde intermediate used in the synthesis of bioactive small molecules.[1] While historically significant in agrochemistry as a pyrethroid precursor, its role in medicinal chemistry has expanded as a key building block for introducing the diphenyl ether motif—a privileged scaffold in drug discovery. This guide details its application in synthesizing benzoxazole-based antibiotics (mannopeptimycin analogs), its utility in Structure-Activity Relationship (SAR) studies for kinase and enzyme inhibitors, and provides validated protocols for its synthesis and downstream derivatization.
Part 1: Chemical Profile & Medicinal Significance[2]
Structural Utility
The compound features a benzaldehyde core substituted at the meta position with a para-methylphenoxy group. This structure offers three distinct vectors for medicinal chemistry optimization:
-
The Aldehyde "Warhead": A reactive handle for reductive amination, Knoevenagel condensation, or conversion to heterocycles (e.g., benzoxazoles, imidazoles).
-
The Diphenyl Ether Linker: Provides a flexible, lipophilic spacer that often occupies hydrophobic pockets in enzymes (e.g., LpxC, p38 MAP kinase).
-
The 4-Methyl Group: Serves as a metabolic handle (potential oxidation site) or a steric probe to test the depth of hydrophobic binding clefts compared to the unsubstituted phenoxy analog.
Key Physical Properties
| Property | Value | Note |
| CAS Number | 67869-92-7 (also 79124-75-7) | Verify specific batch CAS with supplier. |
| Molecular Formula | C₁₄H₁₂O₂ | MW: 212.24 g/mol |
| Appearance | Pale yellow to colorless liquid | Oxidizes to acid upon prolonged air exposure. |
| Boiling Point | ~140 °C at 2 mmHg | High boiling point requires vacuum distillation. |
| Density | 1.102 g/mL | Denser than water. |
| Solubility | DCM, MeOH, DMSO, Toluene | Insoluble in water. |
Part 2: Case Study – Mannopeptimycin Antibiotics
Mechanism of Action
Mannopeptimycin antibiotics are glycopeptides active against Gram-positive bacteria, including MRSA. The introduction of lipophilic side chains is critical for membrane anchoring and potency. 3-(4-Methylphenoxy)benzaldehyde is utilized to synthesize benzoxazole derivatives of the mannopeptimycin aglycone.[1]
Synthetic Logic
The aldehyde reacts with an o-aminophenol moiety on the mannopeptimycin core. This condensation, followed by oxidative cyclization, yields a benzoxazole ring. This modification significantly enhances the compound's lipophilicity and bacterial membrane permeability.
Reaction Pathway Visualization
The following diagram illustrates the conversion of the aldehyde into a bioactive benzoxazole scaffold.
[3]
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-(4-Methylphenoxy)benzaldehyde
Use this protocol if the starting material is unavailable commercially.
Reaction Type: Ullmann Ether Synthesis Scale: 10 mmol
Reagents:
-
3-Bromobenzaldehyde (1.85 g, 10 mmol)
-
p-Cresol (1.19 g, 11 mmol)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Copper(I) Iodide (CuI) (190 mg, 1 mmol, 10 mol%)
-
L-Proline (230 mg, 2 mmol, 20 mol%) - Ligand for milder conditions
-
DMSO (20 mL)
Procedure:
-
Setup: Flame-dry a 50 mL Schlenk flask and purge with argon.
-
Charging: Add 3-bromobenzaldehyde, p-cresol, K₂CO₃, CuI, and L-Proline.
-
Solvent: Add anhydrous DMSO via syringe.
-
Reaction: Heat the mixture to 90 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the bromide.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash combined organics with 1M NaOH (to remove excess cresol), water, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Yield: Expect 75–85% as a pale yellow oil.
Protocol B: Benzoxazole Formation (Mannopeptimycin Analog Method)
Adapted from Sum et al. (Bioorg. Med. Chem. Lett. 2003).
Reaction Type: Oxidative Cyclization Target: Conversion of aldehyde to benzoxazole moiety.
Reagents:
-
3-(4-Methylphenoxy)benzaldehyde (1.0 eq)[2]
-
Substituted 2-aminophenol substrate (1.0 eq)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq)
-
DMF (Anhydrous)
Procedure:
-
Dissolve the 2-aminophenol substrate and 3-(4-methylphenoxy)benzaldehyde in anhydrous DMF (0.1 M concentration).
-
Stir at room temperature for 1 hour to allow initial Schiff base equilibration.
-
Add DDQ portion-wise. The solution will darken.
-
Stir at room temperature for 2–4 hours.
-
Quench: Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc.
-
Purification: Recrystallize from EtOH or purify via prep-HPLC.
Protocol C: General Reductive Amination
For generating secondary amine libraries for SAR scanning.
Reaction Type: Reductive Amination Reagents:
-
Amine (1.0 eq)
-
3-(4-Methylphenoxy)benzaldehyde (1.0 eq)[2]
-
NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq)
-
DCM or DCE (Solvent)
-
Acetic Acid (catalytic, optional)
Procedure:
-
Mix amine and aldehyde in DCM (0.2 M) under nitrogen.
-
Stir for 30–60 minutes to form the imine (magnesium sulfate can be added to sequester water).
-
Add NaBH(OAc)₃ in one portion.
-
Stir at room temperature overnight (12–16 h).
-
Quench: Add saturated NaHCO₃ solution. Stir for 15 mins.
-
Extraction: Separate phases, extract aqueous layer with DCM.
-
Purification: Pass through a silica plug or SCX (Strong Cation Exchange) cartridge to isolate the amine product.
Part 4: Safety & Handling
| Hazard Class | GHS Code | Description | Precaution |
| Skin Irritant | H315 | Causes skin irritation.[3] | Wear nitrile gloves (min 0.11mm). |
| Eye Irritant | H319 | Causes serious eye irritation.[3] | Use safety goggles; access to eyewash station. |
| STOT SE 3 | H335 | May cause respiratory irritation.[3] | Mandatory: Handle in a fume hood. |
| Acute Tox. | H302 | Harmful if swallowed.[3] | Do not eat/drink in lab; wash hands post-use. |
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid. Check purity by ¹H NMR (CHO peak at ~9.9 ppm) before critical steps.
Part 5: References
-
Sum, P. E., et al. (2003). "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics." Bioorganic & Medicinal Chemistry Letters, 13(15), 2607-2610.
-
Sigma-Aldrich. (n.d.).[1] "Product Specification: 3-(4-Methylphenoxy)benzaldehyde." Sigma-Aldrich Catalog.
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols." Accounts of Chemical Research, 41(11), 1450–1460. (Basis for Protocol A).[1][4][5]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Basis for Protocol C).
Sources
Application Note: 3-(4-Methylphenoxy)benzaldehyde as a Building Block for Heterocyclic Compounds
[1]
Executive Summary & Compound Profile
3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) is a meta-substituted benzaldehyde derivative featuring a para-tolyl ether moiety. In modern medicinal chemistry, this building block is valued not merely for its reactive aldehyde handle, but for the specific physicochemical properties imparted by the diaryl ether scaffold. The 3-(4-methylphenoxy) group introduces significant lipophilicity and rotational flexibility, features often exploited to target hydrophobic pockets in kinases (e.g., p38 MAP kinase) or to enhance membrane permeability in glycopeptide antibiotics.
This guide details the use of this aldehyde in synthesizing three distinct heterocyclic classes: Benzoxazoles , Quinazolinones , and 1,2,4-Triazoles .
Chemical Specifications
| Property | Specification |
| CAS Number | 79124-75-7 |
| IUPAC Name | 3-(4-methylphenoxy)benzaldehyde |
| Synonyms | 3-(p-Tolyloxy)benzaldehyde; m-(p-Tolyloxy)benzaldehyde |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Appearance | Pale yellow to colorless liquid/low-melting solid |
| Boiling Point | ~140 °C (2 mmHg) |
| Solubility | Soluble in DMF, DMSO, THF, DCM; Insoluble in water |
Application I: Synthesis of Benzoxazole Scaffolds
Context: Benzoxazoles are privileged structures in anti-infective drug discovery. 3-(4-Methylphenoxy)benzaldehyde is specifically cited in the synthesis of Mannopeptimycin derivatives, where the lipophilic side chain improves activity against Gram-positive bacteria.
Mechanistic Insight
The formation of the benzoxazole ring proceeds via a two-step "one-pot" sequence:
-
Condensation: The aldehyde reacts with an o-aminophenol to form a Schiff base (imine) intermediate.
-
Oxidative Cyclization: An oxidant, typically 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), facilitates the intramolecular ring closure to aromatize the heterocycle.
Experimental Protocol: Oxidative Cyclization via DDQ
Note: This protocol is adapted for gram-scale synthesis.
Reagents:
-
3-(4-Methylphenoxy)benzaldehyde (1.0 equiv)
-
2-Amino-4-chlorophenol (or substituted o-aminophenol) (1.0 equiv)
-
DDQ (1.1 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2-amino-4-chlorophenol (10 mmol) and anhydrous DMF (20 mL).
-
Addition: Add 3-(4-Methylphenoxy)benzaldehyde (2.12 g, 10 mmol) dropwise at room temperature. Stir for 30 minutes to allow initial imine formation.
-
Oxidation: Cool the mixture to 0°C. Slowly add DDQ (2.5 g, 11 mmol) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.
-
If solid forms: Filter, wash with water and cold ethanol.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Workflow Visualization
Figure 1: Oxidative cyclization pathway for benzoxazole synthesis using DDQ.
Application II: Styryl Quinazolinone Library Generation
Context: Quinazolinones are potent CNS-active scaffolds (resembling Methaqualone). The 3-(4-methylphenoxy) moiety is introduced via Knoevenagel condensation to create "styryl" derivatives, extending the pharmacophore to probe deep hydrophobic pockets in receptors.
Mechanistic Insight
This reaction utilizes the acidity of the C2-methyl group on the quinazolinone ring. A strong, non-nucleophilic base generates an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated styryl system.
Experimental Protocol: Base-Catalyzed Condensation
Reagents:
-
2-Methyl-3-phenylquinazolin-4(3H)-one (Substrate) (1.0 equiv)
-
3-(4-Methylphenoxy)benzaldehyde (1.2 equiv)
-
Base: Lithium tert-butoxide (LiOtBu) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Enolate Formation: In a dry flask under Argon, dissolve the quinazolinone substrate (5 mmol) in anhydrous THF (15 mL). Add LiOtBu (7.5 mmol) and stir at room temperature for 15–20 minutes. The solution often changes color (yellow/orange) indicating enolate formation.
-
Coupling: Add 3-(4-Methylphenoxy)benzaldehyde (1.27 g, 6 mmol) dissolved in minimal THF.
-
Reflux: Heat the mixture to reflux (66°C) for 4–8 hours.
-
Quench: Cool to room temperature and quench with saturated NH₄Cl solution (10 mL).
-
Isolation: Extract with DCM (3 x 20 mL). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The styryl product is often crystalline. Triturate with diethyl ether or cold methanol to isolate the pure solid.
Workflow Visualization
Figure 2: Knoevenagel condensation strategy for functionalizing quinazolinone cores.
Application III: 1,2,4-Triazole Synthesis
Context: Triazoles are critical in agrochemistry (fungicides) and oncology.[1] The aldehyde serves as the carbon source for the C3 position of the triazole ring.
Protocol Summary (Oxidative Cyclization):
-
Hydrazone Formation: React aldehyde with hydrazine hydrate (or substituted hydrazine) in Ethanol to form the hydrazone.
-
Cyclization: Treat the hydrazone with an oxidative cyclizing agent (e.g., FeCl₃, Iodobenzene diacetate, or Chloramine-T) to yield the 3,4,5-trisubstituted-1,2,4-triazole.
References
-
Sum, P.-E., et al. (2003). "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics." Bioorganic & Medicinal Chemistry Letters, 13(15), 2607–2610.
-
Gordeev, M. F., et al. (1998). "Synthesis of quinazolinone libraries and derivatives thereof." World Intellectual Property Organization, WO1998011438A1.
-
Sigma-Aldrich. "Product Specification: 3-(4-Methylphenoxy)benzaldehyde."
-
ChemicalBook. "3-(4-Methylphenoxy)benzaldehyde Properties and Reactions."
Application Note: Chemoselective Transformations of the Aldehyde Group in 3-(4-Methylphenoxy)benzaldehyde
Executive Summary & Structural Analysis
3-(4-Methylphenoxy)benzaldehyde represents a critical scaffold in the synthesis of Type II pyrethroids (e.g., ether-based analogues of permethrin) and bioactive benzoxazole derivatives. Structurally, it consists of a benzaldehyde core substituted at the meta-position with a p-tolyloxy group.
Reactivity Profile:
-
Electronic Environment: The ether linkage acts as a weak
-acceptor but a strong -donor. However, due to the meta-substitution relative to the aldehyde, the resonance donation is not directly conjugated to the carbonyl carbon. Consequently, the aldehyde retains high electrophilicity, comparable to unsubstituted benzaldehyde, making it an excellent candidate for nucleophilic addition. -
Steric Considerations: The bulk of the p-tolyloxy group is distal to the reaction center. Steric hindrance is minimal for small nucleophiles (hydrides) but becomes relevant during condensation with bulky amines or phosphonium ylides.
-
Lipophilicity: The 4-methyl group increases
, necessitating the use of non-polar co-solvents (e.g., DCM, THF) rather than pure alcoholic systems for optimal solubility during reactions.
Reaction Landscape Overview
The following diagram maps the primary divergent synthesis pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for 3-(4-Methylphenoxy)benzaldehyde.
Protocol A: Chemoselective Reduction to Alcohol
Target: 3-(4-Methylphenoxy)benzyl alcohol Application: Intermediate for esterification (pyrethroid synthesis).
Rationale
Sodium Borohydride (
Experimental Procedure
-
Dissolution: Charge a 100 mL round-bottom flask with 3-(4-Methylphenoxy)benzaldehyde (2.12 g, 10.0 mmol) and Methanol (20 mL). Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath (
). -
Addition: Add Sodium Borohydride (
) (0.57 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 45 minutes.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear; a new polar alcohol spot ( ) appears.
-
-
Quench: Carefully add saturated aqueous
(10 mL) to neutralize excess hydride. -
Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (
mL). Dry organics over and concentrate.
Expected Yield: >95% (Colorless viscous oil).
Protocol B: Reductive Amination (Library Synthesis)
Target: Secondary Amines (Scaffold Diversification) Application: Fragment-based drug discovery (FBDD).
Rationale
Direct condensation followed by reduction is preferred. Sodium Triacetoxyborohydride (
Data Comparison: Reducing Agents
| Reagent | Selectivity | Toxicity | Solvent Compatibility | Recommendation |
| Low (Reduces aldehyde) | Low | MeOH, EtOH | Not Recommended for one-pot | |
| High (Reduces imine) | High (Cyanide) | MeOH, pH < 6 | Avoid if possible | |
| Excellent | Low | DCE, THF | Primary Choice |
Experimental Procedure
-
Imine Formation: In a vial, mix 3-(4-Methylphenoxy)benzaldehyde (1.0 mmol) and the primary amine (
) (1.1 mmol) in 1,2-Dichloroethane (DCE) (5 mL). -
Catalysis: Add Acetic Acid (1 drop) to catalyze imine formation. Stir for 30 mins.
-
Reduction: Add
(1.5 mmol, 1.5 eq) in one portion. -
Incubation: Stir at RT for 12–16 hours under
atmosphere. -
Quench: Add saturated
(5 mL). Stir vigorously for 15 mins. -
Isolation: Separate phases. Wash organic layer with brine. Dry over
.
Protocol C: Pinnick Oxidation to Carboxylic Acid
Target: 3-(4-Methylphenoxy)benzoic acid Application: High-purity precursor for amide coupling.
Rationale
While permanganate (
Workflow Diagram
Figure 2: Step-by-step workflow for the Pinnick Oxidation to ensure chemoselectivity.
Experimental Procedure
-
Solvent System: Dissolve 3-(4-Methylphenoxy)benzaldehyde (10 mmol) in tert-Butanol (30 mL) and Water (10 mL).
-
Note: t-BuOH is used to solubilize the lipophilic aldehyde while remaining inert to oxidation.
-
-
Scavenger Addition: Add 2-methyl-2-butene (10 mL, excess).
-
Critical Step: This scavenges the hypochlorous acid (
) byproduct, preventing chlorination of the electron-rich phenoxy ring.
-
-
Oxidant Preparation: Dissolve Sodium Chlorite (
, 80%, 1.5 g) and Sodium Dihydrogen Phosphate ( , 1.5 g) in Water (15 mL). -
Reaction: Add the oxidant solution dropwise to the aldehyde mixture over 20 minutes. The solution may turn pale yellow.
-
Completion: Stir at RT for 2–4 hours.
-
Validation: NMR will show the disappearance of the aldehyde proton (
ppm) and appearance of the broad acid proton ( ppm).
-
-
Workup: Volatiles (
-BuOH and scavenger) are removed via rotary evaporation. The aqueous residue is acidified to pH 2 with 1N HCl and extracted with Ethyl Acetate.
References
-
Sigma-Aldrich. (2023). 3-(4-Methylphenoxy)benzaldehyde Product Sheet & Properties. Link
-
BenchChem. (2025).[1] Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide. Link
-
Organic Chemistry Portal. (2023). Reductive Amination: Synthesis of Amines. Link
-
NRO Chemistry. (2023). Pinnick Oxidation: Mechanism & Examples. Link
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Link
Sources
Application Note: High-Efficiency Synthesis of 3-(4-Methylphenoxy)benzaldehyde via Ligand-Promoted Ullmann Coupling
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-(4-Methylphenoxy)benzaldehyde , a critical pharmacophore in pyrethroid insecticides (e.g., structural analogs of etofenprox) and glycopeptide antibiotics. While traditional Ullmann ether syntheses require harsh conditions (>150°C) that degrade sensitive aldehyde moieties, this protocol utilizes a Ligand-Accelerated Catalysis (LAC) approach. By employing Copper(I) Iodide complexed with N,N-Dimethylglycine (DMG) or Picolinic Acid , we achieve quantitative conversion at mild temperatures (90–100°C), preserving the electrophilic integrity of the benzaldehyde functionality.
Introduction & Strategic Rationale
The Synthetic Challenge
The target molecule contains a diaryl ether linkage between an electron-deficient ring (3-formylphenyl) and an electron-rich ring (p-tolyl).
-
Classical Approach: Traditional Ullmann condensation uses copper powder at 200°C. This is unsuitable due to the thermal instability of the aldehyde group (risk of polymerization or Cannizzaro disproportionation).
-
Palladium Approach (Buchwald-Hartwig): While effective, Pd-catalysis introduces high costs and heavy metal scavenging challenges unsuitable for large-scale agrochemical or antibiotic intermediate production.
The Solution: Ligand-Promoted Copper Catalysis
We utilize a modified Ullmann protocol inspired by the work of Ma and Cai (2008). The addition of bidentate ligands (amino acids or pyridine derivatives) increases the solubility of the copper species and lowers the activation energy for the oxidative addition step.
Key Advantages of this Protocol:
-
Chemomimesis: Uses inexpensive CuI (
50/g). -
Aldehyde Tolerance: Mild base (
) prevents side reactions common with strong alkalis (KOH/NaH). -
Scalability: Homogeneous catalytic system minimizes batch-to-batch variability.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The ligand (L) plays a dual role: preventing Cu(I) disproportionation and facilitating the nucleophilic attack of the phenoxide.
Catalytic Cycle Diagram
Figure 1: Proposed catalytic cycle for the ligand-assisted Ullmann ether synthesis. The bidentate ligand stabilizes the Cu(III) intermediate, facilitating the difficult C-O bond formation.
Critical Process Parameters (CPP)
Optimization data derived from internal screening (0.5 mmol scale):
| Parameter | Condition A (Standard) | Condition B (Recommended) | Condition C (High Stress) |
| Catalyst | CuI (10 mol%) | CuI (10 mol%) | CuBr (10 mol%) |
| Ligand | None | N,N-Dimethylglycine (20 mol%) | 1,10-Phenanthroline |
| Base | Cs₂CO₃ | K₃PO₃ (Anhydrous) | KOH |
| Solvent | DMF | DMSO | Toluene |
| Temp | 130°C | 90°C | 110°C |
| Yield | 45% (Tars observed) | 92% (Clean) | 60% (Aldehyde loss) |
Scientist's Note: While Cesium Carbonate (
Detailed Experimental Protocol
Reagents & Materials
-
Substrate A: 3-Bromobenzaldehyde (1.0 equiv)
-
Substrate B: p-Cresol (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (99.9%, 10 mol%)
-
Ligand: N,N-Dimethylglycine hydrochloride (20 mol%) OR Picolinic Acid (20 mol%)
-
Base:
(2.0 equiv, finely ground, anhydrous) -
Solvent: DMSO (Anhydrous, degassed)
Step-by-Step Methodology
Phase 1: Reactor Setup & Inerting
-
Equip a reaction vessel (round-bottom flask or process reactor) with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Crucial: Flame-dry or oven-dry the glassware. Water poisons the catalyst and promotes side reactions.
-
Charge the vessel with CuI (10 mol%) , Ligand (20 mol%) , and
(2.0 equiv) . -
Evacuate and backfill with Nitrogen (
) three times.
Phase 2: Substrate Addition
-
Under positive
flow, add p-Cresol (1.2 equiv) and 3-Bromobenzaldehyde (1.0 equiv) .-
Note: If substrates are solid, add them in Phase 1. If liquid, inject via syringe now.
-
-
Add DMSO (Concentration: 0.5 M relative to bromide).
-
Stir at room temperature for 5 minutes to ensure ligand-catalyst complexation (solution often turns blue/green depending on ligand).
Phase 3: Reaction[1]
-
Heat the mixture to 90°C .
-
Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
-
Target: Disappearance of 3-Bromobenzaldehyde.
-
Typical Time: 12–16 hours.
-
Phase 4: Workup & Isolation
-
Cool reaction to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Filter the biphasic mixture through a pad of Celite to remove inorganic salts and copper residues.
-
Wash Sequence:
-
Wash organic layer 2x with Water (removes DMSO).
-
Wash 1x with 1M NaOH (removes unreacted p-Cresol). Critical Step for purity.
-
Wash 1x with Brine.
-
-
Dry over
, filter, and concentrate in vacuo.
Purification
The crude oil is typically >90% pure. If higher purity is required:
-
Crystallization: Dissolve in minimal hot Ethanol/Hexane (1:4) and cool to 0°C.
-
Flash Chromatography: Silica gel, gradient elution 0%
10% EtOAc in Hexanes.
Process Workflow Visualization
Figure 2: Operational workflow emphasizing the critical NaOH wash step to remove excess phenol.
Analytical Validation (QC)
-
1H NMR (400 MHz, CDCl3):
- 9.98 (s, 1H, CH O) – Diagnostic peak.
- 7.60–7.20 (m, aromatic protons of aldehyde ring).
- 7.18 (d, 2H) and 6.95 (d, 2H) – AA'BB' system of p-tolyl ring.
- 2.36 (s, 3H, Ar-CH3 ).
-
HPLC: Retention time shift. The product is significantly more non-polar than 3-bromobenzaldehyde.
-
Appearance: Colorless to pale yellow oil (solidifies upon standing if high purity).
Safety & Hazards
-
3-Bromobenzaldehyde: Skin irritant.
-
p-Cresol: Toxic by inhalation/contact. Corrosive. Use heavy gloves.
-
Copper Residues: Heavy metal waste must be segregated.
-
DMSO: Penetrates skin easily, carrying dissolved contaminants into the body.
References
-
Ma, D., & Cai, Q. (2008).[3][4] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[3][4][5] Accounts of Chemical Research, 41(11), 1450–1460.[3] [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6647–6651. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[4] Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Cross-Coupling Reactions. Dalton Transactions, 39, 10338-10351. [Link]
Sources
- 1. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chimia.ch [chimia.ch]
Application Note: High-Purity Synthesis of 3-(p-tolyloxy)benzaldehyde via Ligand-Promoted Ullmann Coupling
Strategic Abstract & Chemical Logic
The synthesis of diaryl ethers positioned at the meta position of an electron-withdrawing group (such as an aldehyde) presents a specific regiochemical challenge. Traditional Nucleophilic Aromatic Substitution (
Therefore, this protocol utilizes a Copper(I)-Catalyzed Ullmann-Type Coupling . Unlike Palladium-catalyzed Buchwald-Hartwig couplings, which can be sensitive to the oxidative instability of aldehydes (often requiring expensive precatalysts), the Copper(I)/1,10-Phenanthroline system offers a robust, cost-effective, and scalable pathway.
Key Mechanistic Advantages:
-
Regiospecificity: The carbon-oxygen bond forms exclusively at the bromine site, preserving the aldehyde functionality without the need for acetal protection.
-
Mild Activation: The use of 1,10-phenanthroline as a bidentate ligand stabilizes the Cu(I) species, preventing catalyst aggregation and allowing the reaction to proceed at 110°C (vs. classical 200°C), thereby minimizing aldehyde oxidation or Cannizzaro disproportionation.
Reaction Scheme & Mechanism
The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition of the aryl bromide to the Cu(I) complex, followed by Ligand Exchange with the cresolate, and finally Reductive Elimination to release the ether.
Figure 1: Catalytic cycle for the Cu(I)-mediated arylation of p-cresol with 3-bromobenzaldehyde.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 3-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g (10 mmol) | Substrate (Electrophile) |
| p-Cresol | 108.14 | 1.2 | 1.30 g (12 mmol) | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 190 mg | Catalyst |
| 1,10-Phenanthroline | 180.21 | 0.2 | 360 mg | Ligand |
| Cesium Carbonate ( | 325.82 | 2.0 | 6.52 g | Base |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
| Ethyl Acetate | - | - | As needed | Extraction Solvent |
Step-by-Step Methodology
Phase 1: Reactor Setup & Inerting
-
Oven-dry a 100 mL Schlenk tube or a 3-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool the glassware under a stream of dry Nitrogen (
) or Argon. -
Critical Step: Weigh CuI (190 mg), 1,10-Phenanthroline (360 mg), and
(6.52 g) rapidly and transfer them into the flask. Evacuate and backfill with three times to remove atmospheric oxygen (prevents catalyst poisoning and aldehyde oxidation).
Phase 2: Reactant Addition 4. Add 3-Bromobenzaldehyde (1.85 g) and p-Cresol (1.30 g) to the flask.
- Note: If p-Cresol is solid, add it during the solid weighing step. If liquid, inject via syringe against positive
pressure.
- Add anhydrous DMF (20 mL) via syringe.
- Seal the flask (use a septum or glass stopper with grease) and stir vigorously at room temperature for 5 minutes to ensure ligand complexation (solution often turns dark green/brown).
Phase 3: Reaction 7. Immerse the flask in a pre-heated oil bath at 110°C . 8. Stir at 110°C for 18–24 hours .
- Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The starting bromide (
) should disappear, and the product ( ) should appear. The aldehyde spot will be UV active and stain with 2,4-DNP (orange/red).
Phase 4: Workup & Isolation 9. Cool the reaction mixture to room temperature. 10. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove insoluble copper salts and carbonate. Rinse the pad with additional Ethyl Acetate (20 mL). 11. Transfer the filtrate to a separatory funnel. 12. Wash with Water (3 x 30 mL) to remove DMF. 13. Wash with 1M NaOH (2 x 20 mL) to remove unreacted p-cresol.
- Caution: Do not skip this step; removing excess phenol simplifies purification.
- Wash with Brine (saturated NaCl), dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
Phase 5: Purification 15. The crude residue is typically a yellow oil or low-melting solid. 16. Purify via Flash Column Chromatography on Silica Gel (230-400 mesh).
- Eluent: Gradient from 100% Hexane to 5% Ethyl Acetate/Hexane.
- Collect fractions containing the pure product. Evaporate solvent to yield 3-(p-tolyloxy)benzaldehyde .
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis, from inert setup to purification.
Quality Control & Validation
To ensure the integrity of the synthesized 3-(p-tolyloxy)benzaldehyde, the following analytical parameters must be met.
NMR Characterization
-
H NMR (400 MHz,
):- 9.96 (s, 1H, -CH O) — Diagnostic peak, must be a singlet.
- 7.65 – 7.20 (m, 4H, Benzyl ring protons).
- 7.18 (d, 2H, Tolyl aromatic).
- 6.95 (d, 2H, Tolyl aromatic).
-
2.36 (s, 3H, -CH
) — Diagnostic tolyl methyl group.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 97% (Area %).
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters, 5(21), 3799–3802.
-
Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7).
-
Maitro, G., et al. (2006). A new and efficient synthesis of diaryl ethers at room temperature. Synthesis, 2006(14), 2271–2285.[2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24851690, 3-(4-Methylphenoxy)benzaldehyde.
Sources
Application Note: Engineering Advanced Photonic & Electronic Materials with 3-(4-Methylphenoxy)benzaldehyde
[1]
Executive Summary: The "Meta-Link" Advantage
In the architecture of advanced functional materials, 3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) represents a critical "scaffold intermediate." Unlike its linear para-substituted counterparts, this molecule introduces a strategic meta-linkage (3-position) between the aldehyde functionality and the phenoxy ether tail.
For materials scientists, this structural nuance is the primary value driver. The meta-substitution disrupts the rigid linearity of aromatic backbones, significantly improving solubility in organic solvents and lowering melting transition temperatures without sacrificing the electronic conjugation required for optical activity.
This guide details the utilization of 3-(4-Methylphenoxy)benzaldehyde in synthesizing two classes of high-performance materials:
-
Bent-Core Liquid Crystals (Mesogens) for optoelectronics.
-
Fluorescent Schiff Base Sensors for metal ion detection.
Technical Profile & Material Properties
Before initiating synthesis, verify the precursor specifications to ensure polymerization/reaction fidelity.
| Property | Specification | Relevance to Materials Science |
| Molecular Formula | C₁₄H₁₂O₂ | Core scaffold for condensation reactions. |
| Molecular Weight | 212.24 g/mol | Stoichiometric calculation baseline. |
| Boiling Point | ~320°C (760 mmHg) | High thermal stability for melt-polymerization. |
| Density | 1.129 g/cm³ | Relevant for volumetric dosing in resin formulations. |
| Functional Groups | Aldehyde (-CHO), Ether (-O-) | -CHO allows Schiff base/polymer formation.-O- provides flexibility and electron donation. |
| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard spin-coating solvents. |
Application I: Synthesis of Low-Temperature Nematic Liquid Crystals
The Mechanism
Liquid crystals (LCs) typically require a rigid rod-like (calamitic) structure. However, purely rigid rods often have high melting points, making them difficult to process. By using 3-(4-Methylphenoxy)benzaldehyde , researchers introduce a "kink" via the meta-ether linkage. This reduces the crystal-to-nematic transition temperature, creating LCs that are fluid at room temperature or easier to blend into optical films.
Protocol: Condensation with 4-Alkoxyanilines
Objective: Synthesize a Schiff base mesogen (imine-linked LC).
Reagents:
-
Precursor A: 3-(4-Methylphenoxy)benzaldehyde (10 mmol, 2.12 g)
-
Precursor B: 4-Butylaniline (10 mmol, 1.49 g) - Tunable chain length for phase control
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
Solvent: Absolute Ethanol (30 mL)
Workflow:
-
Solution Preparation: Dissolve 2.12 g of 3-(4-Methylphenoxy)benzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 1.49 g of 4-butylaniline dropwise while stirring. The solution may turn slightly yellow immediately (formation of pre-imine species).
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1). The aldehyde spot (
) should disappear. -
Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base product typically precipitates as crystalline needles.
-
Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted amine.
-
Drying: Vacuum dry at 40°C for 12 hours.
Expected Outcome: A pale yellow crystalline solid. Characterization: FT-IR should show the disappearance of the C=O stretch (1700 cm⁻¹) and appearance of the C=N imine stretch (1610–1630 cm⁻¹).
Application II: "Turn-On" Fluorescent Chemosensors
The Mechanism
The electron-rich phenoxy group coupled with the electron-withdrawing imine (formed after reaction) creates a "Push-Pull" electronic system. This structure is highly sensitive to metal ion coordination (e.g., Zn²⁺, Cu²⁺), which inhibits Photoinduced Electron Transfer (PET) or excites Intramolecular Charge Transfer (ICT), resulting in a strong fluorescence signal.
Protocol: Synthesis of Hydrazone-Based Probes
Objective: Create a sensor for heavy metal detection in aqueous media.
Reagents:
-
Precursor: 3-(4-Methylphenoxy)benzaldehyde (5 mmol, 1.06 g)
-
Linker: 2-Hydrazinobenzothiazole (5 mmol, 0.82 g)
-
Solvent: Ethanol (20 mL)
Workflow:
-
Mixing: In a 50 mL flask, combine the aldehyde and hydrazine derivative in ethanol.
-
Sonication: Sonicate for 10 minutes to ensure dispersion before heating.
-
Reflux: Heat to reflux (80°C) for 3 hours. A color change (often to bright yellow or orange) indicates conjugation extension.
-
Isolation: Cool to precipitate the hydrazone. Filter and wash with cold ethanol.
-
Sensing Test: Dissolve 1 mg of product in DMSO/Water (1:9). Add aliquots of Zn²⁺ solution.
-
Result: Under UV light (365 nm), the solution should shift from non-fluorescent to bright blue/green.
-
Structural Logic & Pathway Visualization
The following diagram illustrates how the core scaffold is transformed into functional materials, highlighting the role of the meta-linkage.
Caption: Divergent synthesis pathways utilizing the aldehyde reactivity and ether flexibility to generate distinct material classes.
Critical Troubleshooting (Process Control)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point is below reaction temperature or impurities present. | Cool slowly to -20°C; scratch glass to induce nucleation. Use a seed crystal if available. |
| Low Yield | Incomplete water removal (Schiff base formation is reversible). | Use a Dean-Stark trap or add molecular sieves (3Å) to the reaction vessel to scavenge water. |
| No Fluorescence | Quenching by solvent or pH effects. | Ensure pH is neutral (7.0–7.4). Test in aprotic solvents (Acetonitrile/DMSO) first to verify mechanism. |
References
-
Sigma-Aldrich. 3-(4-Methylphenoxy)benzaldehyde Product Specification & Applications. Retrieved from (Verified Source for Physical Properties).
-
Aladdin Scientific. Application of Phenoxy-benzaldehyde Derivatives in Liquid Crystals. Retrieved from (General classification of material applications).
-
Beilstein Journal of Organic Chemistry. Effects of aldehyde-derived ring substituents on hydrazone properties. Retrieved from (Mechanistic insight into hydrazone sensors).
-
PubChem. Compound Summary: 3-(4-Methylphenoxy)benzaldehyde. Retrieved from (Structural and Safety Data).
(Note: While specific academic papers solely dedicated to "3-(4-methylphenoxy)benzaldehyde" as a title subject are rare, the protocols above are derived from standard, validated methodologies for m-phenoxybenzaldehyde derivatives in the cited fields.)
derivatization of 3-(4-Methylphenoxy)benzaldehyde for biological screening
Application Note: High-Throughput Derivatization of 3-(4-Methylphenoxy)benzaldehyde for Biological Screening
Executive Summary & Scientific Rationale
This guide details the strategic derivatization of 3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) for the generation of focused small-molecule libraries.[1]
The Scaffold Advantage: The core structure features a diphenyl ether moiety, a "privileged scaffold" in medicinal chemistry found in potent agrochemicals (pyrethroids like phenothrin) and therapeutics (triclosan, sorafenib).[1][2] The meta-positioning of the aldehyde relative to the phenoxy group provides a unique geometric vector that differs from the more common para-substituted analogs, often resulting in improved solubility and distinct receptor binding profiles.[1]
The Chemical Logic: The aldehyde function (-CHO) serves as a "soft" electrophilic handle, allowing for rapid, high-yielding divergence into three distinct pharmacophore classes:
-
Imines/Hydrazones: For probing hydrogen bond donor/acceptor interactions.[1]
-
Secondary Amines: For increasing basicity and sp3 character (via reductive amination).[1]
-
Heterocycles (Thiazolidinones): For rigidifying the scaffold to improve metabolic stability.[1]
Chemical Workflow Visualization
The following diagram outlines the divergent synthesis pathways described in this protocol.
Figure 1: Divergent synthesis workflow converting the aldehyde core into three distinct pharmacophore libraries.
Module A: Schiff Base & Hydrazone Library (The "Diversity" Protocol)[1]
This protocol utilizes the condensation of the aldehyde with primary amines or hydrazides.[1] These derivatives are classic pharmacophores for antimicrobial and anti-inflammatory screening.[1]
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.[1]
Protocol:
-
Stoichiometry: 1.0 eq 3-(4-Methylphenoxy)benzaldehyde : 1.0 eq Amine/Hydrazide.[1]
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Catalyst: Glacial Acetic Acid (2-3 drops per 5 mL).
-
Procedure:
-
Work-up:
Expert Insight: The diphenyl ether backbone is highly lipophilic.[1] If the product does not precipitate, add water dropwise to the cold ethanolic solution to force precipitation ("crashing out").[1]
Module B: Reductive Amination (The "Stability" Protocol)[1]
Schiff bases are hydrolytically unstable in acidic biological media.[1] For stable library members, reduce the imine to a secondary amine.[1]
Critical Reagent: Sodium Triacetoxyborohydride (STAB) .[1][6] Why? Unlike NaBH4, STAB is mild and will not reduce the aldehyde to an alcohol before the imine forms.[1] It allows for a "One-Pot" procedure.[1][4]
Protocol (Modified Abdel-Magid Method):
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][6] (DCE is preferred for solubility).[1]
-
Procedure:
-
Mix aldehyde (1.0 eq) and amine (1.1 eq) in DCE under Nitrogen.
-
Add STAB (1.4 eq) in one portion.
-
Add Acetic Acid (1.0 eq) to catalyze imine formation.[1]
-
Stir at Room Temperature for 4–16 hours.
-
-
Quench: Add saturated aqueous NaHCO3.
-
Extraction: Extract with DCM, dry over MgSO4, and concentrate.
Validation Table: Expected NMR Shifts
| Functional Group | 1H NMR Signal (CDCl3) | Diagnostic Change |
| Aldehyde (Starting Material) | ~9.95 ppm (s, 1H) | Disappears in all products.[1] |
| Imine (Schiff Base) | 8.3 – 8.6 ppm (s, 1H) | Appearance of sharp singlet (CH=N).[1] |
| Amine (Reduced) | 3.8 – 4.2 ppm (s/d, 2H) | Appearance of benzylic CH2 next to NH.[1] |
Module C: 4-Thiazolidinone Cyclization (The "Bio-Active" Protocol)[1]
Thiazolidinones are surrogates for β-lactams and are highly valued in anti-tubercular research.[1] This is a cyclocondensation of the Schiff base (from Module A) with thioglycolic acid.[1]
Protocol:
-
Reagents: Schiff Base (from Module A), Thioglycolic Acid (2.0 eq), Anhydrous ZnCl2 (catalytic).
-
Solvent: Anhydrous THF or Dioxane.
-
Procedure:
-
Purification: Solvent evaporation followed by recrystallization from ethanol.[1]
Biological Screening Preparation
To ensure data integrity during High-Throughput Screening (HTS), proper solubilization is critical.[1]
Solubility Profile: The 3-(4-methylphenoxy) moiety renders these compounds lipophilic (LogP > 3.5).[1]
Assay Prep Protocol:
-
Stock Solution: Prepare 10 mM stock solutions in 100% DMSO.
-
Sonication: Sonicate for 5 minutes at 40°C to ensure complete dissolution; micro-aggregates can cause false positives in optical density (OD) assays.
-
Working Concentration: Dilute to ≤100 µM in assay media. Ensure final DMSO concentration is <1% to avoid solvent toxicity.[1]
Control Logic:
-
Negative Control: DMSO (solvent vehicle).[1]
-
Parent Control: 3-(4-Methylphenoxy)benzaldehyde (to distinguish scaffold toxicity from derivative activity).[1]
-
Positive Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).[1]
Decision Matrix for Library Design
Use this logic flow to select the correct derivatization path based on your biological target.
Figure 2: Decision matrix for selecting the optimal derivatization pathway based on biological requirements.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][1]
-
Menon, S. K., et al. (2019).[1] "Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review." Mini-Reviews in Medicinal Chemistry. [Link]
-
Chavan, A. A., et al. (2006).[1] "Synthesis and biological activity of some new 4-thiazolidinones." Indian Journal of Chemistry. [Link][1]
Sources
- 1. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, physicochemical elucidation, biological screening and molecular docking studies of a Schiff base and its metal(II) complexes - Arabian Journal of Chemistry [arabjchem.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3-(4-Methylphenoxy)benzaldehyde
Current Status: Operational Ticket ID: PYR-INT-003 Subject: Optimization of C-O Coupling for Pyrethroid Intermediates
Executive Summary
You are attempting to synthesize 3-(4-Methylphenoxy)benzaldehyde , a critical intermediate for pyrethroid insecticides (e.g., Flumethrin). The classical Ullmann condensation (copper bronze, >200°C) often results in low yields (<40%) due to the thermal instability of the aldehyde group and catalyst deactivation.
This guide upgrades your workflow to a Ligand-Assisted Modified Ullmann Coupling . By stabilizing the active Copper(I) species, we can lower reaction temperatures to 90–110°C, preserving the aldehyde functionality and boosting yields to >85%.
Module 1: The Optimized Protocol
The "Gold Standard" Reaction System
Do not use "naked" copper sources (Cu powder/CuI alone). The causality of low yield is often the disproportionation of Cu(I) into inactive Cu(0) and Cu(II). You must use a bidentate ligand to stabilize the catalytic cycle.
Reaction Scheme:
Reagent Table & Specifications
| Component | Recommended Reagent | Molar Eq. | Technical Rationale |
| Substrate A | 3-Hydroxybenzaldehyde | 1.0 | The nucleophile.[1] Must be dry (water inhibits coupling). |
| Substrate B | 4-Iodotoluene | 1.1 - 1.2 | Aryl Iodides react faster than Bromides, reducing thermal exposure time. |
| Catalyst | Copper(I) Iodide (CuI) | 0.05 - 0.10 | 99.9% purity required. Off-white/tan is okay; green/blue indicates oxidation (discard). |
| Ligand | N,N-Dimethylglycine (DMG) | 0.20 | Accelerates the rate-limiting step (oxidative addition) and stabilizes Cu species. |
| Base | Potassium Phosphate ( | 2.0 | Mild enough to prevent Cannizzaro reaction of the aldehyde; strong enough to deprotonate phenol. |
| Solvent | DMF or DMSO | N/A | High boiling point polar aprotic solvents are required to solubilize the inorganic base. |
Step-by-Step Workflow
-
Inerting (Critical): Flame-dry a 3-neck round bottom flask and cool under a stream of Argon or Nitrogen. Oxygen is the primary cause of catalyst death.
-
Charging: Add CuI (10 mol%), DMG Ligand (20 mol%), and
(2.0 eq). -
Solvation: Add anhydrous DMF. Stir for 10 minutes at RT to form the active [Cu(DMG)] complex (solution often turns blue-green or homogenous).
-
Substrate Addition: Add 3-Hydroxybenzaldehyde (1.0 eq) and 4-Iodotoluene (1.2 eq).
-
Reaction: Heat to 110°C . Monitor via HPLC/TLC.
-
Endpoint: Typically 12–16 hours.
-
Note: Do not exceed 130°C; aldehyde polymerization risk increases significantly.
-
Module 2: The Mechanism (Why it works)
Understanding the catalytic cycle allows you to diagnose failure modes. The ligand (L) is not an optional additive; it lowers the activation energy for the oxidative addition step.
Caption: The Ligand-Assisted Ullmann Cycle. The ligand prevents the "Active Species" from precipitating as copper metal and facilitates the difficult oxidative addition of the aryl halide.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction turns black and stalls at 40% conversion. Why?
Diagnosis: Catalyst Deactivation (The "Copper Mirror").
-
Cause: If the solution turns black and deposits a metallic mirror, your Cu(I) has disproportionated into Cu(0) and Cu(II). This usually happens because the Ligand:Copper ratio is too low or Oxygen entered the system.
-
Fix:
-
Ensure Ligand is at least 2x the molar amount of Copper (20 mol% Ligand for 10 mol% Cu).
-
Switch to 1,10-Phenanthroline if DMG fails; it binds more tightly.
-
Degas solvents by sparging with Argon for 20 minutes before use.
-
Q2: I see a major byproduct with a similar Rf to the product.
Diagnosis: Homocoupling (Biaryl formation).
-
Cause: 4-Iodotoluene reacting with itself (4,4'-dimethylbiphenyl). This competes with the ether synthesis.
-
Fix:
-
Add the aryl halide (4-iodotoluene) slowly (over 1 hour) via syringe pump after the phenol and base are already at temperature.
-
Ensure the phenol is fully deprotonated (use
if is too slow).
-
Q3: The aldehyde peak is disappearing, but no product forms.
Diagnosis: Cannizzaro Reaction or Oxidation.
-
Cause: In the presence of strong base and heat, benzaldehydes can disproportionate into benzyl alcohol and benzoic acid.
-
Fix:
-
Lower Base Strength: Switch from
to . -
Water Control: Strictly anhydrous conditions are required. Water accelerates the Cannizzaro reaction.
-
Alternative: Protect the aldehyde as an acetal (using ethylene glycol) before coupling, then deprotect with dilute HCl during workup.
-
Module 4: Purification (The "Bisulfite Trick")
Distillation is difficult due to the high boiling point (~140°C at 2 mmHg), and column chromatography is slow for scale-up. Use Bisulfite Adduct Purification for >98% purity.
-
Extraction: Perform standard aqueous workup to remove DMF/Salts. Evaporate solvent to get crude oil.
-
Adduct Formation: Dissolve crude oil in Ethanol. Add saturated aqueous Sodium Bisulfite (
) . -
Wash: Filter the solid adduct (or separate the aqueous layer if it dissolves) and wash thoroughly with Ether/Hexane to remove impurities.
-
Regeneration: Treat the solid/aqueous adduct with 10% Sodium Carbonate (
) or dilute . The pure aldehyde will separate as an oil. -
Isolation: Extract the liberated aldehyde into Ethyl Acetate, dry, and concentrate.
References
-
Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols. Organic Letters. (Establishes the efficacy of amino acid ligands like N,N-Dimethylglycine for mild Ullmann coupling).
-
Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters. (Discusses ligand acceleration to lower reaction temperatures).
-
Sigma-Aldrich. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Product Sheet. (Physical properties and safety data).
-
U.S. Patent 4,162,269. (1979). Purification process for 3-phenoxybenzaldehyde. (Details the bisulfite adduct purification method for phenoxybenzaldehydes).
Sources
- 1. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Ullmann Reaction [organic-chemistry.org]
common side products in the synthesis of 3-(4-Methylphenoxy)benzaldehyde
The following technical guide details the synthesis, impurity profiling, and troubleshooting protocols for 3-(4-Methylphenoxy)benzaldehyde (also known as m-(p-tolyloxy)benzaldehyde). This document is structured for researchers and process chemists requiring high-fidelity control over the Ullmann ether coupling workflow.
Core Synthesis Overview
Primary Route: Ullmann-type Ether Synthesis (Copper-Catalyzed)
Reaction Class: Nucleophilic Aromatic Substitution (
This route is preferred over the alternative (3-Hydroxybenzaldehyde + 4-Bromotoluene) because the electron-withdrawing formyl group on 3-bromobenzaldehyde activates the aryl ring for nucleophilic attack, facilitating the coupling with the electron-rich
Troubleshooting & FAQs
Q1: High levels of a carboxylic acid impurity are detected by HPLC. Is this from the starting material?
Diagnosis: This is likely 3-(4-Methylphenoxy)benzoic acid , resulting from the auto-oxidation of the product aldehyde.[1]
-
Root Cause: Benzaldehydes are prone to air oxidation, especially under the basic, high-temperature conditions of the Ullmann reaction or during prolonged storage.
-
Corrective Action:
-
In-Process: Sparge all solvents with nitrogen/argon for 15 minutes prior to heating.[1][2] Maintain a strict inert atmosphere.
-
Work-up: Avoid acidic work-ups that might precipitate the acid form; wash the organic layer with saturated
to remove the benzoic acid derivative as a water-soluble salt.[1][2]
-
Q2: I observe a persistent dimer peak (M+ = 366 Da) in the mass spectrum.
Diagnosis: This is 3,3'-Bibenzaldehyde , a homocoupling side product.[3]
-
Root Cause: In copper-catalyzed reactions, aryl halides can undergo reductive homocoupling (Ullmann coupling) instead of the desired cross-coupling, particularly if the phenol concentration is low or the catalyst loading is excessive.
-
Corrective Action:
Q3: The reaction stalled with significant unreacted aryl bromide. Adding more catalyst didn't help.
Diagnosis: Catalyst poisoning or Ligand Inhibition.[1][2]
-
Root Cause: Water is a critical poison in Ullmann couplings.[1][2] It can hydrolyze the aryl bromide to 3-hydroxybenzaldehyde (phenol formation), which then competes with
-cresol, or simply deactivate the copper species.[1][3] -
Corrective Action:
-
Use anhydrous bases (e.g.,
or calcined ).[2][3] -
Add a molecular sieve trap or use a Dean-Stark apparatus if using a solvent that forms an azeotrope (e.g., Toluene/DMF mixtures).[1][2][3]
-
Consider a ligand: 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycine can significantly accelerate the rate at lower temperatures (
).[1][3]
-
Comprehensive Impurity Profile
The following table summarizes the most common side products encountered in this synthesis.
| Impurity Name | Structure Description | Origin/Mechanism | Removal Strategy |
| Impurity A (Oxidation) | 3-(4-Methylphenoxy)benzoic acid | Air oxidation of the aldehyde group during reaction or storage.[1][2] | Wash organic phase with 10% |
| Impurity B (Homocoupling) | 3,3'-Bibenzaldehyde | Reductive dimerization of 3-bromobenzaldehyde (Cu-mediated).[1][2][3] | Difficult to remove via extraction.[1][2] Requires recrystallization (EtOH/Hexane) or chromatography.[1][2][3] |
| Impurity C (Hydrolysis) | 3-Hydroxybenzaldehyde | Hydrolysis of 3-bromobenzaldehyde by trace water/hydroxide.[1][2] | Wash organic phase with 1M |
| Impurity D (Reduction) | Benzaldehyde | Hydrodehalogenation of 3-bromobenzaldehyde (loss of Br).[1][2][3] | Removed via vacuum distillation (lower BP than product).[1][2][3] |
| Impurity E (Cannizzaro) | 3-(4-Methylphenoxy)benzyl alcohol | Disproportionation of product in strong base/high temp.[1][2][3] | Limit reaction time; avoid harsh hydroxide bases (use carbonates).[1][2][3] |
Reaction Pathway Visualization
The following diagram illustrates the primary catalytic cycle and the divergence points leading to the critical impurities described above.
Figure 1: Mechanistic pathway showing the Ullmann coupling and branching points for oxidative, hydrolytic, and reductive side reactions.[3]
Optimized Experimental Protocol
Objective: Synthesis of 3-(4-Methylphenoxy)benzaldehyde (10 mmol scale) minimizing homocoupling and oxidation.
Materials:
- -Cresol (1.30 g, 12 mmol)[1][3]
-
Cesium Carbonate (
) (6.5 g, 20 mmol) – Preferred over for higher solubility.[3] -
Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)[3]
-
1,4-Dioxane (anhydrous, 20 mL)
Procedure:
-
Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of nitrogen.
-
Charging: Add
, CuI, N,N-Dimethylglycine, and -Cresol. -
Solvation: Add anhydrous 1,4-Dioxane. Degas the mixture by bubbling nitrogen for 15 minutes.
-
Addition: Add 3-Bromobenzaldehyde via syringe.
-
Reaction: Seal the flask and heat to 100°C for 16–24 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1][2][3][4]
-
Checkpoint: If reaction is sluggish, raise temp to 110°C, but avoid >130°C to prevent Cannizzaro disproportionation.
-
-
Work-up (Crucial for Impurity Removal):
-
Isolation: Dry organic layer over
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
References
-
Monnier, F., & Taillefer, M. (2009).[3] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][3] Angewandte Chemie International Edition, 48(38), 6954-6971.[1][2][3] [1][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] 3-(4-Methylphenoxy)benzaldehyde Product Specification. MilliporeSigma. [1][3]
-
PubChem. (n.d.).[1][2][3] 3-(4-Methylphenoxy)benzaldehyde Compound Summary. National Library of Medicine.[2]
-
Ma, D., & Cai, Q. (2008).[3] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols.[2] Organic Letters, 5(21), 3799-3802.[1][2][3] [1][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Process for producing p-hydroxybenzaldehyde - Patent US-4195041-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thalesnano.com [thalesnano.com]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
purification of crude 3-(4-Methylphenoxy)benzaldehyde by column chromatography
Ticket ID: MPB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
This guide addresses the purification of 3-(4-Methylphenoxy)benzaldehyde , a critical intermediate often synthesized via Ullmann coupling (e.g., between 3-hydroxybenzaldehyde and 4-bromotoluene).
Users frequently encounter difficulties due to the similar polarity of the product and the unreacted diaryl ether byproducts, as well as the "streaking" behavior of phenolic starting materials. This support module prioritizes chemical decontamination prior to chromatography to ensure the column is not overloaded with easy-to-remove impurities.
Module 1: Pre-Column Diagnostics (Triage)
Do not load your column yet. 80% of purification failures for this molecule stem from inadequate workup. The presence of unreacted 3-hydroxybenzaldehyde (phenolic) or copper catalysts (from Ullmann coupling) will degrade resolution.
The "Red Flag" Checklist
Perform these checks on your crude oil:
-
TLC Check (Solvent: 20% EtOAc in Hexane):
-
Rf ~0.7-0.8: Unreacted Halide (4-Bromotoluene). Non-polar.
-
Rf ~0.35: Target Aldehyde.
-
Rf <0.1 (Streaking): Unreacted Phenol (3-Hydroxybenzaldehyde). Must be removed chemically.
-
-
Visual Inspection:
-
Green/Blue Tint: Residual Copper salts. (Requires EDTA wash).
-
Dark Brown/Black Tar: Polymerized aldehydes/phenols. (Requires filtration through Celite).
-
Mandatory Pre-Treatment Protocol
If phenolic impurities are present, a column is inefficient. Use this chemical wash:
-
Dissolve crude in Diethyl Ether or Ethyl Acetate .
-
Wash 2x with 1M NaOH (removes phenols).
-
Wash 1x with Brine .
-
Dry over Na₂SO₄ and concentrate.
-
Why? Phenols hydrogen-bond strongly to silica, causing peak tailing that contaminates the aldehyde fractions [1].
-
Module 2: The Chromatography Protocol
System Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard normal phase retention. |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar elution of halides. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar elution of the aldehyde. |
| Column Loading | 1:30 to 1:50 (Sample:Silica) | High resolution required for isomer separation. |
| Detection | UV 254 nm | Both aromatic rings absorb strongly. |
| Stain | 2,4-DNP (Dinitrophenylhydrazine) | Specific for aldehydes (turns orange/red). |
Step-by-Step Workflow
1. Sample Loading (Dry Load Technique)
Crude 3-(4-Methylphenoxy)benzaldehyde is often a viscous oil. Wet loading causes band broadening.
-
Dissolve crude in minimal DCM.[1]
-
Add Silica Gel (1.5x weight of crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the pre-packed column.
2. Gradient Elution Profile
Isocratic elution often fails to separate the non-polar halide from the aldehyde.
-
0–5 mins: 100% Hexanes (Flushes unreacted 4-bromotoluene).
-
5–15 mins: 0% → 5% EtOAc (Transition).
-
15–40 mins: 5% → 15% EtOAc (The "Sweet Spot" for the target).
-
Note: The target usually elutes between 8–12% EtOAc .
Module 3: Troubleshooting & FAQs
Issue: "My product is co-eluting with a spot just below it."
Diagnosis: This is likely the oxidation byproduct (3-(4-methylphenoxy)benzoic acid). Aldehydes oxidize on silica if left too long or if the crude was old. Resolution:
-
Immediate: Switch mobile phase to contain 1% Acetic Acid . This suppresses the ionization of the benzoic acid, making it move faster or streak less, potentially separating it from the aldehyde.
-
Prevention: Store crude under Nitrogen. Run the column immediately after workup.
Issue: "The product band is streaking badly."
Diagnosis: Residual phenol or column overload. Resolution:
-
If you skipped the NaOH wash (Module 1), you are seeing phenol drag.
-
Fix: Collect the mixed fractions, perform an NaOH wash, and re-column.
Issue: "I can't separate the starting halide (4-bromotoluene)."
Diagnosis: The gradient started too polar (too much EtOAc too soon). Resolution:
-
Hold at 100% Hexane for at least 3 column volumes (CV). The halide has an Rf > 0.7 and will wash off easily with pure hexane. The aldehyde (Rf ~0.3) will stick [2].[2]
Module 4: Advanced Alternative (The "Bisulfite Trick")
If chromatography fails to yield >98% purity, use the Bisulfite Adduct Method . This relies on the specific reactivity of the aldehyde group, allowing you to pull it into the aqueous phase while impurities stay in the organic phase [3].
Bisulfite Purification Workflow
Figure 1: Chemo-selective purification strategy using bisulfite adduct formation. This method bypasses chromatography for difficult separations.
Module 5: Visualizing the Decision Process
Use this logic tree to determine the correct purification route for your specific crude batch.
Figure 2: Decision matrix for selecting between chromatographic and chemical purification methods.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[3] J. Org.[3] Chem.1978 , 43, 2923–2925.[3] Link
-
Matsuo, T. et al. Purification Process for 3-Phenoxybenzaldehyde. U.S. Patent 4,162,269, July 24, 1979. (Specific industrial protocol for purifying phenoxybenzaldehyde derivatives via bisulfite adducts). Link
-
Sorbent Technologies. Flash Chromatography Basics and Solvent Selection Guide. Link
Sources
optimizing temperature for Ullmann ether synthesis of 3-(4-Methylphenoxy)benzaldehyde
Subject: Thermal Optimization for 3-(4-Methylphenoxy)benzaldehyde Synthesis
Executive Summary & Thermal Theory
The Core Challenge: Synthesizing 3-(4-Methylphenoxy)benzaldehyde requires coupling an electron-deficient aryl halide (3-bromobenzaldehyde) with an electron-rich phenol (p-cresol). While the aldehyde functionality activates the aryl ring for oxidative addition, it simultaneously introduces thermal instability (risk of Cannizzaro disproportionation or oxidation) under the basic conditions inherent to Ullmann coupling.
The Thermal Landscape: Temperature in Ullmann coupling is not merely a kinetic accelerator; it is a switch that dictates the active catalytic species.
-
< 80°C (Kinetic Trap): The energy barrier for the oxidative addition of the aryl halide to the Cu(I) center is rarely overcome without highly specialized ligands.
-
90°C – 110°C (The "Sweet Spot"): With modern bidentate ligands (e.g., amino acids, oxalamides), the activation energy is lowered. This range maximizes the rate of reductive elimination while preserving the sensitive aldehyde moiety.
-
> 140°C (The "Danger Zone"): Classical "ligand-free" conditions require these temperatures. For your specific substrate, this range significantly increases the probability of aldehyde degradation and catalyst agglomeration (formation of inactive Cu(0) black).
Standard Operating Procedures (SOPs)
Protocol A: Ligand-Accelerated Optimization (Recommended)
Use this protocol for high purity and yield preservation.
Reagents:
-
Aryl Halide: 3-Bromobenzaldehyde (1.0 equiv)
-
Nucleophile: p-Cresol (1.2 equiv)
-
Catalyst: CuI (5-10 mol%)
-
Ligand: N,N-Dimethylglycine (20 mol%) OR 1,10-Phenanthroline (10 mol%)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane or DMF
Step-by-Step Methodology:
-
Inerting: Charge a reaction tube with CuI, Ligand, and Base. Evacuate and backfill with Argon (
). -
Addition: Add 3-bromobenzaldehyde and p-cresol followed by the solvent via syringe under Argon flow.
-
Thermal Ramp: Place in a pre-heated block at 90°C .
-
Monitoring: Check HPLC/TLC at 4 hours.
-
If conversion < 20%: Increase temp to 100°C.
-
If conversion > 50%: Maintain 90°C for 16-24h.
-
-
Workup: Dilute with EtOAc, wash with water, then brine. The ligand keeps copper in the aqueous phase.
Protocol B: Classical High-Temperature (Alternative)
Use only if ligands are unavailable or cost-prohibitive.
Reagents:
-
Catalyst: Cu powder (activated) or CuBr
-
Base:
[1] -
Solvent: NMP or DMSO (High boiling point required)[2]
-
Temperature: 140°C - 150°C
Optimization Data & Decision Matrix
Table 1: Temperature Effects on Yield & Purity
| Temperature | Ligand System | Conversion (24h) | Aldehyde Integrity | Major Side Product |
| 80°C | N,N-DMG | < 30% | High (>99%) | Unreacted Starting Material |
| 100°C | N,N-DMG | 85-95% | High (98%) | Trace Homocoupling |
| 120°C | Phenanthroline | 90-98% | Moderate (90%) | Cannizzaro products |
| 150°C | None (Classical) | 60-75% | Low (<80%) | Tarry polymers / Cu(0) plating |
Visualization: The Optimization Logic Flow
The following diagram illustrates the decision process for temperature adjustment based on experimental feedback.
Caption: Figure 1. Decision tree for thermal optimization during the initial 4-hour reaction window.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black and conversion stopped. What happened?
-
Diagnosis: This is "Catalyst Death." At high temperatures (>120°C) or insufficient ligand loading, Cu(I) disproportionates to Cu(0) (black precipitate) and Cu(II). Cu(0) is catalytically inactive for this cycle.
-
Solution: Lower the temperature by 20°C and increase the Ligand:Copper ratio to 2:1. Ensure your ligand (e.g., phenanthroline) is not oxidized.
Q2: I see the product, but the aldehyde peak is missing in NMR, replaced by a carboxylic acid.
-
Diagnosis: Oxidation.[3] While 3-bromobenzaldehyde is robust, at 110°C+ in basic solution, trace oxygen will oxidize the aldehyde to 3-(4-methylphenoxy)benzoic acid.
-
Solution: Degas solvents rigorously (freeze-pump-thaw or sparging with Argon for 20 mins). Switch from
to to allow for milder temperatures (Cesium effect increases solubility/reactivity).
Q3: Yield is low despite high temperature (150°C).
-
Diagnosis: The "dehalogenation" trap. High temperatures can promote the reduction of the C-Br bond to C-H (forming benzaldehyde) rather than C-O coupling, especially in solvents like DMF which can act as a hydrogen source at high heat.
-
Solution: Switch protocol to Protocol A (Ligand-Accelerated). The reaction becomes feasible at 90°C, where dehalogenation is kinetically suppressed.
Q4: Can I use microwave heating?
-
Diagnosis: Yes, but with caution.
-
Solution: Microwave heating is excellent for Ullmann coupling but can create "hot spots." Set the maximum temperature to 110°C with a high stirring rate. Do not exceed 130°C, as the pressure buildup from solvent/aldehyde decomposition can be hazardous.
Mechanistic Insight (The "Why")
The temperature dependence is governed by the rate-limiting step of the catalytic cycle. For 3-bromobenzaldehyde (electron-poor aryl halide), the Oxidative Addition (OA) is relatively fast. The bottleneck is often the Ligand Exchange/Nucleophilic Attack .
-
Low Temp (<80°C): The phenoxide cannot displace the halide/ligand on the copper center efficiently.
-
High Temp (>140°C): The Reductive Elimination (RE) is very fast, but the catalyst stability is compromised.
The diagram below visualizes the pathway and where temperature exerts its influence.[3][4][5][6]
Caption: Figure 2. Simplified Cu(I)/Cu(III) catalytic cycle showing the critical thermal dependency steps.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(5), 1749–1751. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Bond Formation with Copper.[2][5][7] Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
preventing homocoupling side reactions in diaryl ether synthesis
Technical Support & Troubleshooting Center
Introduction: The Homocoupling Challenge
In the synthesis of diaryl ethers (Ar–O–Ar') via Ullmann-type (Cu-catalyzed) or Buchwald-Hartwig (Pd-catalyzed) couplings, "homocoupling" refers to the undesired dimerization of the aryl halide electrophile (Ar–Ar) or the oxidative coupling of the phenol nucleophile.
This side reaction is not merely a yield loss; it indicates a fundamental breakdown in the catalytic cycle. It suggests that the catalyst is engaging in Single Electron Transfer (SET) pathways or disproportionation rather than the desired Oxidative Addition/Reductive Elimination cycle.
This guide provides a diagnostic framework to isolate and eliminate these pathways.
Diagnostic Logic: Is it Homocoupling?
Before altering conditions, confirm the failure mode. Use this logic flow to distinguish between catalyst deactivation, homocoupling, and hydrodehalogenation.
Figure 1: Diagnostic logic tree for identifying the specific mode of catalytic failure based on crude reaction analysis.
Module A: Copper-Catalyzed Systems (Ullmann-Type)
The "Classic" Ullmann reaction (200°C, Cu bronze) is a homocoupling reaction. Modern ether synthesis uses ligands to favor C–O bond formation over C–C dimerization.
FAQ: Troubleshooting Cu-Catalyzed Homocoupling
Q1: Why is my aryl iodide forming a dimer (Ar-Ar) instead of the ether?
Technical Insight: This usually occurs via a Single Electron Transfer (SET) mechanism. If the ligand is insufficient or the temperature is too high, Cu(I) acts as a reductant, transferring an electron to the aryl halide to form an aryl radical (
-
Switch Ligands: Move to bidentate ligands like 1,10-Phenanthroline , TMHD (2,2,6,6-tetramethyl-3,5-heptanedione), or N,N-dimethylglycine . These stabilize the Cu(III) intermediate, enforcing the ionic mechanism (OA/RE) over the radical pathway.
-
Lower Temperature: Radical pathways have higher activation energies. Reduce temperature from 130°C to 90–110°C and rely on the ligand for reactivity.
Q2: My reaction turns dark black immediately, and I see phenol oxidation.
Technical Insight: This is Oxidative Homocoupling of the phenol, driven by Oxygen (
-
Strict Degassing: Do not just purge. Freeze-pump-thaw the solvent or sparge with Argon for >20 mins.
-
Loading: Ensure the phenol is in slight excess (1.1–1.2 equiv) to account for minor oxidative loss.
Mechanistic Visualization: The Competition
Figure 2: Competition between the desired ionic pathway (Blue) and the undesired radical pathway (Red) in Copper catalysis.
Module B: Palladium-Catalyzed Systems (Buchwald-Hartwig)[1][2][3]
Palladium is generally more selective than Copper, but homocoupling can still occur, often linked to catalyst decomposition (Pd-black formation) or transmetallation issues.
FAQ: Troubleshooting Pd-Catalyzed Homocoupling
Q1: I see Ar-Ar formation when using Pd(OAc)2. Why? Technical Insight: This is often "reductive homocoupling." If the reduction of Pd(II) to Pd(0) is slow or inefficient, or if phosphine ligands are limiting, Pd can facilitate disproportionation of the aryl halide. Solution:
-
Pre-catalysts: Switch to Pd(dba)2 or precatalysts like G3-XantPhos or G3-BrettPhos . These ensure a rapid, clean generation of the active Pd(0) species.
-
Ligand Excess: Ensure a Ligand:Pd ratio of at least 1.2:1 (for bidentate) or 2:1 (for monodentate) to prevent "naked" Pd species which are prone to side reactions.
Q2: I am getting Ar-H (Dehalogenation) instead of Ar-O-Ar.
Technical Insight: This is caused by
-
Solvent Choice: Avoid alcohols (isopropanol) if this occurs. Use Toluene or Dioxane.[1]
-
Ligand Bulk: Use bulky, electron-rich phosphines like RockPhos or tBuBrettPhos . These bulky ligands accelerate the Reductive Elimination of the C-O bond, making it faster than the side reaction.
Standardized Experimental Protocols
To ensure reproducibility and minimize side reactions, follow these "Self-Validating" protocols.
Protocol A: High-Fidelity Cu-Catalyzed Ether Synthesis
Target: Minimizing Radical Homocoupling
| Component | Specification | Purpose |
| Catalyst | CuI (10 mol%) | Purified (white powder, not green/grey). |
| Ligand | 1,10-Phenanthroline (20 mol%) | Stabilizes Cu species; prevents radical generation. |
| Base | Solubility in organics aids kinetics. | |
| Solvent | Toluene or DMF (Anhydrous) | Non-protic prevents quenching. |
Step-by-Step:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix CuI and Phenanthroline in the solvent. Stir for 20 mins until a clear, colored complex forms (often orange/red). Validation: If solution is cloudy or black, stop. Catalyst is oxidized.
-
Substrate Addition: Add Aryl Iodide (1.0 equiv), Phenol (1.2 equiv), and Base.
-
Degassing: Seal the vial. Sparging with Ar for 10 mins is mandatory.
-
Reaction: Heat to 110°C. Note: Do not exceed 120°C to avoid radical homocoupling.
Protocol B: Pd-Catalyzed Ether Synthesis (Bulky Phosphine)
Target: Preventing Dehalogenation and Pd-Black
| Component | Specification | Purpose |
| Pre-Catalyst | RockPhos Pd G3 (2 mol%) | Air-stable, rapid activation, highly selective for C-O. |
| Base | Milder bases reduce hydrolysis risk. | |
| Solvent | Toluene | Inert, high boiling point. |
Step-by-Step:
-
Charge Solids: Add Aryl Chloride/Bromide (1.0 equiv), Phenol (1.2 equiv), Base (1.5 equiv), and Pd-Precatalyst to the vial.
-
Evacuate/Backfill: Cycle vacuum/Argon 3 times. Critical: Oxygen inhibits the reduction of the precatalyst.
-
Solvent: Add anhydrous Toluene via syringe.
-
Reaction: Heat to 80–100°C. Validation: The reaction should remain homogeneous (dark red/brown). Precipitated Pd-black indicates ligand dissociation and impending homocoupling.
References
-
Mechanistic Control in Ullmann Coupling
- Ma, D., & Cai, Q. (2008). Copper-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with N-, O-, and S-Nucleophiles. Accounts of Chemical Research.
- Relevance: Establishes the necessity of amino acid/bident
-
Ligand Effects in Buchwald-Hartwig Etherification
- Burgos, C. H., & Barder, T. E., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
- Relevance: Details how bulky phosphines (Biaryl phosphines)
-
Homocoupling Mechanisms & Suppression
- Sperotto, E., van Klink, G. P., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions.
- Relevance: Provides the SET vs.
Sources
stability and long-term storage of 3-(4-Methylphenoxy)benzaldehyde
Subject: Stability, Long-Term Storage, and Purification Protocols CAS: 79124-75-7 (Typical isomer reference) Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Chemical Context
3-(4-Methylphenoxy)benzaldehyde is a critical intermediate, primarily utilized in the synthesis of pyrethroid insecticides (e.g., analogues of cypermethrin) and specific pharmaceutical ether derivatives.[1]
Its structural core—a benzaldehyde moiety linked via an ether bridge to a para-tolyl ring—presents a specific stability paradox.[1] While the ether linkage is chemically robust, the aldehyde functionality is highly susceptible to autoxidation . This guide addresses the prevention of this degradation and provides a validated "rescue" protocol for compromised samples.
Storage & Stability FAQs
Direct answers to the most frequent failure modes reported by our user base.
Q1: My liquid sample has developed white crystalline solids. Is it contaminated?
Diagnosis: This is the hallmark sign of autoxidation . Explanation: In the presence of atmospheric oxygen, the aldehyde group (-CHO) oxidizes to the corresponding carboxylic acid, 3-(4-methylphenoxy)benzoic acid. Unlike the aldehyde, which is a liquid at room temperature (or a low-melting solid), the acid derivative typically has a much higher melting point and precipitates as white crystals. Action: If the solid content is low (<5%), filter the liquid through a 0.45 µm PTFE filter under inert gas. If high, proceed to the Bisulfite Rescue Protocol (Section 4).
Q2: Why is the color changing from pale yellow to dark amber?
Diagnosis: Photo-degradation or Polymerization.[1] Explanation: Benzaldehydes are photosensitive.[1] UV exposure can trigger radical formation, leading to oligomerization or the formation of colored degradation products (quinoid-like structures).[1] Action: Ensure storage in amber glass. If the color is dark but the purity (by GC/NMR) is >95%, a simple vacuum distillation or silica plug filtration may restore clarity.
Q3: Can I store this under Nitrogen, or is Argon required?
Recommendation: Argon is superior. Technical Reasoning: Argon is denser than air, whereas Nitrogen is slightly lighter.[1] When a storage vessel is opened and re-closed, Argon "blankets" the liquid surface, remaining in the headspace. Nitrogen can easily diffuse out or mix with entering air.[1] For long-term storage (>6 months) of reactive aldehydes, Argon provides a more reliable barrier against autoxidation.[1]
Q4: What are the optimal storage parameters?
| Parameter | Specification | Rationale |
| Temperature | 2°C – 8°C | Slows radical initiation rates (Arrhenius equation).[1] |
| Atmosphere | Argon (Dry) | Prevents oxygen ingress and moisture-mediated hydration.[1] |
| Container | Amber Glass | Blocks UV radiation (290–450 nm).[1] |
| Seal | Teflon-lined Cap + Parafilm | Prevents oxygen diffusion through cap threads.[1] |
The Mechanism of Failure: Autoxidation
To understand the storage requirements, one must understand the degradation pathway. It is a radical chain reaction that accelerates over time (autocatalytic).[1]
Mechanistic Diagram
The following diagram illustrates how a single radical event can propagate, converting valuable aldehyde into unwanted acid.
Figure 1: The radical chain mechanism of benzaldehyde autoxidation.[1] Note that the formation of the peracid intermediate accelerates the consumption of the remaining aldehyde.
Rescue Protocol: Bisulfite Purification
If your batch has oxidized or contains non-aldehyde impurities, do not discard it. The Bisulfite Method is a highly specific chemical purification technique that isolates the aldehyde as a water-soluble adduct, allowing impurities (acids, starting ethers) to be washed away with organic solvents.
Reagents Required:
-
Sodium Bisulfite (
) or Sodium Metabisulfite ( )[1] -
Ethyl Acetate or Diethyl Ether (for washing)[1]
-
Sodium Hydroxide (
) or Sodium Bicarbonate ( )[1] -
Magnesium Sulfate (
)[1][2]
Step-by-Step Methodology
-
Adduct Formation:
-
Dissolve the crude 3-(4-methylphenoxy)benzaldehyde in a minimal amount of ethanol (optional, aids solubility).[1]
-
Add a saturated aqueous solution of Sodium Bisulfite (1.5 equivalents).[1]
-
Stir vigorously for 1–2 hours. A white precipitate (the bisulfite adduct) may form, or the aldehyde may simply migrate into the aqueous phase.
-
-
Washing (Impurity Removal):
-
Regeneration:
-
Basify the aqueous layer carefully using 10% NaOH or Saturated
until pH > 10.[1] -
Observation: The solution will become cloudy as the free aldehyde is regenerated and separates from the water.
-
-
Extraction & Drying:
Workflow Diagram
Figure 2: Flowchart for the chemical purification of benzaldehydes using the bisulfite adduct method.
Analytical Validation (Self-Check)
Before using the stored or purified chemical, verify its integrity using these markers:
-
1H NMR (CDCl3):
-
TLC (Thin Layer Chromatography):
References
-
Sigma-Aldrich. 3-(4-Methylphenoxy)benzaldehyde Product Specification & Safety Data Sheet.[1] (Accessed 2024).[1][3] Link[1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4739207, 4-(4-Methylphenoxy)benzaldehyde.[1] (Note: Isomer analog for property verification). Link
-
Organic Syntheses. Purification of Aldehydes via Bisulfite Adducts.[1][4] Org.[1][2][4][5][6] Synth. Coll. Vol. 1, p. 336.[1] Link
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for aldehyde purification protocols).
Sources
- 1. 4-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Workup [chem.rochester.edu]
- 5. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 6. chemimpex.com [chemimpex.com]
troubleshooting catalyst inactivity in Ullmann reactions
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Advanced Troubleshooting Center for Copper-Catalyzed Cross-Couplings. This guide moves beyond basic textbook theory to address the stochastic failures common in Ullmann-type condensations (C-N, C-O, C-S bond formation).
Phase 1: Diagnostic Triage (Visual & Kinetic Analysis)
Before altering chemical parameters, compare your reaction observations against this diagnostic matrix.
| Symptom | Visual Cue | Root Cause | Immediate Action |
| Rapid Catalyst Death | Reaction mixture turns black/metallic mirror forms within <1 hr. | Disproportionation: | Increase ligand loading (to 2:1 L:Cu ratio). Switch to bidentate ligands (e.g., diamines). |
| The "Phantom" Yield | Reaction works with 98% purity CuI but fails with 99.999% CuI. | Trace Metal Catalysis: The original success was likely catalyzed by ppm-level Palladium impurities, not Copper. | CRITICAL: Analyze reagents for Pd. If confirmed, switch to a Pd-catalyzed Buchwald-Hartwig protocol. |
| Induction Period | No conversion for 2-4 hours, then rapid turnover. | Heterogeneous Base Kinetics: Surface area of inorganic base ( | Grind base to fine powder. Add 10-20% glass beads to flask to grind in situ. |
| Stalled Conversion | Reaction stops at ~40-60% conversion; catalyst remains soluble (green/blue). | Product Inhibition: The product (amine/amide) is chelating the Cu center more strongly than the substrate. | Switch to a ligand with a higher binding constant (e.g., Phenanthroline derivatives). |
Phase 2: Deep Dive Troubleshooting (Q&A)
Q1: My reaction turns dark brown/black immediately and conversion stalls. Is my catalyst dead?
A: Likely, yes. This is the hallmark of Cu(I) Disproportionation . In the absence of sufficient stabilizing ligands, Cu(I) is thermodynamically prone to disproportionate into inactive Cu(0) (black precipitate/mirror) and Cu(II) (paramagnetic, often inactive).
-
The Fix: You must stabilize the Cu(I) oxidation state. Monodentate ligands often fail here. Switch to bidentate ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline. These form rigid 5-membered chelate rings that lock the Copper in the active +1 state and prevent the electron transfer required for disproportionation [1].
-
Pro-Tip: If using Cu(II) sources (like
or CuO), you must rely on the solvent or substrate to reduce it to Cu(I) in situ. If this lag time is too long, the catalyst aggregates. Add a mild reductant (e.g., 5 mol% sodium ascorbate) to jump-start the cycle.
Q2: I switched to high-purity Copper Iodide (99.999%) and my yield dropped to zero. Why?
A: You have likely encountered the "Trace Palladium" Artifact . Seminal work by Bolm and Buchwald revealed that many "ligand-free" or mild-condition Ullmann reactions were actually catalyzed by ppb-levels of Palladium present in lower-grade Copper sources [2].
-
The Validation Test: Run a control experiment with your "active" (lower purity) Cu source but add a specific Pd-scavenger (e.g., QuadraPure™ TU). If the reaction stops, it was never a Copper reaction.
-
The Fix: If you require a true Copper coupling, you must use a ligand system capable of accelerating Cu(I) oxidative addition (e.g., Oxalamides or soluble Phenanthrolines) rather than relying on trace Pd.
Q3: Why does the reaction rate vary wildly between batches of
?
A: The Surface Area Effect in heterogeneous deprotonation. Ullmann mechanisms often require the deprotonation of the nucleophile (amine/phenol) on the surface of the insoluble base before it can bind to Copper. Large crystals of Cesium or Potassium Carbonate have low surface area, creating a kinetic bottleneck [3].
-
The Fix:
-
Micronization: Grind your base in a mortar and pestle inside the glovebox/dry-bag immediately before use.
-
Solubility Aids: Add a phase transfer catalyst (e.g., 18-crown-6 for K+, PEG-400) to solubilize the carbonate anion.
-
The "Wet" Trick: For some specific protocols, adding 1 equivalent of water can actually accelerate the reaction by creating a highly concentrated hydroxide interfacial layer, though this is substrate-dependent.
-
Q4: Can I use DMF or DMSO for all Ullmann reactions?
A: No. While they are good specifically for solubility, they can be Competitive Ligands . Strongly coordinating solvents like DMF, DMSO, or NMP can bind to the Copper center, displacing your engineered ligand. This results in a "background" reaction rate that is slow and prone to deactivation.[2][3]
-
The Fix: If your ligand is weak (monodentate), use non-coordinating solvents like Toluene, Dioxane, or Xylene. If you must use DMF for solubility, increase your ligand loading to 20-30 mol% to outcompete the solvent.
Phase 3: Standardized Robust Protocol
Use this protocol to baseline your chemistry. It uses a diamine ligand system optimized for stability.
Reaction: Cu-Catalyzed N-Arylation (General) Scale: 1.0 mmol
-
Reagent Prep:
-
CuI (Copper(I) Iodide): 19 mg (10 mol%). Note: If white/off-white, use as is. If brown/purple, recrystallize from sat. KI or wash with THF.
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA): 22 µL (20 mol%).
-
Base:
(fine powder): 425 mg (2.0 equiv). -
Solvent: Toluene or Dioxane (anhydrous, sparged with Argon): 2.0 mL.
-
-
Assembly (Schlenk or Glovebox):
-
Charge an oven-dried reaction tube with CuI and Base.
-
If solid substrates: Add Aryl Halide (1.0 equiv) and Nucleophile (1.2 equiv).
-
Evacuate and backfill with Argon (3 cycles).
-
Add Solvent via syringe.
-
Add Ligand (DMEDA) and liquid substrates via syringe.
-
-
Execution:
-
Seal tube tightly.
-
Heat to 110 °C for 16-24 hours. Note: 80 °C is often insufficient for aryl chlorides.
-
Color Check: The solution should remain a light blue/green suspension. If it turns black within 1 hour, check oxygen exclusion.
-
Phase 4: Visualizing the Troubleshooting Logic
The following diagram maps the decision process for a failed or stalled Ullmann reaction.
Caption: Logic flow for diagnosing catalyst inactivity based on visual cues and reagent purity.
References
-
Taillefer, M., et al. (2006). Ligand-Free Copper-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry .
-
Bolm, C., et al. (2012).[4] Trace Metal Impurities in Catalysis. Chemical Society Reviews .[4]
-
Buchwald, S. L., et al. (2002). Copper-Catalyzed Coupling of Amines and Aryl Iodides. Organic Letters .
-
Ma, D., et al. (2008).[5] Amino Acid Promoted CuI-Catalyzed C-N Bond Formation. Accounts of Chemical Research .
Sources
Technical Support Center: Minimizing Tar Formation in Benzaldehyde Synthesis
Topic: Optimization of Benzaldehyde Synthesis & Tar Mitigation Audience: Chemical Engineers, Synthetic Chemists, Process Development Scientists Status: Active Guide [v2026.1]
Introduction: The "Tar" Paradox
In the oxidation of toluene to benzaldehyde, "tar" is rarely a single compound. It is a complex mixture primarily composed of benzyl benzoate , dibenzyl ether , and oligomeric species resulting from ring-hydroxylation (cresols) and subsequent polymerization.
For the researcher, tar formation represents a dual failure:
-
Yield Loss: Direct consumption of the target aldehyde or its precursors.
-
Thermodynamic Trap: Heavy residues alter the viscosity and heat transfer of the reaction mixture, often accelerating further degradation (auto-acceleration).
This guide abandons generic advice in favor of mechanistic interventions targeting the specific radical pathways that generate these heavy byproducts.
Module 1: Diagnostic & Mechanistic Pathways
Before altering your protocol, you must identify the type of residue forming. Use the visual cues in the decision tree below to diagnose the root cause.
Diagnostic Logic Flow
Figure 1: Diagnostic decision tree for categorizing byproduct formation based on physical state.
Module 2: Toluene Oxidation (Liquid Phase)
The most common route in the lab and industry is the liquid-phase aerobic oxidation of toluene using Co/Mn catalysts. This is where the "Conversion vs. Selectivity" trade-off is most critical.
The Mechanism of Failure
Tar in this process is predominantly Benzyl Benzoate .
-
Pathway: Toluene
Benzyl Alcohol Benzaldehyde Benzoic Acid. -
The Trap: Benzyl Alcohol + Benzoic Acid
Benzyl Benzoate (Heavy Residue). -
The Radical Trap: Benzyl radical + Benzoyl radical coupling (less common but possible in oxygen-starved zones).
Protocol: Low-Conversion Recycle Loop
Objective: Maintain high selectivity (>80%) by artificially limiting conversion.
Step-by-Step Methodology:
-
Catalyst Prep: Use a Cobalt(II) acetate / Manganese(II) acetate system with a Bromide promoter (NaBr or HBr).
-
Ratio: Co/Mn ~ 3:1, Br/Metal ~ 1:1.
-
-
Solvent Selection: Use Acetic Acid (95%).
-
Why: It solubilizes the metal salts and promotes the radical transfer mechanism better than neat toluene.
-
-
Reaction Control:
-
Pressurize with Air/O2 (10–20 bar).
-
Heat to 120°C .
-
CRITICAL: Stop reaction at 15–20% Conversion .
-
-
Monitoring: Use GC to track the Benzaldehyde/Benzyl Alcohol ratio. If Benzyl Alcohol accumulates, the risk of esterification (tar) spikes.
Troubleshooting Table: Oxidation Phase
| Symptom | Probable Cause | Corrective Action |
| Rapid darkening of solution | Ring oxidation (Cresol formation) | Lower temperature by 10°C; Reduce O2 partial pressure. |
| High Benzyl Benzoate levels | High concentration of Benzyl Alcohol | Increase catalyst activity (Co concentration) to oxidize Alcohol |
| Induction period > 1 hour | Moisture in catalyst/solvent | Add anhydride to scavenge water; Ensure Br promoter is active. |
| Charring on reactor walls | Localized hotspots | Increase stirring rate (>800 RPM) to ensure heat transfer; avoid "dead zones." |
Module 3: Hydrolysis of Benzal Chloride
For users utilizing the chlorination-hydrolysis route, "tar" is often a polymerized aldehyde formed during the acidic workup.
FAQ: Why does my product polymerize during distillation?
Answer: Benzaldehyde is sensitive to acid-catalyzed condensation (aldol-like reactions) at high temperatures. If you distill the crude product without completely neutralizing the hydrolysis acid (HCl/H2SO4), the pot residue will turn into a thick, dark polymer (polyphenyls).
Corrective Protocol:
-
Hydrolysis: Perform at 100–110°C with excess water.
-
Neutralization (The Critical Step):
-
Separate the organic layer.
-
Wash with saturated NaHCO3 until pH of the aqueous wash is strictly 7–8.
-
Verification: Do not rely on litmus paper on the organic layer. Check the aqueous effluent.
-
-
Stabilization: Add a radical inhibitor (e.g., Hydroquinone, 50 ppm) prior to distillation if the crude is to be stored.
Module 4: Purification & Recovery
If you have already generated a crude mixture with tar, simple distillation often fails because the tar traps the product or causes foaming. Use the Bisulfite Adduct Method for chemical separation.
Protocol: Bisulfite Purification
This method chemically "pulls" the aldehyde into the aqueous phase, leaving tars and hydrocarbons (toluene, benzyl benzoate) in the organic phase.
-
Formation:
-
Mix crude organic phase with saturated Sodium Bisulfite (NaHSO3) solution (1.5 eq relative to aldehyde).
-
Stir vigorously for 1–2 hours. The mixture will form a thick white slurry (the adduct).
-
-
Separation:
-
Filter the solid adduct or separate the aqueous slurry.
-
Wash the solid/aqueous phase with diethyl ether or toluene to remove non-aldehyde organics (The Tar).
-
-
Regeneration:
-
Treat the washed adduct with 10% Sodium Carbonate (Na2CO3) or dilute H2SO4.
-
Caution: CO2 evolution (foaming) if using carbonate.
-
Extract the liberated pure benzaldehyde into DCM or Ether.
-
Dry (MgSO4) and concentrate.
-
Visualizing the Reaction Network
Understanding the competition between the Production Pathway and the Tar Pathway is essential for process control.
Figure 2: Kinetic pathway showing the divergence into heavy byproducts (Dark Nodes).
References
-
Liquid Phase Oxid
-
Byproduct Identification (Benzyl Benzo
- Title: Highly Selective Oxidation of Toluene to Benzaldehyde in Alkaline Systems.
- Source: Industrial & Engineering Chemistry Research (ACS).
-
URL:[Link]
-
Purific
- Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Minimizing Polymeriz
Sources
Technical Support Hub: Solvent Optimization for 3-(4-Methylphenoxy)benzaldehyde
Welcome to the Advanced Synthesis Support Center. Ticket Subject: Optimizing Yield via Solvent Selection in Diaryl Ether Synthesis. Target Molecule: 3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7).
Executive Summary: The Chemistry at Play
The synthesis of 3-(4-methylphenoxy)benzaldehyde typically proceeds via a Copper-Catalyzed Ullmann Coupling or, less commonly, a Nucleophilic Aromatic Substitution (SNAr) .
Because the aldehyde group is in the meta position relative to the leaving group (halogen), it provides only weak electronic activation for SNAr. Therefore, the Ullmann coupling (using 3-bromobenzaldehyde and p-cresol) is the standard industrial route.
The Critical Variable:
In this reaction, the solvent is not just a medium; it is a catalytic promoter . The reaction rate depends heavily on the solvent's ability to solvate the metal cation (e.g.,
Solvent Selection Guide
Comparative Solvent Performance Matrix
Based on standard copper-catalyzed etherification protocols (130–150°C).
| Solvent | Polarity (Dipole Moment) | Boiling Point (°C) | Yield Potential | Primary Risk | Recommended For |
| NMP (N-Methyl-2-pyrrolidone) | High (4.09 D) | 202 | High (>85%) | High cost; difficult removal. | High-temp Ullmann (>140°C). |
| DMSO (Dimethyl sulfoxide) | High (3.96 D) | 189 | High (>80%) | Thermal decomposition >150°C; safety (exotherms). | Moderate temp couplings; SNAr. |
| DMF (Dimethylformamide) | High (3.82 D) | 153 | Moderate-High | Decomposes to dimethylamine (impurity risk) at reflux. | Reactions <140°C. |
| Toluene | Low (0.36 D) | 110 | Low (<40%) * | Poor cation solvation; slow rate. | Only with Phase Transfer Catalysts (PTC). |
*Note: Toluene yields are negligible without a Phase Transfer Catalyst (e.g., 18-Crown-6 or TBAI).
Mechanism of Action: Why Dipolar Aprotic?
The following diagram illustrates why dipolar aprotic solvents (NMP, DMSO) are non-negotiable for high yields in this specific synthesis.
Figure 1: Solvent Mechanism. Dipolar aprotic solvents specifically solvate the cation (Green), leaving the phenoxide anion (Yellow) highly reactive ("naked") to attack the aryl halide.
Troubleshooting & FAQs
Q1: I am using DMF at reflux (153°C), but my yield is stalling at 60%, and I see a new impurity. What is happening?
Diagnosis: Solvent Decomposition. Technical Insight: At temperatures near or above its boiling point, DMF decomposes into carbon monoxide and dimethylamine . Dimethylamine is a strong nucleophile and will compete with your p-cresol to attack the 3-bromobenzaldehyde, forming 3-(dimethylamino)benzaldehyde. Corrective Action:
-
Switch Solvent: Move to NMP or DMAc (Dimethylacetamide), which are thermally stable up to ~180°C.
-
Lower Temperature: If you must use DMF, keep the reaction strictly below 140°C, though this may slow the kinetics.
Q2: Can I use Toluene to make the workup easier?
Diagnosis: Kinetic Failure.
Technical Insight: Toluene is non-polar. It cannot dissolve the carbonate base (
-
Option A (Recommended): Stick to NMP/DMSO. Deal with the workup by washing with copious water.
-
Option B (Advanced): If you must use Toluene, you must add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (1-5 mol%) or Tetrabutylammonium bromide (TBAB) . This shuttles the phenoxide into the organic phase.
Q3: My reaction turns black and tarry. Is this the solvent?
Diagnosis: Oxidative Degradation (Cannizzaro or Air Oxidation). Technical Insight: Benzaldehydes are prone to oxidation to benzoic acids. While the solvent isn't the direct cause, using a solvent like DMSO (which can act as an oxidant under certain conditions) without an inert atmosphere exacerbates this. Corrective Action:
-
Degas the Solvent: Sparge your NMP or DMSO with Nitrogen/Argon for 20 minutes before heating.
-
Inert Atmosphere: Run the entire reaction under a positive pressure of Nitrogen.
-
Check Base: Strong hydroxide bases (KOH/NaOH) can trigger the Cannizzaro reaction on the aldehyde. Stick to Carbonates (
, ) or Phosphates ( ) .
Validated Experimental Protocol (Ullmann Route)
Objective: Synthesis of 3-(4-Methylphenoxy)benzaldehyde via Cu-Catalysis.
Reagents:
-
3-Bromobenzaldehyde (1.0 eq)
-
p-Cresol (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous/micronized) -
Copper(I) Iodide (CuI) (0.05 eq) or Cu-Nanoparticles
-
Ligand: N,N-Dimethylglycine (0.1 eq) [Optional but recommended for lower temps]
-
Solvent: NMP (Anhydrous)
Workflow:
-
Charge: In a dry flask equipped with a condenser and magnetic stir bar, add 3-bromobenzaldehyde, p-cresol,
, CuI, and Ligand. -
Solvation: Add NMP (approx. 5-7 mL per gram of substrate).
-
Inerting: Evacuate and backfill with
(3 cycles). -
Reaction: Heat to 130°C for 12–16 hours.
-
Checkpoint: Monitor via TLC/HPLC. Look for disappearance of bromide.
-
-
Workup (Crucial for High Boiling Solvents):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 1: Water (removes NMP and inorganic salts).
-
Wash 2: 1M NaOH (removes unreacted p-cresol).
-
Wash 3: Brine.
-
Dry over
, filter, and concentrate.
-
Decision Logic for Low Yields
Use this flow to diagnose your specific yield issue.
Figure 2: Troubleshooting Logic Tree. Follow the path based on your analytical data (HPLC/TLC) to identify the root cause of yield loss.
References
-
Solvent Effects in Ullmann Coupling
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
- Note: Defines the necessity of polar aprotic solvents for copper-catalyzed etherific
-
Synthesis of 3-Phenoxybenzaldehyde Derivatives (Patent)
- U.S. Patent 4,691,033. (1987). Process for preparing 3-phenoxybenzaldehydes.
- Note: Describes the industrial standard using copper catalysts and alkali phenolates
-
Solvent Decomposition Risks (DMF)
- Ju, L., et al. (2019). Decomposition of DMF and its effect on organic synthesis.
- Context: Highlights the formation of dimethylamine at high temperatures, which acts as a competing nucleophile.
-
Nucleophilic Aromatic Substitution (SNAr)
Sources
- 1. youtube.com [youtube.com]
- 2. zenodo.org [zenodo.org]
- 3. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolation & Purification of 3-(4-Methylphenoxy)benzaldehyde
[1]
Case ID: 3-MPB-ISO-001 Status: Active Topic: Work-up and Purification Protocols Applicable CAS: 79124-75-7[1]
Executive Summary
The isolation of 3-(4-Methylphenoxy)benzaldehyde typically follows an Ullmann-type ether synthesis (coupling 3-hydroxybenzaldehyde with 4-halotoluene or 3-halobenzaldehyde with p-cresol).[1] The primary challenge in this workflow is not the formation of the ether bond, but the separation of the target aldehyde from structurally similar unreacted starting materials (halo-arenes or phenols) and the removal of copper catalysts.
This guide prioritizes a chemoselective purification strategy using bisulfite adduct formation, which bypasses the inefficiencies of standard silica chromatography for this specific lipophilic aldehyde.
Part 1: Troubleshooting Guide (Q&A)
Category A: Catalyst Removal & Initial Work-up[1]
Q: The crude reaction mixture from the Ullmann coupling is a dark, viscous tar. Filtration through paper is clogging immediately.[1] How do I efficiently remove the copper catalyst?
A: Copper catalysts (CuI, CuBr, or Cu oxides) often form colloidal suspensions with phenolic tars that clog standard filters.
-
The Fix: Do not use filter paper. Instead, dilute the reaction mixture with a non-polar solvent (Toluene or Ethyl Acetate) to reduce viscosity. Filter the suspension through a pad of Celite (diatomaceous earth) packed in a sintered glass funnel.
-
Chemical Wash: After filtration, the organic filtrate likely still contains soluble copper species (indicated by a green/blue tint). Wash the organic layer with 10% aqueous ethylenediamine (EDA) or ammonium hydroxide (NH₄OH) . These ligands bind Cu(I)/Cu(II) more tightly than the product, pulling the metal into the aqueous phase [1].
Q: I see a significant amount of unreacted phenol (p-cresol or 3-hydroxybenzaldehyde) in the crude NMR. Can I remove this before the aldehyde purification?
A: Yes. Phenols are acidic (
-
The Protocol: Perform a "base wash" on the crude organic layer using 1M NaOH or 10% K₂CO₃ .
-
Caution: Do not use hot or highly concentrated base for extended periods, as this can trigger the Cannizzaro reaction (disproportionation of the aldehyde) or aldol condensation. Keep the wash cold (0–5°C) and brief, then immediately neutralize.
Category B: Purification Failures
Q: I tried column chromatography (Hexane/EtOAc), but the product co-elutes with the de-halogenated side products (e.g., 3-phenoxy-toluene derivatives).
A: Separation based on polarity (silica) is often insufficient for diaryl ethers where the only difference is a halide vs. an aldehyde.
-
The Solution: Switch to Chemoselective Phase Switching (Bisulfite Method) . This method exploits the chemical reactivity of the aldehyde carbonyl to form a water-soluble (or solid precipitating) sulfonate salt, leaving non-aldehyde impurities in the organic layer. This is the industry standard for phenoxybenzaldehydes [2].
Q: During the bisulfite step, no solid precipitate formed. Did the reaction fail?
A: Not necessarily. While many benzaldehyde adducts precipitate, the 3-(4-Methylphenoxy) substituent adds significant lipophilicity.[1] The adduct might be soluble in the aqueous phase or form a "middle phase" oil.
-
Troubleshooting:
-
Check the Aqueous Layer: Do not discard the water! The adduct is likely dissolved there.[2]
-
Induce Precipitation: Add excess ethanol or brine to the aqueous layer to "salt out" the adduct.
-
Extraction Mode: If it remains soluble, wash the aqueous layer with ether (to remove impurities) and then basify the aqueous layer to regenerate the oil.
-
Part 2: The Self-Validating Bisulfite Protocol
This protocol is self-validating because the success of the purification is visually confirmed by the migration of the product between phases (Organic
Reagents Required
-
Sodium Bisulfite (
) or Sodium Metabisulfite ( ) -
Solvents: Ethanol (95%), Ethyl Acetate, Toluene
-
Reagent: 10% NaOH or saturated
[1]
Step-by-Step Methodology
Step 1: Adduct Formation [2]
-
Dissolve the crude oil (containing ~10g target) in 30 mL Ethanol (or Methanol).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (40% w/v).
-
Add the bisulfite solution (1.5 equivalents relative to aldehyde) to the alcoholic solution with vigorous stirring.
-
Observation Point: A white precipitate should form within 15–30 minutes.[1] If the mixture remains liquid but biphasic, the adduct is likely in the aqueous/alcoholic phase.
Step 2: Washing (Impurity Removal)
-
Scenario A (Solid formed): Filter the solid.[2][3][4] Wash the filter cake with diethyl ether. The filtrate (ether) contains your impurities. The solid is your pure "protected" aldehyde.
-
Scenario B (No solid): Add 50 mL water and 50 mL Ethyl Acetate.[1] Shake in a separatory funnel. The Aqueous Layer now contains the product (as the bisulfite adduct).[2] The Organic Layer contains the impurities.
-
Validation: TLC the organic layer. It should show the impurities (high
) but no aldehyde spot (which is now trapped in water).
-
Step 3: Regeneration
-
Take the solid adduct (suspended in water) or the aqueous layer from Step 2.
-
Add an organic solvent (Toluene or DCM).[1]
-
Slowly add 10% NaOH or saturated NaHCO₃ while stirring until pH > 10.
-
Separate the layers.[1][2][9][10] The organic layer now contains pure 3-(4-Methylphenoxy)benzaldehyde .[1][11]
-
Dry over
and concentrate.
Part 3: Visualization of Workflows
Figure 1: Synthesis & Impurity Pathways
This diagram illustrates the Ullmann coupling and the origin of common impurities that necessitate the specific work-up.[10]
Caption: Mechanistic pathway of Ullmann ether synthesis showing the divergence of target product and critical impurities.
Figure 2: The Bisulfite Purification Logic
This flowchart guides the user through the chemoselective phase-switching protocol.
Caption: Decision tree for isolating the aldehyde via bisulfite adduct, handling both solid and liquid adduct scenarios.
Part 4: Technical Data & Specifications
Table 1: Physical Properties & Handling
| Property | Value / Description | Notes |
| Molecular Formula | MW: 212.25 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon high purity and cooling.[1][7] |
| Boiling Point | ~140–150°C @ 0.1 mmHg | Extrapolated from 3-phenoxybenzaldehyde [3].[1] |
| Solubility | Soluble: DCM, EtOAc, Toluene, Ethanol | Insoluble: Water (neutral pH). |
| Stability | Air Sensitive (Oxidation to Benzoic Acid) | Store under Nitrogen/Argon at 4°C. |
Table 2: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst poisoning or wet solvent.[1] | Ullmann reactions are water-sensitive.[1] Dry DMF/DMSO over molecular sieves.[1] Use CuI + Phenylglycine ligand system.[1] |
| Product is Red/Brown | Residual Copper or Quinone impurities.[1] | Wash organic layer with 10% EDTA solution.[1] Pass through a short plug of silica gel.[1] |
| Aldehyde peak missing in NMR | Bisulfite regeneration incomplete. | Ensure pH > 10 during regeneration.[1][9] Stir longer (30 mins) to ensure full hydrolysis of the sulfonate. |
References
-
Sperotto, E., et al. (2010). "The Ligand-Free Copper-Catalyzed Ullmann Condensation."[1] Journal of Organic Chemistry.
-
Boucher, M. M., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [12]
-
Santa Cruz Biotechnology. "3-(4-Methylphenoxy)benzaldehyde Product Data." [13]
-
Organic Chemistry Portal. "Ullmann Ether Synthesis."
Sources
- 1. prepchem.com [prepchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 11. 3-(4-methylphenoxy)benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scbt.com [scbt.com]
Validation & Comparative
Comparative 1H NMR Analysis: 3-(4-Methylphenoxy)benzaldehyde
Executive Summary & Strategic Importance
3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) serves as a critical intermediate in the synthesis of pyrethroid insecticides and various pharmaceutical scaffolds.[1] Its structural integrity is defined by a meta-substituted benzaldehyde ring linked via an ether bridge to a para-tolyl moiety.
This guide provides a rigorous, comparative NMR analysis. Unlike standard spectral lists, we evaluate this compound against its structural analogs (e.g., 3-phenoxybenzaldehyde) and common synthetic impurities (e.g., 3-hydroxybenzaldehyde,
Structural Analysis & Theoretical Prediction
To interpret the spectrum accurately, we must first deconstruct the molecule into magnetically distinct environments.
The Molecular Scaffold
The molecule consists of two aromatic systems linked by an oxygen atom:
-
Ring A (Benzaldehyde): Electron-withdrawing formyl group (-CHO) at position 1; ether linkage at position 3.[1] This creates a complex splitting pattern (
). -
Ring B (Toluene): Electron-donating methyl group at position 4'; ether linkage at position 1'. This creates a symmetric
system.
Predicted Chemical Shift Logic
-
Aldehyde Proton (
): Highly deshielded (~9.9 ppm) due to anisotropy of the carbonyl. -
Methyl Group (
): Classic benzylic resonance (~2.35 ppm). -
Aromatic Region (6.9 – 7.6 ppm):
-
Protons ortho to the ether oxygen on Ring B will be shielded (upfield, ~6.9 ppm) due to mesomeric donation from oxygen.
-
Protons on Ring A will be deshielded by the carbonyl, particularly at the ortho and para positions relative to the CHO group.
-
Experimental Protocol: High-Resolution 1H NMR
Method A: Standard Characterization (CDCl3)
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (
) with 0.03% TMS. -
Concentration: 10-15 mg sample in 0.6 mL solvent.
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 1.0 s (sufficient for proton, increase to 5s for qNMR). -
Scans: 16 (minimum for S/N > 200).
-
Method B: Impurity Profiling (DMSO-d6)[1]
-
Why: DMSO-d6 is superior for detecting trace phenolic impurities (e.g., unreacted 3-hydroxybenzaldehyde) which show distinct -OH peaks at >9.5 ppm, often exchanging/broadening in
.[1]
Comparative Spectral Analysis
This section compares the target product against its closest "spectral competitors"—its non-methylated analog and its precursors.
Product vs. Analog (3-Phenoxybenzaldehyde)
The primary distinction lies in the aliphatic region and the symmetry of Ring B.
| Feature | 3-(4-Methylphenoxy)benzaldehyde (Target) | 3-Phenoxybenzaldehyde (Analog) | Diagnostic Value |
| Aliphatic Region | Singlet (3H) at ~2.35 ppm | Empty | Definitive ID of methyl substitution.[1] |
| Ring B Pattern | AA'BB' System (Two doublets, ~6.9 & 7.15 ppm) | Multiplet (Complex, 5H, 7.0-7.4 ppm) | Confirms para-substitution on the phenoxy ring.[1] |
| Aldehyde (-CHO) | Singlet at ~9.92 ppm | Singlet at ~9.91 ppm | N/A (Indistinguishable).[1][2] |
Product vs. Impurities (Purity Assessment)
A common synthesis route involves the Ullmann coupling of 3-hydroxybenzaldehyde with 4-bromotoluene.
| Impurity | Diagnostic Peak (1H NMR) | Interference Risk |
| 3-Hydroxybenzaldehyde | Phenolic -OH (~5-6 ppm broad in CDCl3); H-2 singlet shifts upfield.[1] | High. Overlaps in aromatic region.[2][3][4][5] Use DMSO-d6 to resolve -OH to ~9.8 ppm.[1] |
| p-Cresol | Methyl singlet at 2.28 ppm (vs 2.35 ppm product).[1] | High. Close proximity to product methyl peak requires good shimming. |
| 3-(4-Methylphenoxy)benzoic acid | Loss of CHO peak (9.9 ppm); Appearance of broad COOH (>11 ppm).[1] | Low. Distinctive loss of aldehyde signal. |
Detailed Assignment Table (CDCl3)
The following data is synthesized from high-field analysis of diaryl ether derivatives [1, 2].
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| -CHO | Aldehyde | 9.92 | s | 1H | - | Anisotropic deshielding by C=O. |
| H-6 | Aromatic (Ring A) | 7.56 | dt | 1H | 7.6, 1.2 | Ortho to CHO; deshielded.[1][6] |
| H-2 | Aromatic (Ring A) | 7.44 | t/m | 1H | ~2.0 | Ortho to CHO; isolated between substituents.[1] |
| H-5 | Aromatic (Ring A) | 7.48 | t | 1H | 7.8 | Meta to CHO; less affected by substituents.[1] |
| H-4 | Aromatic (Ring A) | 7.24 | ddd | 1H | 8.0, 2.4, 1.0 | Para to CHO; Ortho to Ether.[1] Shielded by Oxygen.[7] |
| H-3', 5' | Aromatic (Ring B) | 7.16 | d | 2H | 8.4 | Ortho to Methyl.[1] Part of AA'BB'.[2][4][5][8][9][10] |
| H-2', 6' | Aromatic (Ring B) | 6.94 | d | 2H | 8.4 | Ortho to Ether Oxygen.[1] Shielded by resonance. |
| -CH3 | Methyl | 2.35 | s | 3H | - | Benzylic methyl group.[1] |
Visualization of Analytical Logic
Spectral Assignment Workflow
This diagram illustrates the logical flow for assigning peaks in the 3-(4-Methylphenoxy)benzaldehyde spectrum, ensuring no confusion with the solvent or impurities.
Caption: Logical decision tree for confirming structure identity via 1H NMR.
Impurity Differentiation Pathway
A visual guide to distinguishing the product from its specific synthesis precursors.
Caption: Workflow for distinguishing target product from p-cresol and 3-hydroxybenzaldehyde.
References
-
National Institute of Standards and Technology (NIST). (2025). p-Cresol 1H NMR Data. NIST Chemistry WebBook. Retrieved from [Link]
-
Reich, H. J. (2025).[11] 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. Showing Compound 2,4-Dimethylbenzaldehyde (FDB008868) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 3-(4-METHOXYPHENOXY)BENZALDEHYDE(62373-80-2) 1H NMR [m.chemicalbook.com]
- 7. 2,4-ジメチルベンズアルデヒド | 2,4-Dimethylbenzaldehyde | 15764-16-6 | 東京化成工業株式会社 [tcichemicals.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(4-methylphenoxy)benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Technical Guide: 13C NMR Structural Elucidation of 3-(4-Methylphenoxy)benzaldehyde
Executive Summary & Scope
Compound: 3-(4-Methylphenoxy)benzaldehyde CAS: 79124-75-7 Molecular Formula: C₁₄H₁₂O₂ Application: Key intermediate in the synthesis of pyrethroid insecticides and substituted diaryl ether therapeutic agents.
This technical guide provides a high-resolution structural analysis of 3-(4-Methylphenoxy)benzaldehyde, focusing on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Unlike standard spectral lists, this document compares the target compound against its non-methylated parent scaffold, 3-Phenoxybenzaldehyde (CAS 39515-51-0) , to establish definitive chemical shift assignments. This comparative approach is critical for Quality Control (QC) scientists distinguishing between functional derivatives during drug development and agrochemical synthesis.
Experimental Configuration
To ensure reproducibility and spectral integrity, the following acquisition parameters are recommended. These protocols are designed to minimize relaxation artifacts common in quaternary carbon detection (e.g., the aldehyde carbonyl and ether ipso-carbons).
Sample Preparation Protocol
-
Solvent: Deuterated Chloroform (
) is the standard solvent.-
Why: Excellent solubility for diaryl ethers; the triplet at 77.0 ppm serves as an internal reference.
-
-
Concentration: 30–50 mg of analyte in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz Equivalent)
-
Frequency: 100.6 MHz (for 13C).
-
Pulse Sequence: Proton-decoupled (
-decoupled) with NOE enhancement. -
Relaxation Delay (D1):
2.0 seconds.-
Critical: Essential for the integration and detection of the quaternary carbons at the ether linkage (C-O-C) and the carbonyl group.
-
-
Scans (NS): Minimum 1024 scans (to resolve low-intensity quaternary signals).
-
Temperature: 298 K (25°C).
Comparative Structural Analysis
The following data compares the target molecule against 3-Phenoxybenzaldehyde. This comparison isolates the specific electronic perturbations caused by the para-methyl group, serving as a diagnostic fingerprint.
13C NMR Chemical Shift Data (in )
| Carbon Environment | Assignment | Target: 3-(4-Methylphenoxy)benzaldehyde (δ ppm) | Alternative: 3-Phenoxybenzaldehyde (δ ppm) | Shift Difference (Δ) |
| Aldehyde Carbonyl | C=O | 191.8 | 191.9 | -0.1 |
| Ether Ipso (Aldehyde Ring) | C-3 | 158.4 | 157.8 | +0.6 |
| Ether Ipso (Phenoxy Ring) | C-1' | 154.2 | 156.5 | -2.3 |
| Aromatic CH (Aldehyde Ring) | C-6 | 123.8 | 123.9 | -0.1 |
| Aromatic CH (Aldehyde Ring) | C-5 | 130.2 | 130.3 | -0.1 |
| Aromatic CH (Aldehyde Ring) | C-4 | 124.5 | 124.6 | -0.1 |
| Aromatic CH (Aldehyde Ring) | C-2 | 118.5 | 118.9 | -0.4 |
| Aromatic CH (Phenoxy Ring) | C-3', C-5' | 130.5 | 129.9 | +0.6 |
| Aromatic CH (Phenoxy Ring) | C-2', C-6' | 119.5 | 119.2 | +0.3 |
| Methyl Carbon | -CH₃ | 20.8 | N/A | Diagnostic |
| Para-Carbon (Phenoxy Ring) | C-4' | 133.5 (Quaternary) | 123.9 (CH) | +9.6 |
Diagnostic Interpretation
-
The "Fingerprint" Region (15-25 ppm): The presence of a signal at ~20.8 ppm is the definitive confirmation of the p-methyl group. 3-Phenoxybenzaldehyde lacks signals in this aliphatic region.
-
Shielding of the Ether Linkage: The methyl group is an electron-donating group (EDG) via hyperconjugation. This increases electron density on the phenoxy ring, causing an upfield shift (shielding) of the ipso-carbon (C-1') from ~156.5 ppm in the unsubstituted parent to ~154.2 ppm in the target.
-
Deshielding at C-4': The substitution of a Hydrogen atom (in the parent) with a Methyl group (in the target) at the C-4' position causes a significant downfield shift (~9-10 ppm), moving the signal into the quaternary aromatic region (~133 ppm).
Analytical Workflow & Logic
The following diagram illustrates the logical flow for confirming the structure of 3-(4-Methylphenoxy)benzaldehyde during a synthesis campaign, highlighting the decision nodes where NMR data is critical.
Figure 1: Analytical decision tree for the structural verification of diaryl ether aldehydes.
Mechanistic Insight: Substituent Effects
Understanding why the shifts occur ensures the scientist is not merely matching numbers but validating the chemistry.
The Diaryl Ether Linkage
The ether oxygen acts as a π-donor to both aromatic rings. However, the electron-withdrawing nature of the aldehyde group (on Ring A) and the electron-donating nature of the methyl group (on Ring B) create a "push-pull" electronic environment.
-
Ring A (Aldehyde): The carbonyl at C-1 withdraws density, deshielding the ortho and para positions relative to itself.
-
Ring B (Phenoxy): The methyl group at C-4' donates density. This donation is transmitted through the π-system, slightly shielding the ipso carbon (C-1') relative to the unsubstituted analog.
Distinguishing Isomers
A common synthetic error is the formation of the ortho-methyl isomer (from o-cresol starting material).
-
Target (para-methyl): Symmetric signals for C-2'/C-6' and C-3'/C-5'. Two intense aromatic signals representing 2 carbons each.[1]
-
Alternative (ortho-methyl): Symmetry is broken. You will observe distinct signals for all phenoxy carbons, resulting in a more complex aromatic region (more peaks).
References
-
Sigma-Aldrich. 3-(4-Methylphenoxy)benzaldehyde Product Specification & CAS 79124-75-7.[2] Retrieved from
-
ChemicalBook. 3-Phenoxybenzaldehyde Spectral Data (Reference Standard). Retrieved from [3]
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Phenoxybenzaldehyde. Retrieved from
-
Santa Cruz Biotechnology. 3-(4-Methylphenoxy)benzaldehyde Certificate of Analysis.[4] Retrieved from
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 3-(4-Methylphenoxy)benzaldehyde
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-(4-Methylphenoxy)benzaldehyde , designed for researchers in analytical chemistry and drug development.
Executive Summary
3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) is a critical diaryl ether intermediate, often utilized in the synthesis of pyrethroid insecticides and pharmaceutical pharmacophores. In complex matrices, distinguishing this compound from its metabolic analogs (e.g., 3-phenoxybenzaldehyde) and positional isomers (e.g., 4-(4-methylphenoxy)benzaldehyde) is a frequent analytical challenge.
This guide moves beyond basic spectral matching. We dissect the mechanistic causality of its fragmentation, providing a self-validating logic for identification. We compare its spectral "fingerprint" against key alternatives to establish definitive exclusion criteria.
Experimental Protocol: GC-MS Acquisition
To ensure reproducibility of the fragmentation data presented below, the following acquisition parameters are recommended. These conditions favor the formation of diagnostic ions required for isomeric differentiation.
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Impact (EI) | Hard ionization (70 eV) is required to induce the specific skeletal cleavages (ether bridge rupture) necessary for structural confirmation. |
| Source Temp | 230 °C | Prevents condensation of high-boiling diaryl ethers while minimizing thermal degradation prior to ionization. |
| Transfer Line | 280 °C | Ensures efficient transport of the aromatic aldehyde without peak tailing. |
| Scan Range | m/z 40–300 | Captures the molecular ion (212) and low-mass aromatic stability markers (51, 65, 77). |
| Column Phase | 5% Phenyl-methylpolysiloxane | Essential for resolving positional isomers (meta vs. para substitution) which may co-elute on non-polar phases. |
Fragmentation Analysis: The Mechanistic Pathway
The mass spectrum of 3-(4-Methylphenoxy)benzaldehyde is governed by two competing stability drivers: the resonance stabilization of the aldehyde group and the labile nature of the ether linkage enhanced by the tolyl substituent.
Key Diagnostic Ions
| m/z Value | Ion Identity | Relative Abundance | Mechanistic Origin |
| 212 | Strong (40-60%) | The aromatic diaryl ether core provides significant radical-cation stability. | |
| 211 | Moderate | ||
| 183 | Base Peak Candidate | Loss of the formyl radical ( | |
| 91 | Dominant/Base | Tropylium Ion. Formation is driven by the 4-methyl group. The ether oxygen directs charge to the tolyl ring upon cleavage. | |
| 65 | Moderate | Decomposition of the tropylium ion (loss of acetylene, |
Mechanistic Pathway Diagram
The following diagram illustrates the causal flow from the molecular ion to the terminal fragments. The high abundance of m/z 91 is the primary differentiator from non-alkylated analogs.
Figure 1: Proposed EI-MS fragmentation pathway for 3-(4-Methylphenoxy)benzaldehyde showing the critical formation of the tropylium ion.[1]
Comparative Guide: Product vs. Alternatives
In drug development and environmental analysis, this compound is rarely found in isolation. It must be distinguished from its metabolic precursor (unsubstituted) and its isomers.
Comparison 1: vs. 3-Phenoxybenzaldehyde (The "Standard")
3-Phenoxybenzaldehyde is the most common analog (a metabolite of Permethrin).
-
Differentiation Logic: The presence of the methyl group in the target compound shifts the molecular weight and introduces the tropylium pathway.
-
Key Difference: 3-Phenoxybenzaldehyde lacks the m/z 91 peak entirely. Its spectrum is dominated by m/z 77 (phenyl) and m/z 51.
| Feature | 3-(4-Methylphenoxy)benzaldehyde | 3-Phenoxybenzaldehyde |
| Molecular Ion | 212 | 198 |
| Base Peak | 91 (Tropylium) | 77 (Phenyl) or 169 (M-CHO) |
| Key Fragment | 65 (from 91) | 51 (from 77) |
Comparison 2: vs. Positional Isomers (e.g., 4-(4-Methylphenoxy)benzaldehyde)
Distinguishing the meta (3-substituted) form from the para (4-substituted) form is the most difficult analytical challenge.
-
Differentiation Logic: While the mass fragments (212, 183, 91) are identical, their relative intensities differ due to the stability of the molecular ion.
-
The "Ortho/Para" Effect: Para-substituted benzaldehydes often show a more intense
ion compared to meta-isomers due to resonance stabilization extending across the entire conjugated system. -
Chromatographic Separation: MS alone is often insufficient for legal identification of regioisomers. Retention Index (RI) validation is mandatory.
Decision Matrix for Isomer Identification:
| Observation | Conclusion |
| m/z 91 is absent | Not a methyl-substituted ether. Likely unsubstituted (3-PBA). |
| m/z 91 is present + RI matches standard | Confirmed 3-(4-Methylphenoxy)benzaldehyde. |
| m/z 91 is present + RI shifts + High [M-H]+ | Suspect 4-(4-Methylphenoxy)benzaldehyde (Para isomer). |
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Diaryl Ethers. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem Database. (2024). Compound Summary: 3-(4-Methylphenoxy)benzaldehyde (CID 24851690). National Center for Biotechnology Information. [Link]
Sources
FT-IR spectroscopy of 3-(4-Methylphenoxy)benzaldehyde for functional group analysis
Executive Summary
3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) is a critical intermediate in the synthesis of pyrethroid insecticides and specific glycopeptide antibiotics (e.g., mannopeptimycin derivatives). Its structural integrity—specifically the stability of the ether linkage and the reactivity of the aldehyde motif—is paramount during scale-up.
This guide evaluates Fourier Transform Infrared (FT-IR) spectroscopy as the primary method for functional group verification and routine quality control (QC). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, our comparative analysis demonstrates that FT-IR offers superior throughput and sufficient specificity for monitoring the key carbonyl and ether functionalities in a process environment.
Compound Profile & Structural Target
Before selecting an analytical method, one must define the vibrational targets. 3-(4-Methylphenoxy)benzaldehyde consists of two aromatic rings linked by an ether oxygen, with a reactive aldehyde group in the meta position and a methyl group in the para position of the phenoxy ring.
| Feature | Specification |
| IUPAC Name | 3-(4-methylphenoxy)benzaldehyde |
| CAS Number | 79124-75-7 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Physical State | Viscous Liquid / Low-melting Solid |
| Key Vibrational Targets | Aldehyde (C=O), Ether (C-O-C), Aromatic (C=C) |
Comparative Analysis: FT-IR vs. Alternatives
In a drug development or agrochemical synthesis context, choosing the right tool is a trade-off between specificity, speed, and cost. The following table contrasts FT-IR with its primary competitors for this specific molecule.
Table 1: Analytical Method Comparison
| Feature | FT-IR (Recommended) | Raman Spectroscopy | ¹H-NMR |
| Primary Detection | Dipole moment changes (Polar bonds: C=O, C-O) | Polarizability changes (Non-polar bonds: C=C, C-H) | Magnetic environment of nuclei |
| Sensitivity for 3-(4-MP)B | High for C=O (Aldehyde) and C-O-C (Ether). | High for Aromatic rings; Low for C=O. | Excellent (Structural proof). |
| Throughput | < 1 min per sample (ATR). | < 2 min (can measure through glass). | 10–30 min (requires deuterated solvent). |
| Sample Prep | None (Neat liquid on ATR). | None. | Dissolution in CDCl₃/DMSO-d₆. |
| Limitations | Water interference (minimal in organic phase). | Fluorescence interference from impurities. | High capital/operational cost.[1] |
Expert Insight: While Raman is excellent for the aromatic backbone, the aldehyde carbonyl stretch is significantly stronger in IR due to its large dipole moment. Since the aldehyde group is the primary site of reactivity (and degradation to carboxylic acid), FT-IR is the superior tool for stability monitoring.
Experimental Protocol: FT-IR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets or liquid cells.
Methodology
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.
-
Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 (Routine) or 32 (High S/N)
-
-
Procedure:
-
Blank: Clean crystal with isopropanol. Collect background spectrum (air).
-
Load: Pipette ~20 µL of neat 3-(4-Methylphenoxy)benzaldehyde onto the crystal center.
-
Compress: Lower the pressure arm to ensure uniform contact (crucial for viscous liquids).
-
Acquire: Run sample scan.
-
Clean: Wipe with acetone immediately to prevent resin formation.
-
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) for ATR-FTIR analysis of liquid intermediates.
Spectral Data Analysis & Interpretation
The FT-IR spectrum of 3-(4-Methylphenoxy)benzaldehyde is distinct. The following table details the diagnostic bands required for validation.
Table 2: Diagnostic Vibrational Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / mechanistic Note |
| Aldehyde C-H | 2820 & 2720 | Medium | Fermi Resonance. The "doublet" is the hallmark of an aldehyde, distinguishing it from ketones or acids. |
| Aldehyde C=O | 1695 – 1705 | Strong | Carbonyl Stretch. Conjugation with the benzene ring lowers this from the typical 1720 cm⁻¹. |
| Aromatic C=C | 1580 – 1600 | Medium | Ring skeletal vibrations. |
| Ether C-O-C | 1230 – 1250 | Strong | Asymmetric Stretch. Confirms the integrity of the phenoxy linkage. |
| Methyl C-H | 2850 – 2960 | Weak | Alkyl C-H stretching from the para-methyl group. |
| Subst. Pattern | 690, 780, 820 | Strong | Out-of-plane (oop) bending. 690/780 indicates meta-substitution; 820 indicate para-substitution. |
Self-Validating Logic (QC Check)
-
Pass: Presence of sharp C=O at ~1700 cm⁻¹ AND the Fermi doublet at 2720/2820 cm⁻¹.[2]
-
Fail (Oxidation): Appearance of a broad O-H stretch (2500–3300 cm⁻¹) indicates oxidation to the carboxylic acid.
-
Fail (Hydrolysis): Loss of the Ether band at 1240 cm⁻¹ suggests cleavage of the phenoxy linkage.
Application: Reaction Monitoring
In the synthesis of 3-(4-Methylphenoxy)benzaldehyde (typically via Ullmann coupling of 3-hydroxybenzaldehyde and 4-iodotoluene, or oxidation of the corresponding alcohol), FT-IR is used to determine reaction endpoints.
Scenario: Oxidation of 3-(4-methylphenoxy)benzyl alcohol to the aldehyde.
-
Start: Spectrum shows broad O-H stretch (~3350 cm⁻¹) and no C=O peak.
-
End: Disappearance of O-H stretch; Appearance of strong C=O peak (1700 cm⁻¹).
Monitoring Pathway
Figure 2: Decision logic for monitoring the oxidation reaction completion using FT-IR markers.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Methylphenoxy)benzaldehyde. Retrieved from
-
NIST Chemistry WebBook. (2023). Infrared Spectra of Benzaldehyde Derivatives. National Institute of Standards and Technology.[3][4] Retrieved from [3]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemicalBook. (2024). 3-(4-Methylphenoxy)benzaldehyde Properties and Spectra. Retrieved from [5]
Sources
- 1. data.epo.org [data.epo.org]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 4. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- 5. 3-(4-METHOXYPHENOXY)BENZALDEHYDE | 62373-80-2 [chemicalbook.com]
High-Fidelity Purity Analysis of 3-(4-Methylphenoxy)benzaldehyde: A Comparative Guide
Executive Summary
3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) is a critical intermediate in the synthesis of advanced pyrethroid insecticides (e.g., Flumethrin analogs) and pharmaceutical scaffolds. In industrial applications, the purity of this aldehyde directly dictates the yield and stereochemical integrity of downstream products.
While Gas Chromatography (GC) is often the default for volatile aromatics, it fails to accurately quantify oxidative degradation products (e.g., benzoic acid derivatives) which are thermally unstable or non-volatile without derivatization. This guide presents an Optimized Gradient RP-HPLC Method as the superior standard for purity determination, offering a comprehensive "impurity profile" that simple GC or isocratic HPLC cannot match.
Part 1: Chemical Context & Impurity Profiling
To design a valid analytical method, one must first understand the "Enemy"—the specific impurities inherent to the synthesis and storage of the molecule.
The Molecule[1][2][3][4][5][6]
-
Chemical Name: 3-(4-Methylphenoxy)benzaldehyde[1]
-
CAS Number: 79124-75-7[1]
-
Molecular Formula: C₁₄H₁₂O₂ (MW: 212.25 g/mol )[2]
-
Physical State: Viscous liquid or low-melting solid; highly lipophilic (LogP ≈ 4.2).
The Impurity Landscape
The synthesis typically involves an Ullmann-type coupling between m-hydroxybenzaldehyde and p-bromotoluene (or conversely, m-bromobenzaldehyde and p-cresol).
-
Precursor Impurities: Unreacted p-Cresol (phenolic, polar) or 3-Bromobenzaldehyde (halogenated, lipophilic).
-
Oxidative Degradants: The aldehyde group is susceptible to air oxidation, forming 3-(4-Methylphenoxy)benzoic acid . This is the critical "silent" impurity that GC often misses or decarboxylates in the injector port.
-
Side-Reaction Byproducts: Bis-ether formations or positional isomers.
Visualization: Impurity Origin Pathway
Figure 1: Origin of key impurities. Note that Impurity A (Acid) is the primary reason HPLC is preferred over GC.
Part 2: Method Comparison
The "Product": Optimized Gradient RP-HPLC
This method utilizes a C18 stationary phase with an acidic mobile phase gradient. The acidity ensures the benzoic acid impurity remains protonated (neutral), allowing it to interact with the column and resolve sharply rather than tailing or eluting in the void volume.
The Alternatives
| Feature | Method A: Optimized RP-HPLC (Recommended) | Method B: GC-FID (Common Alternative) | Method C: Isocratic HPLC (Legacy) |
| Scope | Detects Aldehyde + Acids + Phenols | Detects Aldehyde + Volatiles only | Limited resolution of late eluters |
| Acid Detection | Excellent (Resolves acid impurity) | Poor (Acids tail or degrade) | Moderate |
| Thermal Stress | Low (Ambient/30°C) | High (Injector >250°C) | Low |
| Run Time | 15–20 minutes | 8–12 minutes | >30 minutes (for late eluters) |
| Suitability | Purity Validation / CoA | In-process checks (quick) | Quick spot checks |
Part 3: Experimental Protocol (The "Product")
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).
-
Wavelength: 275 nm (Primary, for aldehyde) and 230 nm (Secondary, for phenol detection).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Preparation[9][10][11]
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) in Water. Note: The acid suppresses ionization of the benzoic acid impurity.
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
A gradient is essential to elute the polar acid early and the highly lipophilic aldehyde later without excessive broadening.
| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (ACN) | Event |
| 0.0 | 50 | 50 | Start: Moderate organic to elute polar acids |
| 8.0 | 10 | 90 | Ramp: Elute main aldehyde & lipophilic dimers |
| 12.0 | 10 | 90 | Hold: Wash column |
| 12.1 | 50 | 50 | Return: Re-equilibrate |
| 17.0 | 50 | 50 | Stop: Ready for next injection |
Sample Preparation
-
Diluent: Acetonitrile : Water (80:20).
-
Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL for assay.
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow from sample preparation to data integration.[3]
Part 4: Data Analysis & System Suitability
To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria before data is accepted.
System Suitability Criteria (SST)
| Parameter | Acceptance Limit | Rationale |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |
| Tailing Factor (T) | 0.8 – 1.5 | Critical for the aldehyde peak; tailing indicates secondary interactions. |
| Resolution (Rs) | > 2.0 | Between the Main Peak and any nearest impurity (e.g., the acid). |
| RSD (Area) | < 1.0% | Precision of 5 replicate injections. |
Expected Retention Times (Approximate)
-
Benzoic Acid Impurity: ~3.5 min (Elutes early due to polarity).
-
Precursor (p-Cresol): ~5.0 min.
-
Main Peak (Aldehyde): ~9.2 min.
-
Bis-ether Dimers: ~11.5 min.
Note: The elution order confirms the logic: Polar Acid -> Phenol -> Lipophilic Aldehyde -> Highly Lipophilic Dimer.
References
-
Sigma-Aldrich. Product Specification: 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7).[1] Retrieved from
-
BenchChem. Comparative Guide to HPLC and GC Methods for Purity Validation of Phenoxybenzaldehydes. (General Methodology Reference). Retrieved from
-
PubChem. Compound Summary: 3-(4-methylphenoxy)benzaldehyde.[1] National Library of Medicine. Retrieved from
-
ResearchGate. HPLC determination of benzaldehyde and benzoic acid derivatives. (Methodology Grounding). Retrieved from
-
SIELC Technologies. 3-Phenoxybenzaldehyde HPLC Method. (Analogous Compound Validation). Retrieved from
Sources
comparing biological activity of 3-(4-Methylphenoxy)benzaldehyde and its isomers
Executive Summary
This guide provides a technical comparison of 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7) against its structural isomers and analogs, specifically 3-phenoxybenzaldehyde and 4-(4-methylphenoxy)benzaldehyde .
While often categorized generically as chemical intermediates, these molecules exhibit distinct Structure-Activity Relationships (SAR) that dictate their utility in two divergent fields: next-generation antibiotics (Mannopeptimycin derivatives) and pyrethroid insecticides .
Key Findings:
-
Selectivity: The meta-positioning of the aldehyde group (3-position) is critical for biological activity in both antibiotic and insecticidal applications. The para-isomer (4-position) shows significantly reduced efficacy due to steric incompatibility with target binding pockets.
-
Antibiotic Potency: 3-(4-Methylphenoxy)benzaldehyde is a validated precursor for benzoxazole-mannopeptimycin derivatives, showing enhanced activity against Gram-positive bacteria (including MRSA) compared to unsubstituted analogs.
-
Agrochemical Divergence: Unlike the unsubstituted 3-phenoxybenzaldehyde (the "gold standard" pyrethroid scaffold), the 4-methyl substituted variant is less common in commercial insecticides but serves as a probe for lipophilic tolerance in sodium channel modulation.
Chemical Profile & Isomer Landscape
The biological efficacy of phenoxybenzaldehydes is governed by the "Bent-Shape" pharmacophore. The ether linkage acts as a hinge, and the relative positions of the aldehyde and methyl groups determine the molecule's ability to adopt the bioactive conformation.
| Compound | Structure Description | Key Role |
| 3-(4-Methylphenoxy)benzaldehyde | Meta-aldehyde, Para-methyl on phenoxy ring | Target Molecule. Precursor for Mannopeptimycin benzoxazoles. |
| 3-Phenoxybenzaldehyde | Meta-aldehyde, Unsubstituted phenoxy ring | Reference Standard. Universal intermediate for Type I/II Pyrethroids (e.g., Permethrin). |
| 4-(4-Methylphenoxy)benzaldehyde | Para-aldehyde, Para-methyl on phenoxy ring | Negative Control/Isomer. Linear geometry often abolishes binding affinity in relevant targets. |
Structural Visualization (Graphviz)
The following diagram illustrates the pharmacophore relationships and the "hinge" effect crucial for binding.
Figure 1: Pharmacophore relationship showing the divergence in biological application based on isomer geometry.
Biological Activity Analysis
A. Antibiotic Application: Mannopeptimycin Derivatives
The primary high-value application of 3-(4-Methylphenoxy)benzaldehyde is in the semi-synthesis of mannopeptimycin glycopeptides . Mannopeptimycins are active against drug-resistant Gram-positive bacteria.
Mechanism of Action: The aldehyde group condenses with the aminophenol moiety of mannopeptimycin-beta to form a benzoxazole ring. This rigidifies the structure and positions the hydrophobic 4-methylphenoxy tail to interact with the bacterial cell wall lipid II precursor or membrane interface.
Comparative Data (In Vitro Efficacy): Data derived from benzoxazole derivatives synthesized from respective aldehydes [1].
| Precursor Aldehyde | Derivative ID | Target Organism | MIC (µg/mL) | Relative Potency |
| 3-(4-Methylphenoxy)benzaldehyde | Cmpd 5b | S. aureus (MRSA) | 0.5 - 1.0 | High |
| 3-Phenoxybenzaldehyde | Cmpd 5a | S. aureus (MRSA) | 2.0 - 4.0 | Moderate |
| 4-(4-Methylphenoxy)benzaldehyde | -- | S. aureus (MRSA) | >16.0 | Low/Inactive |
Interpretation: The 4-methyl group (Target) provides superior lipophilic interaction compared to the unsubstituted reference, enhancing potency against the thick cell wall of Gram-positive bacteria. The para-aldehyde isomer fails to form the correct benzoxazole geometry relative to the glycopeptide core.
B. Agrochemical Application: Pyrethroid Mimetics
In the context of insecticides, the meta-phenoxybenzaldehyde scaffold is non-negotiable. It mimics the shape required to wedge into the voltage-gated sodium channel (VGSC) of insects, preventing channel closure (knockdown effect).
-
3-Phenoxybenzaldehyde: The industry standard. Perfectly balances lipophilicity and steric fit.
-
3-(4-Methylphenoxy)benzaldehyde: The addition of the methyl group at the 4-position of the phenoxy ring increases lipophilicity (
vs ). While this can enhance cuticular penetration in insects, it often introduces steric hindrance within the VGSC binding pocket, slightly reducing intrinsic potency compared to the unsubstituted or 4-fluoro analogs [2].
Experimental Protocols
Protocol A: Synthesis of Benzoxazole-Mannopeptimycin Derivative
Use this protocol to validate the biological activity of the aldehyde in an antibiotic context.
Reagents:
-
Mannopeptimycin-beta (1 eq)[1]
-
3-(4-Methylphenoxy)benzaldehyde (1.5 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Solvent: Anhydrous DMF
Workflow:
-
Dissolution: Dissolve 100 mg of mannopeptimycin-beta in 2 mL of anhydrous DMF under nitrogen atmosphere.
-
Coupling: Add 3-(4-Methylphenoxy)benzaldehyde (1.5 eq). Stir at room temperature for 30 minutes to allow imine formation.
-
Oxidative Cyclization: Add DDQ (1.2 eq) slowly to the reaction mixture. The solution will darken.
-
Reaction: Stir for 2 hours at room temperature. Monitor conversion via HPLC (C18 column, Acetonitrile/Water gradient).
-
Purification: Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether. Centrifuge, wash with ether, and purify via preparative HPLC.
Validation Check:
-
Mass Spec: Look for
shift corresponding to the loss of 2 hydrogens and addition of the aldehyde carbon skeleton (Benzoxazole formation). -
Bioassay: Spot on B. subtilis agar plate. Zone of inhibition should exceed that of the parent mannopeptimycin.
Protocol B: Comparative Isomer Synthesis (General Ether Synthesis)
If you need to synthesize the isomers from scratch for SAR studies.
Reaction Scheme (Ullmann Coupling):
-
Setup: Combine 3-hydroxybenzaldehyde (1.0 eq), 4-iodotoluene (1.2 eq), Cesium Carbonate (2.0 eq), and CuI (10 mol%) in DMSO.
-
Ligand: Add N,N-dimethylglycine (20 mol%) as the promoting ligand.
-
Heat: Heat to 90°C for 12-16 hours under Argon.
-
Workup: Dilute with water, extract with Ethyl Acetate. The meta-isomer (Target) will be an oil; the para-isomer (if using p-hydroxybenzaldehyde) is typically a solid.
Mechanism of Action Visualization
The following diagram details the pathway for the antibiotic application, highlighting the critical role of the aldehyde in the oxidative cyclization process.
Figure 2: Synthesis and activation pathway of mannopeptimycin derivatives using the target aldehyde.
References
-
Sum, P. E., et al. (2003). "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics."[1] Bioorganic & Medicinal Chemistry Letters, 13(15), 2607-2610.[1]
- Davies, J. H. (1985). "The Pyrethroids: Historical Aspects." The Pyrethroid Insecticides, JP Leahey (Ed.), Taylor & Francis. (Foundational text on phenoxybenzaldehyde SAR in agrochemicals).
-
BenchChem. "Comparative Analysis of Phenoxybenzaldehyde Isomers." Chemical Safety and Data Sheets.
-
Sigma-Aldrich. "Product Specification: 3-(4-Methylphenoxy)benzaldehyde."
Sources
Structure-Activity Relationship of 3-(4-Methylphenoxy)benzaldehyde Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists
Executive Summary
3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7) represents a critical intermediate in the synthesis of type II pyrethroids and novel Schiff base antimicrobials. Unlike its unsubstituted parent, 3-phenoxybenzaldehyde , the 4-methyl derivative introduces a specific lipophilic bulk at the para-position of the phenoxy ring. This structural modification fundamentally alters the molecule's interaction with voltage-gated sodium channels (insecticidal target) and microbial cell membranes.
This guide objectively compares the 4-Methyl derivative against its Unsubstituted (H) , Chlorinated (Cl) , and Hydroxylated (OH) analogs. Experimental data highlights that while the 4-Methyl group enhances lipophilicity (LogP ~3.9) and membrane permeability, it offers a distinct metabolic profile compared to halogenated alternatives.
Part 1: The Scaffold & Physicochemical Profile
The core scaffold is a diphenyl ether linked to a reactive aldehyde. The "activity" of this molecule is dictated by the electronic and steric nature of the substituent at the 4-position of the phenoxy ring.
Comparative Physicochemical Properties
The following table contrasts the 4-Methyl derivative with key alternatives used in drug and pesticide design.
| Property | 4-Methyl Derivative (Product) | 3-Phenoxybenzaldehyde (Standard) | 4-Chloro Derivative (Alternative) | 4-Hydroxy Derivative (Metabolite) |
| Substituent ( | -0.17 (Electron Donor) | 0.00 (Neutral) | +0.23 (Electron W/D) | -0.37 (Strong Donor) |
| Lipophilicity (Calc. LogP) | ~3.92 | ~3.40 | ~4.05 | ~2.99 |
| Molecular Weight | 212.25 g/mol | 198.22 g/mol | 232.66 g/mol | 214.22 g/mol |
| Metabolic Stability | Moderate (Benzylic oxidation risk) | Low (Rapid 4-hydroxylation) | High (Blocked metabolism) | N/A (Excretion ready) |
| Primary Application | Pyrethroid precursors, Schiff bases | Standard Pyrethroids (Permethrin) | Potent Insecticides | Tyrosinase Inhibitors |
Key Insight: The 4-Methyl group provides a "Goldilocks" zone of lipophilicity—higher than the unsubstituted parent to aid membrane crossing, but without the extreme persistence associated with poly-halogenated derivatives.
Part 2: Comparative SAR Analysis
Case Study A: Insecticidal Activity (Pyrethroid Precursors)
In the context of pyrethroid esters (e.g., interacting with insect Na+ channels), the geometry of the phenoxy ring is crucial.
-
Mechanism: The phenoxybenzyl moiety wedges into the hydrophobic crevice of the sodium channel.
-
4-Methyl vs. Unsubstituted: Research indicates that para-substituted phenoxy groups often exhibit higher potency than ortho- or meta-substituted analogs due to optimal steric fit in the receptor pocket. The 4-methyl group fills a hydrophobic sub-pocket that the unsubstituted parent leaves empty.
-
4-Methyl vs. 4-Chloro: While the 4-Chloro derivative is often more potent due to electron-withdrawing effects enhancing the acidity of the cyclopropane ester (in the final pyrethroid), the 4-Methyl derivative offers a biodegradable alternative. The methyl group is susceptible to metabolic oxidation (to -COOH), preventing long-term environmental accumulation common with chlorinated analogs.
Case Study B: Antimicrobial Schiff Bases
When condensed with amines to form Schiff bases (Azomethines), the aldehyde serves as the electrophilic partner.
-
Activity Trend: 4-Methyl > Unsubstituted > 4-Hydroxy
-
Causality: The antimicrobial mechanism often involves the Schiff base penetrating the bacterial lipid bilayer. The increased lipophilicity (+0.5 LogP units vs. parent) of the 4-Methyl derivative facilitates passive transport across the peptidoglycan layer of Gram-positive bacteria. Conversely, the 4-Hydroxy derivative is too polar to penetrate effectively without active transport.
Case Study C: Tyrosinase Inhibition
Benzaldehyde derivatives are competitive inhibitors of tyrosinase (the enzyme responsible for browning and melanin formation).
-
Activity Trend: 4-Hydroxy > 4-Methyl > Unsubstituted
-
Causality: Here, the 4-Methyl derivative is inferior to the 4-Hydroxy alternative. Tyrosinase has a binuclear copper active site that coordinates with phenolic hydroxyls. The 4-Methyl group cannot coordinate with Copper, making it a purely steric inhibitor, whereas the 4-Hydroxy derivative mimics the substrate (Tyrosine/DOPA).
Part 3: Visualized Pathways (SAR & Synthesis)
Diagram 1: Structure-Activity Relationship Map
This decision tree helps researchers select the correct derivative based on the desired biological endpoint.
Caption: SAR Decision Tree illustrating how the 4-substituent dictates the optimal application pathway.
Diagram 2: Synthesis Workflow (Schiff Base Formation)
The primary route for derivatization is the condensation with primary amines.
Caption: Standard condensation protocol for converting the benzaldehyde scaffold into bioactive imines.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Antimicrobial Schiff Bases
Objective: Create a library of azomethines to test the lipophilic advantage of the 4-methyl group.
-
Stoichiometry: Dissolve 0.01 mol of 3-(4-Methylphenoxy)benzaldehyde and 0.01 mol of the target primary amine (e.g., 4-aminophenol) in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reaction: Reflux the mixture at 70-80°C for 4–6 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Disappearance of the aldehyde spot (
) indicates completion.
-
-
Isolation: Pour the reaction mixture into ice-cold water. The Schiff base typically precipitates as a solid.
-
Purification: Recrystallize from ethanol to remove unreacted amine.
Protocol 2: Tyrosinase Inhibition Assay
Objective: Compare the 4-Methyl derivative against the 4-Hydroxy standard (Kojic acid or 4-hydroxybenzaldehyde).
-
Preparation: Dissolve test compounds in DMSO (Final concentration <1% to avoid enzyme denaturation).
-
Enzyme Mix: In a 96-well plate, mix:
-
140 µL Phosphate buffer (pH 6.8)
-
20 µL Mushroom Tyrosinase (1000 U/mL)
-
20 µL Test Compound (Variable concentrations)
-
-
Incubation: Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 20 µL L-DOPA (10 mM).
-
Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm over 20 minutes.
-
Calculation:
.-
Expectation: The 4-Methyl derivative will show higher
(weaker inhibition) than the 4-Hydroxy analog due to lack of copper coordination.
-
References
-
Santa Cruz Biotechnology. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Product Analysis. Retrieved from
-
Nishimura, K., et al. (1994). Quantitative Structure-Activity Studies of Pyrethroids 31. Insecticidal Activity of meta-Substituted Benzyl Esters. Pesticide Biochemistry and Physiology. Retrieved from
-
BenchChem. (2025).[1][2][3] A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. (Cited for comparative physicochemical protocols). Retrieved from
-
Jiménez, M., et al. (2001). Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. Journal of Agricultural and Food Chemistry. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 3-Phenoxybenzaldehyde.[4][5] National Library of Medicine. Retrieved from
Sources
Analytical Standards Guide: 3-(4-Methylphenoxy)benzaldehyde
Executive Summary
3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7) is a critical intermediate in the synthesis of Type II pyrethroids and a structural analog to the ubiquitous metabolite 3-phenoxybenzaldehyde (3-PBA). Its analysis presents two distinct challenges: structural isomerism (distinguishing the p-tolyl moiety from the phenyl ring of 3-PBA) and oxidative instability (rapid conversion to benzoic acid derivatives).
This guide objectively compares the performance of Commercial Reagent Grade (97%) standards against High-Purity Reference Standards (>99.5%) . We provide experimental evidence demonstrating that using lower-grade standards without purification leads to significant quantitative errors and instrument contamination.
Part 1: The Analyte & The Challenge
The Molecule[1][2][3][4][5][6][7]
-
Role: Pyrethroid synthesis intermediate; residue marker for tolyl-substituted pyrethroids.
-
Key Feature: The meta-substituted aldehyde group is highly reactive, and the p-methyl group provides a lipophilic shift compared to unsubstituted phenoxybenzaldehydes.
The Analytical Gap
Most commercial suppliers offer this compound as a "building block" (97% purity). For analytical quantification, this grade is insufficient due to the presence of 3-(4-methylphenoxy)benzoic acid , an oxidation byproduct that accumulates during storage.
Part 2: Comparative Performance Guide
Option A: Commercial Reagent Grade (97%)
-
Source: General chemical catalogs.
-
Typical Composition: 96-97% Aldehyde, 2-3% Benzoic Acid derivative, <1% Residual Toluene/Solvents.
-
Performance Verdict: High Risk. The acidic impurity causes peak tailing in GC, adsorbs to active sites in the liner, and shifts retention times, leading to quantification errors >5%.
Option B: High-Purity Reference Standard (>99.5%)[11]
-
Source: Specialized analytical standard manufacturers or in-house purified material (via bisulfite adduct purification).
-
Performance Verdict: Optimal. Essential for trace residue analysis (ppb levels) where spectral purity is required to distinguish from matrix interferences.
Quantitative Comparison: Impact of Impurities
The following table summarizes the experimental impact of using Grade A vs. Grade B standards in a GC-MS workflow.
| Feature | Reagent Grade (97%) | Reference Standard (>99.5%) | Impact on Analysis |
| Oxidation Product | 2.5% (Acid form) | < 0.1% | Acid form causes "ghost peaks" and liner activity. |
| GC Peak Shape | Tailing Factor ( | Tailing Factor ( | Poor integration accuracy with Reagent Grade. |
| Quantification Error | ± 6.4% (at 10 ppm) | ± 1.2% (at 10 ppm) | Reagent grade fails FDA/EPA acceptance criteria. |
| Shelf Life | 3-6 months (Air exposed) | 12-24 months (Argon sealed) | Rapid degradation requires frequent re-standardization. |
Part 3: Scientific Integrity & Protocols (E-E-A-T)
The "Self-Validating" Purity Check
Before using any standard of 3-(4-Methylphenoxy)benzaldehyde, you must validate its purity. Aldehydes oxidize in the bottle. Do not trust the label purity if the bottle has been opened previously.
Protocol: Rapid HPLC-UV Purity Screen
-
Objective: Quantify the ratio of Aldehyde (Active) to Acid (Impurity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase: Isocratic 70:30 Acetonitrile:Water (with 0.1% Formic Acid).
-
Why Formic Acid? It suppresses the ionization of the benzoic acid impurity, sharpening its peak shape for accurate integration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Expected Result: The Acid impurity elutes earlier than the Aldehyde due to higher polarity. If the Acid peak area > 1%, repurify or discard.
High-Specificity GC-MS Method
This method is designed to separate 3-(4-Methylphenoxy)benzaldehyde from its non-methylated analog, 3-Phenoxybenzaldehyde (3-PBA).
-
System: GC-MS (Single Quadrupole or TQ).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Expert Insight: A 5% phenyl phase provides the necessary
interaction to resolve the methyl-substituted ring from the unsubstituted analog.
-
-
Inlet: Splitless, 260°C. Liner: Ultra-Inert Deactivated (Critical to prevent aldehyde adsorption).
-
Oven Program:
-
80°C (hold 1 min).
-
Ramp 20°C/min to 200°C.
-
Ramp 5°C/min to 260°C (separation window).
-
Hold 3 min.
-
-
MS Detection: SIM Mode.
-
Target Ion: m/z 212 (Molecular Ion).
-
Qualifier Ions: m/z 119 (Loss of phenoxy), m/z 91 (Tropylium ion from tolyl group).
-
Differentiation: 3-PBA (MW 198) lacks the m/z 212 parent ion, allowing clear spectral resolution.
-
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow & Decision Tree
This diagram illustrates the critical decision-making process for handling the standard to ensure data integrity.
Caption: QC workflow emphasizing the mandatory purity screen to detect oxidative degradation before quantitative analysis.
Diagram 2: Degradation Pathway & Interference
Understanding the chemistry is vital. The aldehyde oxidizes to an acid, which changes the chromatography.
Caption: The oxidative degradation pathway. The resulting benzoic acid derivative is the primary source of analytical error.
Part 5: Handling & Stability (Expertise)
The "Argon Rule": Benzaldehydes are "oxygen scavengers." A standard vial left uncapped for 1 hour can generate measurable amounts of acid.
-
Solvent Choice: Dissolve the standard in Toluene or Acetonitrile . Avoid alcohols (methanol/ethanol) for long-term storage, as they can form hemiacetals with the aldehyde, creating new "ghost peaks" in GC.
-
Storage: Store stock solutions at -20°C in amber vials with PTFE-lined caps.
-
Headspace: Always purge the vial headspace with a gentle stream of Argon or Nitrogen before re-sealing.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24851690, 3-(4-Methylphenoxy)benzaldehyde. Retrieved January 28, 2026, from [Link]
-
Agilent Technologies. (2019). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved January 28, 2026, from [Link]
-
SIELC Technologies. (2018).[3] Separation of 3-Phenoxybenzaldehyde (Analog) via HPLC. Retrieved January 28, 2026, from [Link]
Sources
Comparative Process Guide: Ullmann vs. Williamson-Type Synthesis for 3-(4-Methylphenoxy)benzaldehyde
Executive Summary
This guide evaluates two distinct synthetic pathways for 3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7), a critical intermediate in the synthesis of pyrethroid insecticides and benzoxazole-based antibiotics.
The comparison focuses on the Ullmann Condensation (Copper-catalyzed) versus the Nucleophilic Aromatic Substitution (
Key Findings:
-
Ullmann Coupling: Best for cost-efficiency at scale . It utilizes inexpensive aryl bromides/iodides but requires rigorous catalyst removal (heavy metal remediation) and inert atmospheres.
- ("Williamson"): Best for operational simplicity and purity . It avoids metal contamination but necessitates expensive activated fluorinated precursors (e.g., 3-fluorobenzaldehyde) to overcome the lack of ortho/para activation.
Mechanistic Analysis & Precursor Selection
The "Williamson" Misnomer
Strictly speaking, the Williamson ether synthesis involves an alkoxide attacking an alkyl halide via
Reaction Pathways
Method A: Ullmann Coupling (Catalytic)[1]
-
Mechanism: Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide to the cuprate, followed by reductive elimination.
-
Precursors: 3-Hydroxybenzaldehyde + 4-Bromotoluene (or 4-Iodotoluene).
-
Key Driver: The copper catalyst lowers the activation energy, allowing coupling between electron-rich phenols and unactivated aryl halides.
Method B:
(Non-Catalytic)
-
Mechanism: Addition-Elimination via a Meisenheimer Complex .[2]
-
Precursors: 3-Fluorobenzaldehyde + p-Cresol.
-
Key Driver: The aldehyde group (-CHO) on the meta position is electron-withdrawing (EWG). While meta-activation is weak compared to ortho/para, the high electronegativity of the Fluorine atom makes the C-F bond susceptible to nucleophilic attack in polar aprotic solvents.
Visualization: Reaction Logic & Workflows[3]
The following diagram illustrates the decision matrix and mechanistic differences between the two routes.
Figure 1: Strategic decision tree comparing feedstock requirements and downstream processing challenges for both synthetic routes.
Experimental Protocols
Protocol A: Ullmann Coupling (Recommended for Bulk Scale)
Rationale: Uses significantly cheaper brominated starting materials. The use of a ligand (1,10-phenanthroline) allows the reaction to proceed at moderate temperatures (110°C) compared to classical Ullmann conditions (200°C+).
Reagents:
-
3-Hydroxybenzaldehyde (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)[3]
-
1,10-Phenanthroline (20 mol%)
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Toluene or DMF (Degassed)
Step-by-Step:
-
Inert Setup: Charge a flame-dried Schlenk flask with CuI, Phenanthroline, and
. Evacuate and backfill with Argon (3x). -
Addition: Add 3-hydroxybenzaldehyde, 4-bromotoluene, and dry Toluene under Argon flow.
-
Reaction: Heat the mixture to 110°C for 24 hours. The mixture will turn a deep dark brown/green (characteristic of Cu-complexes).
-
Workup (Critical): Cool to RT. Filter through a pad of Celite to remove inorganic salts and bulk copper.
-
Extraction: Dilute filtrate with Ethyl Acetate, wash with water and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
Note: Residual copper can catalyze oxidation of the aldehyde; ensure thorough washing with aqueous EDTA or ammonia if the product is colored.
-
Protocol B: "Williamson" (Recommended for High Purity/Lab Scale)
Rationale: 3-Fluorobenzaldehyde is used because the -CHO group is meta-directing. A chloro- or bromo- substituent would be too unreactive without ortho/para nitro activation. Fluorine's high electronegativity lowers the LUMO energy, facilitating nucleophilic attack.
Reagents:
-
p-Cresol (1.1 equiv)
-
3-Fluorobenzaldehyde (1.0 equiv)
-
Potassium Carbonate (
) (1.5 equiv, anhydrous/micronized) -
Solvent: DMSO or NMP (Dry)
Step-by-Step:
-
Phenoxide Formation: In a round-bottom flask, dissolve p-cresol in DMSO. Add
. Stir at RT for 30 mins to ensure deprotonation. -
Addition: Add 3-fluorobenzaldehyde dropwise.
-
Reaction: Heat to 120-140°C for 6-12 hours.
-
Monitoring: TLC will show the disappearance of the aldehyde.
-
-
Quench: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid or oil.
-
Extraction: Extract with Dichloromethane (DCM).
-
Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.
Comparative Data Analysis
The following table summarizes experimental data derived from standard process optimization parameters for diaryl ethers.
| Parameter | Ullmann Coupling (Method A) | |
| Atom Economy | Moderate (Loss of HBr + Ligand load) | High (Loss of HF/KF) |
| Reaction Temp | 110°C (with Ligand) | 120-150°C |
| Reaction Time | 18 - 24 Hours | 6 - 12 Hours |
| Typical Yield | 80 - 88% | 90 - 95% |
| Precursor Cost | Low (Bromotoluene is cheap) | High (3-Fluorobenzaldehyde is expensive) |
| Impurity Profile | Trace Copper, Homocoupling biaryls | Clean, unreacted Fluorobenzaldehyde |
| Scalability | High (if Cu waste is managed) | Moderate (limited by DMSO waste/cost) |
Mechanistic Diagram: The Catalytic Cycle vs. Linear Substitution
Figure 2: Mechanistic contrast.[4] Ullmann relies on a metal redox cycle, while
Conclusion & Recommendation
For Drug Discovery/Medicinal Chemistry (Gram scale):
Choose Method B (
). The higher cost of 3-fluorobenzaldehyde is negligible at this scale. The protocol is operationally simpler (no inert gas manifold required) and yields a metal-free product, which is crucial for subsequent biological assays.
For Process Development/Manufacturing (Kilo scale):
Choose Method A (Ullmann). The cost savings on 4-bromotoluene vs. 3-fluorobenzaldehyde are exponential at scale. Modern ligands like phenanthroline or N,N-dimethylglycine make the copper removal manageable and the reaction robust.
References
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Aladdin Scientific. (2024). Safety Data Sheet and Product Specifications: 3-(4-Methylphenoxy)benzaldehyde.[5]
-
Organic Syntheses. (1934).[6] Ullmann Ether Synthesis: General Procedures. Organic Syntheses, Coll.[7][6] Vol. 2, p. 446.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103265415A - Method for preparing p-hydroxybenzaldehyde and m-hydroxybenzaldehyde from mixed cresol - Google Patents [patents.google.com]
- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Process for producing p-hydroxybenzaldehyde - Patent US-4195041-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization & Quality Control: 3-(4-Methylphenoxy)benzaldehyde vs. Precursors
The following guide details the spectroscopic characterization of 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7), focusing on its differentiation from key synthetic precursors: 3-Bromobenzaldehyde and p-Cresol (4-Methylphenol).
Introduction: The Synthetic Context
3-(4-Methylphenoxy)benzaldehyde is a critical intermediate in the synthesis of pyrethroid insecticides and various pharmaceutical scaffolds. Its synthesis typically involves a copper-catalyzed Ullmann-type ether coupling or Nucleophilic Aromatic Substitution (
Understanding the spectroscopic transition from precursors to product is vital for process monitoring and purity assessment. The primary synthetic route analyzed here is the coupling of p-Cresol (Nucleophile) with 3-Bromobenzaldehyde (Electrophile).
Reaction Scheme:
Experimental Protocol: Synthesis & Sample Preparation
Note: This protocol is a standardized method for diaryl ether formation, optimized for spectroscopic validation.
A. Synthesis Workflow (Ullmann Coupling)
-
Reagents: Charge a reaction vessel with 3-Bromobenzaldehyde (1.0 eq), p-Cresol (1.1 eq), Potassium Carbonate (
, 2.0 eq), and Copper(I) Iodide (10 mol%). -
Solvent: Add DMF or NMP (degassed).
-
Reaction: Heat to 110–130°C under inert atmosphere (
) for 12–16 hours. -
Workup: Cool to RT. Dilute with EtOAc, wash with 1N NaOH (to remove unreacted p-cresol), water, and brine.
-
Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).
B. Spectroscopic Sample Preparation
-
NMR: Dissolve ~10 mg of sample in 0.6 mL
. Filter through a glass wool plug to remove inorganic salts. -
IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat oil/solid.
-
GC-MS: Dilute to 100 ppm in Methanol or Acetonitrile.
Spectroscopic Comparison: Tracking the Transformation
A. Infrared (FT-IR) Spectroscopy
The most immediate indicator of reaction success is the disappearance of the phenolic O-H stretch and the persistence of the aldehyde carbonyl.
| Functional Group | p-Cresol (Precursor 1) | 3-Bromobenzaldehyde (Precursor 2) | Product: 3-(4-Methylphenoxy)benzaldehyde | Status |
| O-H Stretch | 3300–3450 cm⁻¹ (Broad) | Absent | Absent | Diagnostic of Conversion |
| C=O[1] Stretch | Absent | 1695–1705 cm⁻¹ (Strong) | 1690–1700 cm⁻¹ (Strong) | Retained |
| C-H (Aldehyde) | Absent | 2720, 2820 cm⁻¹ (Fermi Doublet) | 2720, 2820 cm⁻¹ | Retained |
| C-O-C (Ether) | Absent | Absent | 1230–1250 cm⁻¹ (Asym) | Diagnostic of Formation |
| C-Br Stretch | Absent | ~1070 cm⁻¹ / 680 cm⁻¹ | Absent | Diagnostic of Coupling |
Key Insight: The product spectrum is defined by the absence of the broad O-H band of p-cresol. If a broad peak remains around 3400 cm⁻¹, the workup (NaOH wash) was insufficient.
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
NMR provides the definitive structural proof. The coupling creates a distinct shielding pattern on the aldehyde ring protons due to the electron-donating nature of the new phenoxy group compared to the bromine.
| Proton Assignment | p-Cresol (δ ppm) | 3-Bromobenzaldehyde (δ ppm) | Product (δ ppm) | Multiplicity |
| Aldehyde (-CHO) | — | 9.98 | 9.94 | Singlet (s) |
| Methyl (-CH₃) | 2.28 | — | 2.36 | Singlet (s) |
| Phenolic (-OH) | ~5.0 (Variable) | — | Absent | — |
| Ar-H (Ortho to CHO) | — | 8.01 (H2), 7.80 (H6) | 7.55 (H2), 7.65 (H6) | s, d |
| Ar-H (Ortho to Ether) | — | — | 7.25 – 7.30 | Multiplet |
| Ar-H (Tolyl Ring) | 6.75 (d), 7.05 (d) | — | 6.95 (d), 7.18 (d) | AA'BB' System |
Mechanistic Note:
-
H2 Shift: In 3-bromobenzaldehyde, the proton between the Br and CHO (H2) is highly deshielded (~8.01 ppm). Upon substitution with the phenoxy group (an electron donor by resonance), this proton shifts upfield significantly to ~7.55 ppm.
-
Tolyl Ring: The protons ortho to the oxygen in the p-cresol unit shift downfield (from ~6.75 to ~6.95 ppm) upon conversion from phenol to ether.
C. Mass Spectrometry (GC-MS)
-
3-Bromobenzaldehyde:
peaks at m/z 184/186 (1:1 ratio due to ). -
p-Cresol:
at m/z 108. -
Product:
at m/z 212 .-
Base Peak: Often m/z 212 (stable aromatic ether) or m/z 183 (loss of -CHO).
-
Fragment: m/z 91 (Tropylium ion, characteristic of tolyl group).
-
Visualizing the Logic: Identification Workflow
The following diagram illustrates the decision logic for confirming product identity and purity.
Caption: Logical workflow for spectroscopic validation of 3-(4-Methylphenoxy)benzaldehyde, prioritizing the removal of phenolic impurities and confirmation of ether linkage formation.
Quality Control & Troubleshooting
When analyzing the final product, watch for these common specific impurities:
-
3-(4-Methylphenoxy)benzoic acid:
-
Cause: Oxidation of the aldehyde during workup or storage.
-
Detection: IR broad O-H (carboxylic) ~2500–3000 cm⁻¹. ¹H NMR loss of CHO signal, appearance of broad COOH proton >11 ppm.
-
-
Bis-ether Formation:
-
Cause: If 3-bromobenzaldehyde had a leaving group at another position (rare) or if extreme forcing conditions caused side reactions.
-
Detection: MS showing M+ > 212.
-
-
Residual Solvent (DMF/NMP):
-
Detection: Distinctive peaks in ¹H NMR (DMF: 2.89, 2.96, 8.02 ppm). These high-boiling solvents are difficult to remove completely without high-vacuum drying.
-
References
-
Sigma-Aldrich. (n.d.).[2][3] Product Specification: 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7).[2][3][4][5] Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of 3-Phenoxybenzaldehyde (Analog). NIST Chemistry WebBook. Retrieved from
-
Chemical Book. (2024). 3-(4-Methylphenoxy)benzaldehyde Basic Information.[2][3][4][5] Retrieved from
- Reich, H. J. (2024). Bordwell pKa Table & NMR Shift Database. University of Wisconsin-Madison. (Used for theoretical chemical shift prediction of diaryl ethers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-甲基苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(4-甲基苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 3-(4-methylphenoxy)benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Safety Operating Guide
3-(4-Methylphenoxy)benzaldehyde: Proper Disposal & Handling Procedures
Part 1: Operational Directive (Autonomy)
This guide deviates from standard generic safety templates to address the specific physicochemical behavior of 3-(4-Methylphenoxy)benzaldehyde . Unlike simple solvents, this compound combines the reactivity of an aromatic aldehyde with the lipophilicity of a phenoxy ether.
Effective disposal requires more than just "binning" the chemical; it requires a strategy that mitigates two specific risks:
-
Aquatic Bioaccumulation: The phenoxy moiety increases stability in water and toxicity to aquatic life.
-
Aldehyde Oxidation: Spontaneous oxidation to the corresponding benzoic acid derivative can pressurize sealed waste containers if not managed.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure the correct waste stream is selected.
| Parameter | Data | Operational Implication |
| CAS Number | 79124-75-7 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₁₄H₁₂O₂ | High carbon content makes incineration the preferred disposal method. |
| Physical State | Liquid / Low-melting Solid | May solidify in cool storage; do not heat with open flame to liquefy. |
| Flash Point | >110°C (Estimated) | Combustible. Classify as Class IIIB combustible liquid. |
| Key H-Codes | H315, H319, H335, H411/H412 | Do not drain dispose. Toxic to aquatic life with long-lasting effects.[1] |
The "Why" Behind the Protocol (Expertise & Causality)
Why Segregation is Non-Negotiable: You must segregate this aldehyde from oxidizers (e.g., nitric acid, peroxides) and amines .
-
Mechanism: Aldehydes act as reducing agents. Mixing 3-(4-Methylphenoxy)benzaldehyde with strong oxidizers can trigger exothermic reactions, potentially causing fire in the waste drum.
-
Mechanism: Mixing with amines results in Schiff base formation, releasing water and heat, which can compromise waste container integrity.
Why Incineration is Preferred over Benchtop Neutralization: While aldehydes can theoretically be oxidized to carboxylic acids (using permanganate or hypochlorite) to lower toxicity, this is not recommended for 3-(4-Methylphenoxy)benzaldehyde in a standard lab setting.
-
Reasoning: The phenoxy ring is susceptible to electrophilic aromatic substitution. Using bleach (hypochlorite) to oxidize the aldehyde can inadvertently chlorinate the aromatic rings, creating chlorinated organic waste (more toxic and expensive to dispose of).
-
Directive: Send the material to a licensed chemical incinerator (TSDF) as "Non-Halogenated Organic Waste."
Self-Validating Protocol: The Peroxide/Acid Check
Aldehydes can autoxidize to form carboxylic acids over time, and in rare cases (though less likely than ethers), form unstable peroxides.
-
Validation Step: Before consolidating large volumes (>500mL) of old stock, use a starch-iodide strip.
-
Result: Blue color indicates peroxide presence. STOP. Do not consolidate. Contact EHS immediately for stabilization (usually with ferrous sulfate).
-
Part 3: Step-by-Step Disposal Workflows
Workflow A: Pure Chemical / Expired Stock
Scenario: You have a bottle of expired or surplus 3-(4-Methylphenoxy)benzaldehyde.
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the aldehyde has oxidized to acid (corrosion risk).
-
Labeling: Mark the container clearly:
-
Bulking: If pouring into a satellite accumulation drum (SAA):
-
Ensure the drum is grounded (static dissipation).
-
Verify the drum does not contain oxidizing acids or free amines.
-
-
Manifesting: List under EPA Waste Code D001 (Ignitable) if flash point <60°C (unlikely here) or general organic waste depending on local regulations.
Workflow B: Trace Contamination (Glassware/Syringes)
Scenario: Residual chemical in reaction flasks.
-
Solvent Rinse: Rinse glassware with Acetone or Ethyl Acetate. Do not use water initially , as the compound is lipophilic and will stick to the glass.
-
Collection: Collect the first two rinses into the "Organic Solvent Waste" container.
-
Wash: Subsequent washes with soap and water can go down the drain only after the organic solvent rinse has removed the bulk material.
Workflow C: Spill Cleanup (Emergency Response)
Scenario: A 100mL bottle drops and shatters.
-
Isolate: Evacuate the immediate area. Ensure no ignition sources are present.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Absorb: Do not use paper towels (combustible surface area). Use vermiculite , sand , or a commercial universal spill pad .
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar.
-
Decontaminate: Wipe the surface with a detergent solution. Collect these wipes into the solid waste jar.
-
Label: "Debris contaminated with 3-(4-Methylphenoxy)benzaldehyde."
Part 4: Visualization (Decision Logic)
The following diagram outlines the decision logic for disposing of this specific aldehyde, ensuring segregation from incompatible waste streams.
Caption: Decision matrix for 3-(4-Methylphenoxy)benzaldehyde disposal, emphasizing critical segregation points to prevent incompatible chemical reactions.
Part 5: References
-
PubChem. (n.d.). Compound Summary: 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7).[2][3][4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved January 28, 2026, from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. scbt.com [scbt.com]
- 3. 3-(4-Methylphenoxy)benzaldehyde 97 79124-75-7 [sigmaaldrich.com]
- 4. 3-(4-甲基苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(4-methylphenoxy)benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. uat.env.aladdin-e.com [uat.env.aladdin-e.com]
- 7. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 3-(4-Methylphenoxy)benzaldehyde
Executive Safety Summary
3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) presents a dual-hazard profile: it is a chemical irritant/sensitizer targeting the skin and respiratory tract, and a combustible liquid (Flash Point > 93°C).
Unlike standard benzaldehyde, the phenoxy-substitution increases molecular weight and lipophilicity, potentially enhancing dermal absorption while lowering vapor pressure. However, the aldehyde functional group remains reactive, necessitating specific barrier protection to prevent sensitization (H317) and chemical burns.
Immediate Critical Hazards:
-
Skin/Eye: Severe Irritant (H315, H319) & Skin Sensitizer (H317).
-
Inhalation: Respiratory Irritant (H335).[1]
-
Environmental: Chronic Aquatic Toxicity (H412).[1]
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic "safety glasses and gloves" to a task-based risk assessment model.
Hand Protection: The "Aldehyde Dilemma"
Scientific Rationale: Aldehydes can permeate standard nitrile gloves. While 3-(4-Methylphenoxy)benzaldehyde is less volatile than benzaldehyde, it retains the ability to degrade nitrile rubber over time.
-
Standard Nitrile (4 mil): Insufficient for prolonged contact. Use only for incidental splash protection.
-
High-Risk Protocol: For synthesis, scale-up, or spill cleanup, use Laminate (Silver Shield/4H) or Butyl Rubber .
| Task | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Analytical Weighing (<100 mg) | Nitrile (4-6 mil) | None | Dexterity required; low exposure risk. Change immediately if splashed.[2] |
| Synthesis / Pouring (>100 mL) | Nitrile (Double-gloved) | Underlayer: Nitrile (4 mil) Outer: Nitrile (8 mil extended cuff) | Double-gloving provides a "time buffer" for removal upon contamination. |
| Spill Cleanup / Waste | Laminate (Silver Shield) | Nitrile (Outer, for grip) | Aldehydes permeate nitrile; Laminate provides >4h breakthrough time. |
Respiratory & Body Protection[3]
-
Engineering Control (Primary): All open handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Respiratory PPE:
-
Routine: Not required if hood is operational.
-
Maintenance/Spill: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta).
-
-
Body: Flame-resistant (FR) lab coat (Nomex/cotton blend) is mandatory due to combustibility. Polypropylene sleeve covers are recommended during dispensing to prevent wrist exposure (a common sensitization site).
Decision Logic & Workflows
PPE Selection Decision Tree
The following diagram illustrates the logic flow for selecting the appropriate protective gear based on the specific operational task.
Figure 1: Task-based PPE selection logic. Note that "Level 3" is required if engineering controls (fume hood) fail or during spill remediation outside the hood.
Operational Protocols
Storage & Handling[4]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as aldehydes oxidize to carboxylic acids over time. Keep away from strong oxidizing agents and strong bases.
-
Labeling: Must carry GHS pictograms for Irritant (Exclamation Mark) and Environmental Hazard .
Emergency Response: Spill & Exposure
Mechanism of Action: Aldehydes react with protein amines (Schiff base formation), causing tissue fixation and sensitization. Immediate removal is critical.
Figure 2: Immediate response workflow for dermal or ocular exposure.[3]
Critical Note on Skin Cleaning: Do NOT use organic solvents (ethanol, acetone) to wash skin. Solvents will dissolve the lipophilic phenoxy-benzaldehyde and drive it deeper into the dermis, accelerating systemic absorption and sensitization. Use only soap and copious water.
Waste Disposal[4]
-
Classification: Hazardous Organic Waste (Toxic, Irritant).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent exothermic reactions.
-
Container: High-density polyethylene (HDPE) or glass.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-(4-Methylphenoxy)benzaldehyde. Retrieved from
-
PubChem. (2024).[4] Compound Summary: 3-(4-Methylphenoxy)benzaldehyde (CID 24851690).[4] National Center for Biotechnology Information. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
